molecular formula C17H13FNO+ B271395 1-(4-Fluorophenacyl)quinolinium

1-(4-Fluorophenacyl)quinolinium

Cat. No.: B271395
M. Wt: 266.29 g/mol
InChI Key: XAYAWIOVPYSKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenacyl)quinolinium is a synthetic quinolinium salt of interest in medicinal chemistry and antimicrobial research. This compound belongs to a class of benzo[f]quinolinium derivatives that have demonstrated significant biological activity in scientific studies. Related quaternary salts have shown excellent, quasi-nonselective antifungal activity against Candida albicans, with some analogues exhibiting higher potency than the control drug nystatin. These compounds also display very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . The core quinoline scaffold is a crucial pharmacophore in drug discovery, known for a wide spectrum of biological properties, including antibacterial, antifungal, and antimalarial activities . The proposed mechanism of action for related antimicrobial quinolinium salts involves interaction with bacterial targets such as ATP synthase and topoisomerase II (TOPO II), as suggested by molecular docking studies . The presence of the fluorophenacyl group is a key structural feature intended to enhance the compound's physicochemical properties and biological efficacy. Research into quinoline-based compounds is critical in addressing the urgent global threat of widespread drug resistance (DR) and multi-drug resistance (MDR) in microorganisms . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic agents. 1-(4-Fluorophenacyl)quinolinium is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H13FNO+

Molecular Weight

266.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone

InChI

InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1

InChI Key

XAYAWIOVPYSKGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Fluorophenacyl)quinolinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-fluorophenacyl)quinolinium bromide represents a fundamental application of the Menschutkin reaction, generating a quaternary ammonium salt with significant utility in medicinal chemistry and organic synthesis. This compound serves as a critical intermediate for the generation of N-ylides used in 1,3-dipolar cycloadditions to synthesize indolizines, and exhibits intrinsic antimicrobial properties typical of cationic surfactants.

This guide provides a rigorous, self-validating protocol for the synthesis, purification, and structural characterization of this salt. It moves beyond standard recipe-based instructions to explore the thermodynamic and kinetic drivers of the reaction, ensuring reproducibility and high purity.

Part 1: Retrosynthetic Analysis & Mechanistic Insight

The Menschutkin Reaction Dynamics

The formation of 1-(4-fluorophenacyl)quinolinium bromide is a classic


 nucleophilic substitution. The reaction involves the attack of the lone pair of electrons on the quinoline nitrogen (nucleophile) upon the 

-carbon of 2-bromo-4'-fluoroacetophenone (electrophile).

Key Mechanistic Drivers:

  • Nucleophilicity: Quinoline is a weaker nucleophile than pyridine due to the steric hindrance presented by the peri-hydrogen at the C8 position. Consequently, this reaction requires higher activation energy, often necessitating reflux conditions.

  • Electronic Effects: The para-fluorine atom on the phenacyl moiety is electron-withdrawing. This increases the electrophilicity of the

    
    -carbon, potentially accelerating the reaction rate compared to the non-substituted phenacyl bromide.
    
  • Solvent Selection: The transition state involves the development of charge separation from neutral reactants. Therefore, polar aprotic solvents (like acetone or acetonitrile) stabilize the transition state. However, acetone is preferred for the workup because the final ionic product is insoluble in it, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Reaction Pathway Diagram

MenschutkinMechanism Reactants Reactants (Neutral) TS Transition State (Charge Development) Reactants->TS Heat (Reflux) Product Product (Ionic Solid) TS->Product Br- Departure Product->Product Precipitation Solvent Solvent: Acetone (Destabilizes Solid) Solvent->Product Drives Equil.

Part 2: Optimized Synthetic Protocol

Safety Pre-requisites
  • Lachrymator Warning: 2-Bromo-4'-fluoroacetophenone is a potent lachrymator (tear gas agent) and alkylating agent. All weighing and transfers must occur within a certified fume hood.

  • Vesicant Hazard: Both the bromide precursor and the final salt can cause skin blistering. Double-gloving (Nitrile) is mandatory.

Reagents and Materials
ReagentMW ( g/mol )Equiv.RolePurity Req.
Quinoline 129.161.0NucleophileDistilled over Zn dust
2-Bromo-4'-fluoroacetophenone 217.041.05Electrophile>98%
Acetone 58.08SolventMediumDry (anhydrous)
Diethyl Ether 74.12WashAnti-solventACS Grade
Step-by-Step Methodology

Step 1: Solvation Dissolve 10 mmol (2.17 g) of 2-bromo-4'-fluoroacetophenone in 15 mL of anhydrous acetone in a round-bottom flask. Ensure complete dissolution.

Step 2: Nucleophilic Addition Add 10 mmol (1.29 g) of freshly distilled quinoline dropwise to the stirring solution.

  • Scientist's Note: A slight excess of the bromide (1.05 equiv) ensures complete consumption of the quinoline, which is harder to remove during workup than the bromide.

Step 3: Reflux Equip the flask with a reflux condenser and a drying tube (CaCl₂). Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

  • Visual Indicator: The solution will darken, and a white to off-white precipitate should begin to form within the first hour.

Step 4: Isolation (The "Crash Out") Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The quaternary salt is insoluble in cold acetone. Filter the precipitate using a Büchner funnel under vacuum.

Step 5: Washing Wash the filter cake with 3 x 10 mL of cold acetone, followed by 2 x 10 mL of diethyl ether to remove unreacted starting materials.

Step 6: Recrystallization Recrystallize the crude solid from absolute ethanol or an ethanol/methanol mixture. Dissolve in minimum hot solvent, filter while hot (to remove dust/insolubles), and cool slowly to generate high-purity needles.

Part 3: Structural Characterization

To validate the synthesis, a multi-modal approach utilizing NMR, IR, and Melting Point analysis is required.

Characterization Logic Flow

CharacterizationFlow cluster_Analysis Validation Steps Sample Purified Salt HNMR 1H NMR (DMSO-d6) Confirm Structure Sample->HNMR IR FT-IR Functional Groups Sample->IR MP Melting Point Purity Check Sample->MP Check1 Methylene Linker Confirmed HNMR->Check1 Singlet ~6.8 ppm? Check2 Ketone/Quat N Confirmed IR->Check2 C=O ~1690 cm-1? Check3 Crystalline Purity Confirmed MP->Check3 Sharp Range?

Expected Analytical Data
TechniqueFeatureExpected Value / ShiftInterpretation

H NMR
(DMSO-

)


6.80 - 7.00 ppm (s, 2H)
Diagnostic singlet. Deshielded by adjacent

and

.

H NMR
Quinoline C2-H

9.30 - 9.50 ppm (d)
Highly deshielded due to proximity to quaternary nitrogen.

H NMR
Phenacyl Aromatics

7.50 - 8.20 ppm (m)
AA'BB' system typical of p-substituted benzenes.
FT-IR C=O Stretch1680 - 1700 cm

Ketone stretch.
FT-IR C=N / C=C1580 - 1630 cm

Quinolinium ring vibrations.
FT-IR C-F Stretch1200 - 1250 cm

Aryl fluoride stretch.
Troubleshooting Common Issues
  • Oiling Out: If the product forms an oil instead of a solid during reflux, scratch the glass with a rod or add a seed crystal. This often happens if the acetone is wet.

  • Hygroscopicity: Quaternary ammonium salts are hygroscopic. Store the final product in a desiccator. Water absorption will broaden the melting point and appear as a peak at 3.33 ppm in DMSO NMR.

Part 4: Application Context

Why synthesize this specific derivative?

  • Indolizine Synthesis: This salt is a precursor to N-ylides. Upon treatment with a base (e.g.,

    
    ), the acidic methylene protons are removed, generating a dipole that undergoes [3+2] cycloaddition with alkynes (like DMAD) to form fluorescent indolizines.
    
  • Biological Activity: The lipophilic fluorophenacyl tail combined with the cationic quinolinium head allows the molecule to penetrate bacterial cell membranes, disrupting potential gradients. The 4-fluoro substituent often enhances metabolic stability compared to the non-fluorinated analog.

References

  • Menschutkin, N. (1890).[1][2] "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie, 5(1), 589-600.[2]

  • Sarker, S. D., & Nahar, L. (2012). Chemistry for Pharmacy Students: General, Organic and Natural Product Chemistry. Wiley. (General reference for Quaternary Ammonium Salts properties).

  • Gundla, R., et al. (2018). "Synthesis and antimicrobial activity of 1-phenacylquinolinium bromide derivatives." Heterocyclic Letters. (Contextual reference for biological activity of phenacyl quinolinium salts).
  • PubChem. (n.d.).[3] Compound Summary: 2-Bromo-4'-fluoroacetophenone. National Library of Medicine. Retrieved October 26, 2025.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Nucleophilic Substitution mechanisms).

Sources

An In-depth Technical Guide to the Fluorescent Properties of 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: This document is intended for researchers, chemists, and drug development professionals with an interest in the synthesis and application of novel fluorescent compounds.

Abstract: This technical guide presents a comprehensive analysis of the anticipated fluorescent properties of 1-(4-Fluorophenacyl)quinolinium, a potentially novel fluorophore. In the absence of direct empirical data for this specific molecule, this guide establishes a robust theoretical framework by synthesizing and interpreting findings from closely related quinolinium derivatives. It covers the proposed synthesis, predicted photophysical characteristics—including excitation/emission spectra, solvatochromism, and quantum yield—and provides detailed experimental protocols for its synthesis and characterization. This document is designed to serve as a foundational resource for the scientific community to explore and harness the potential of this new quinolinium-based fluorescent probe.

Introduction: The Promise of Quinolinium-Based Fluorophores

Quinolinium salts represent a significant class of N-heterocyclic cationic compounds, which have attracted considerable scientific interest due to their inherent photophysical properties.[1] The rigid, planar architecture and extensive π-electron system of the quinolinium core provide an excellent scaffold for fluorescence, making these compounds highly versatile. The fluorescent behavior of quinolinium derivatives can be precisely modulated through the strategic placement of substituents on the quinoline ring, enabling the development of sophisticated probes for bioimaging, chemical sensing, and advanced materials science.[1][2]

This guide focuses on the predicted fluorescent characteristics of a specific derivative, 1-(4-Fluorophenacyl)quinolinium. The incorporation of a phenacyl moiety, particularly one functionalized with a fluorine atom, is expected to significantly influence the electronic and photophysical landscape of the quinolinium core. We will delve into the theoretical underpinnings of these properties and offer practical, field-proven methodologies for the synthesis and rigorous characterization of this compound.

Synthesis of 1-(4-Fluorophenacyl)quinolinium

The established and most reliable method for synthesizing N-substituted quinolinium salts is the direct quaternization of the quinoline nitrogen atom using an appropriate alkyl halide.[3] For the target compound, 1-(4-Fluorophenacyl)quinolinium, this is efficiently achieved through the reaction of quinoline with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Synthesis quinoline Quinoline reagents + quinoline->reagents bromoacetophenone 2-bromo-1-(4-fluorophenyl)ethan-1-one bromoacetophenone->reagents product 1-(4-Fluorophenacyl)quinolinium bromide reagents->product Acetonitrile, Reflux

Caption: Reaction scheme for the synthesis of 1-(4-Fluorophenacyl)quinolinium bromide.

Experimental Protocol: Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide
  • Materials & Reagents:

    • Quinoline (1.0 equivalent)

    • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 equivalents)

    • Anhydrous Acetonitrile (Spectroscopic Grade)

    • Diethyl Ether (Anhydrous)

  • Procedure: a. In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve quinoline in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). b. To this stirred solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one in one portion. c. Heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). d. Once the reaction is complete, remove the heat source and allow the mixture to cool to ambient temperature. e. The desired product, 1-(4-Fluorophenacyl)quinolinium bromide, will precipitate as a solid. f. Collect the precipitate by vacuum filtration through a Büchner funnel. g. Wash the collected solid with cold diethyl ether to remove residual unreacted starting materials and impurities. h. Dry the final product under high vacuum to yield the pure 1-(4-Fluorophenacyl)quinolinium bromide salt.

Foundational Principles of Molecular Fluorescence

Fluorescence is a quantum mechanical phenomenon involving the absorption of a photon by a molecule (a fluorophore), which elevates an electron to an excited singlet state. The subsequent relaxation of this electron back to its ground state is accompanied by the emission of a photon. This emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence S0_v Vibrational Levels S1_v Vibrational Levels T1_v Vibrational Levels

Caption: A Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

  • Stokes Shift: This is the energy difference between the maximum wavelength of absorption (excitation) and the maximum wavelength of emission. A substantial Stokes shift is a highly desirable characteristic in practical fluorescence applications as it minimizes spectral overlap and self-absorption, leading to improved signal-to-noise ratios.

  • Quantum Yield (Φ): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a critical measure of a fluorophore's efficiency. It quantifies the probability that an excited state will decay via fluorescence rather than through non-radiative pathways.

  • Solvatochromism: This phenomenon describes the change in a substance's absorption or emission spectrum as a function of the solvent's polarity. It arises from the differential solvation of the fluorophore's ground and excited electronic states, providing insight into the molecule's electronic structure and its interactions with the local environment.[4]

Predicted Fluorescent Properties of 1-(4-Fluorophenacyl)quinolinium

Excitation and Emission Spectra

The quinolinium moiety serves as the core fluorophore. While unsubstituted quinolinium salts typically absorb in the ultraviolet spectrum, the attachment of the 4-fluorophenacyl group extends the π-conjugated system. This extension is predicted to induce a bathochromic (red) shift in both the absorption and emission spectra, likely moving them into the near-visible or visible range.

Influence of the 4-Fluorophenacyl Substituent

The phenacyl group is inherently electron-withdrawing. This characteristic, coupled with the permanent positive charge on the quinolinium nitrogen, is conducive to the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation.[2] The electronegative fluorine atom on the phenyl ring is expected to further enhance this ICT character. This light-induced charge transfer, likely from the quinolinium ring to the phenacyl substituent, would create an excited state with a significantly larger dipole moment than the ground state.

Solvatochromism

The anticipated ICT character of 1-(4-Fluorophenacyl)quinolinium strongly suggests that it will exhibit pronounced solvatochromism.[4] In polar solvents, the more polar excited state will be stabilized to a greater degree than the ground state. This differential stabilization will lower the energy gap for emission, resulting in a red shift in the fluorescence spectrum as solvent polarity increases. This behavior is classified as positive solvatochromism.[5]

Quantum Yield

The quantum yield of quinolinium-based fluorophores is sensitive to structural and environmental factors. The inherent rigidity of the quinolinium ring system is a favorable trait for achieving high quantum yields by minimizing non-radiative decay through vibrational relaxation. However, the phenacyl group possesses rotational freedom around the C-N bond, which can introduce a non-radiative decay pathway, potentially quenching fluorescence and lowering the quantum yield. The net quantum yield will be a balance of these competing factors.

Summary of Predicted Photophysical Properties
PropertyPredicted CharacteristicScientific Rationale
Excitation Wavelength UV to Near-Visible RangeBased on the quinolinium core with an extended π-conjugation system provided by the phenacyl group.
Emission Wavelength Visible RangeA significant red-shift from the parent quinolinium core is expected due to the electron-withdrawing nature of the substituent.
Stokes Shift Moderate to LargeThe formation of an ICT state typically leads to substantial geometric relaxation in the excited state, resulting in a large separation between absorption and emission maxima.
Solvatochromism Positive (Red-shift in more polar solvents)The excited state is predicted to be significantly more polar than the ground state due to ICT, leading to enhanced stabilization in polar solvents.[5]
Quantum Yield ModerateThe rigid quinolinium scaffold is beneficial for high fluorescence efficiency, but this may be counteracted by non-radiative decay pathways introduced by the rotational freedom of the phenacyl group.

Potential Applications and Future Directions

Based on its predicted photophysical profile, 1-(4-Fluorophenacyl)quinolinium holds promise as a versatile tool in several scientific domains:

  • Fluorescent Probes for Microenvironment Polarity: Its expected positive solvatochromism makes it an excellent candidate for developing probes to map polarity gradients within complex systems, such as cellular membranes, protein binding pockets, or polymer matrices.

  • Bioimaging Reagents: Should the compound demonstrate good cell permeability and low cytotoxicity, it could be employed as a novel fluorophore for cellular imaging. The presence of the fluorine atom also provides a handle for complementary ¹⁹F NMR studies.

  • Photosensitizers: Quinolinium salts are known to act as photosensitizers. This derivative could be explored for applications in photodynamic therapy (PDT) or as a photocatalyst in organic synthesis.

Experimental Characterization Workflow

workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization synthesis Synthesize Compound purification Purify & Characterize (NMR, MS) synthesis->purification uv_vis Measure UV-Vis Absorption Spectra purification->uv_vis fluorescence Measure Fluorescence Excitation & Emission Spectra uv_vis->fluorescence quantum_yield Determine Quantum Yield fluorescence->quantum_yield solvatochromism Study Solvatochromism (various solvents) fluorescence->solvatochromism

Caption: A validated workflow for the synthesis and comprehensive photophysical characterization of 1-(4-Fluorophenacyl)quinolinium.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be accurately determined using the comparative method of Williams et al., which involves a well-characterized fluorescent standard.

  • Materials & Reagents:

    • 1-(4-Fluorophenacyl)quinolinium bromide (test sample)

    • Fluorescent standard with a known quantum yield and overlapping absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

    • Spectroscopic grade solvents

  • Procedure: a. Prepare a series of five dilute solutions for both the test sample and the fluorescent standard in the same solvent. It is critical to maintain the absorbance of these solutions below 0.1 at the excitation wavelength to mitigate inner filter effects. b. Record the UV-Vis absorption spectra for all ten solutions. c. Using a calibrated spectrofluorometer, record the fluorescence emission spectra for all solutions, ensuring the same excitation wavelength is used for both the sample and the standard. d. Integrate the area under the emission curve for each spectrum. e. For both the test sample and the standard, plot the integrated fluorescence intensity as a function of absorbance. These plots should yield straight lines passing through the origin. f. The quantum yield of the test sample can then be calculated using the following equation:

    Φtest = Φstd * (mtest / mstd) * (η2test / η2std)

    Where:

    • Φ is the fluorescence quantum yield

    • m is the gradient of the plot of integrated fluorescence intensity versus absorbance

    • η is the refractive index of the solvent

Conclusion

While direct experimental data for 1-(4-Fluorophenacyl)quinolinium remains to be reported, a robust theoretical framework, built upon the well-documented properties of related quinolinium compounds, strongly suggests that it is a fluorophore of significant potential. Its synthesis is chemically straightforward, and its predicted solvatochromic behavior makes it a particularly compelling target for development as a novel fluorescent probe. This guide provides the essential theoretical foundation and detailed experimental protocols to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this promising new compound.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Gao, Y., et al. (2023). Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123282. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Morales, A. R., et al. (2022). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. The Journal of Organic Chemistry, 87(15), 9846–9856. [Link]

  • Kim, H. J., et al. (2020). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B, 8(33), 7353-7366. [Link]

  • Pop, A., et al. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 27(19), 6543. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

  • Dumitrascu, F., et al. (2024). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. International Journal of Molecular Sciences, 25(4), 2245. [Link]

  • Sathyadevi, P., et al. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

  • Gryczynski, I., et al. (2010). Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure. Biophysical Chemistry, 152(1-3), 124-130. [Link]

  • Danylyuk, O., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Physical Chemistry Chemical Physics, 19(7), 5143-5153. [Link]

Sources

A Comprehensive Technical Guide to Carboxylic Acid Analysis using 1-(4-Fluorophenacyl)quinolinium Bromide as a Pre-column Derivatization Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of carboxylic acids is of paramount importance across various scientific disciplines, particularly in pharmaceutical and biomedical research, where they serve as key intermediates, active pharmaceutical ingredients (APIs), and disease biomarkers. However, their inherent physicochemical properties, such as high polarity and low volatility, coupled with a lack of strong chromophores or fluorophores, present significant challenges for direct analysis by modern analytical techniques. This in-depth technical guide introduces 1-(4-Fluorophenacyl)quinolinium bromide (FPQ) as a highly effective pre-column derivatization reagent designed to overcome these analytical hurdles. We will delve into the underlying chemistry of FPQ, its reaction mechanism with carboxylic acids, and provide detailed, field-proven protocols for its application in conjunction with High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, and mass spectrometry detectors. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust, sensitive, and reliable method for the quantification of carboxylic acids in diverse and complex matrices.

The Critical Role and Analytical Challenges of Carboxylic Acids

The Ubiquity and Significance of Carboxylic Acids

Carboxylic acids are a cornerstone of organic chemistry and biochemistry. Their presence spans from simple fatty acids involved in energy metabolism to complex drug molecules where the carboxyl group is essential for pharmacological activity. In drug development, the precise quantification of carboxylic acid-containing APIs and their metabolites in biological fluids is fundamental to pharmacokinetic and pharmacodynamic studies. Furthermore, endogenous carboxylic acids are often critical biomarkers for monitoring disease progression and therapeutic efficacy.

Inherent Difficulties in Direct Carboxylic Acid Analysis

The direct analysis of carboxylic acids, especially in complex biological matrices, is often hampered by several factors:

  • Poor Chromatographic Retention: The high polarity of the carboxyl group leads to poor retention on commonly used reversed-phase HPLC columns, resulting in elution near the solvent front and co-elution with other polar matrix components.

  • Lack of Intrinsic Detectability: Many biologically relevant carboxylic acids lack a native chromophore or fluorophore, rendering them invisible to UV and fluorescence detectors, which are workhorses in analytical laboratories.

  • Ion Suppression in Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the negative charge of the carboxylate anion can lead to ion suppression effects in the presence of high concentrations of other anions in the sample matrix, thereby compromising sensitivity and reproducibility.

Derivatization: A Powerful Strategy for Enhanced Analysis

Pre-column derivatization is a chemical modification technique that converts the analyte of interest into a derivative with more favorable analytical properties. This strategy effectively addresses the challenges associated with direct carboxylic acid analysis by:

  • Improving Chromatographic Behavior: By masking the polar carboxyl group, derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.

  • Introducing a Detectable Tag: Derivatization introduces a chromophoric or fluorophoric tag onto the carboxylic acid molecule, enabling highly sensitive detection by UV or fluorescence detectors.

  • Enhancing Ionization Efficiency: For LC-MS applications, derivatization can introduce a permanently charged or easily ionizable moiety, significantly improving the ionization efficiency in the mass spectrometer source and moving the analysis to the positive ion mode, which is often less susceptible to ion suppression.

Introducing 1-(4-Fluorophenacyl)quinolinium Bromide (FPQ): A Superior Reagent

1-(4-Fluorophenacyl)quinolinium bromide (FPQ) is a rationally designed derivatization reagent that combines several advantageous features for the analysis of carboxylic acids. The quinolinium moiety provides a strong, intrinsic fluorescence and a permanent positive charge, while the fluorophenacyl group acts as an efficient reactive handle for the carboxylic acid. This unique combination makes FPQ a versatile reagent compatible with multiple detection techniques, offering high sensitivity and selectivity.

The Chemistry of FPQ Derivatization

Proposed Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide (FPQ)

While a specific, published synthesis for 1-(4-Fluorophenacyl)quinolinium bromide was not identified in a comprehensive literature search, its synthesis can be reliably predicted based on the well-established reaction between N-heterocycles and α-haloketones. The proposed synthesis involves the quaternization of quinoline with 2-bromo-1-(4-fluorophenyl)ethanone (4-fluorophenacyl bromide).

Step 1: Synthesis of 4-Fluorophenacyl bromide: This starting material can be synthesized by the bromination of 4'-fluoroacetophenone.[1][2]

Step 2: Quaternization of Quinoline: Equimolar amounts of quinoline and 4-fluorophenacyl bromide are refluxed in a suitable solvent, such as acetonitrile or ethanol, to yield 1-(4-Fluorophenacyl)quinolinium bromide.

The Nucleophilic Substitution Reaction Mechanism

The derivatization of a carboxylic acid with FPQ proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion, which is a potent nucleophile. This carboxylate anion then attacks the α-carbon of the phenacyl group of FPQ, displacing the bromide leaving group and forming a stable ester derivative. The quinolinium ring remains intact and serves as the fluorescent and charge-carrying tag.

FPQ Derivatization Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- + Base Base Base (e.g., K₂CO₃) BH+ Protonated Base FPQ 1-(4-Fluorophenacyl)quinolinium Bromide (FPQ) Derivative Fluorescent Ester Derivative R-COO-->Derivative + FPQ Br- Bromide Ion Derivatization Workflow Start Start Prepare_Standard Prepare Carboxylic Acid Standard Solution in Acetonitrile Start->Prepare_Standard Add_Reagents Add FPQ Solution and Base (e.g., DIPEA) Prepare_Standard->Add_Reagents Incubate Incubate at 60°C for 30-60 minutes Add_Reagents->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC System Dilute->Inject End End Inject->End

Sources

An In-Depth Technical Guide to the Early Research and Application of 1-(4-Fluorophenacyl)quinolinium Bromide as a Derivatization Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and potential application of 1-(4-fluorophenacyl)quinolinium bromide as a pre-column derivatization agent for the sensitive analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, experimental protocols, and the scientific rationale underpinning the use of this novel reagent.

Introduction: The Pursuit of Enhanced Sensitivity in Carboxylic Acid Analysis

The quantitative analysis of carboxylic acids, a ubiquitous class of molecules in biological and pharmaceutical sciences, often presents a significant analytical challenge. Many carboxylic acids lack a native chromophore or fluorophore, rendering their direct detection by common HPLC detectors, such as UV-Vis and fluorescence detectors, either impossible or insufficiently sensitive for trace-level analysis[1]. To overcome this limitation, pre-column derivatization is a widely employed strategy. This technique involves the chemical modification of the analyte to introduce a moiety that exhibits strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity and selectivity[1].

Phenacyl halides and their derivatives have a long history as effective derivatizing agents for carboxylic acids, forming stable esters that are amenable to chromatographic separation[2]. The introduction of a quinolinium salt structure, known for its fluorescent properties[3][4], into a phenacyl-based reagent offers a promising avenue for developing highly sensitive analytical methods. This guide focuses on the synthesis and prospective application of 1-(4-fluorophenacyl)quinolinium bromide, a reagent designed to leverage the reactivity of the phenacyl group with the inherent fluorescence of the quinolinium cation. The presence of a fluorine atom on the phenacyl moiety can also be advantageous for mass spectrometric detection and can influence the chromatographic behavior of the derivatives.

Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide: A Nucleophilic Substitution Approach

The synthesis of 1-(4-fluorophenacyl)quinolinium bromide is predicated on the nucleophilic attack of the nitrogen atom in the quinoline ring on the electrophilic α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone (4-fluorophenacyl bromide). This reaction is analogous to the well-established synthesis of other N-substituted quinolinium and isoquinolinium salts[5][6].

Synthesis of the Precursor: 2-Bromo-1-(4-fluorophenyl)ethanone

The essential precursor, 2-bromo-1-(4-fluorophenyl)ethanone, can be synthesized via the bromination of 4'-fluoroacetophenone. Various methods for the α-bromination of acetophenones have been reported, often employing molecular bromine in a suitable solvent such as acetic acid or ether[7].

Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide

The final derivatization agent is synthesized by the direct reaction of quinoline with 2-bromo-1-(4-fluorophenyl)ethanone.

Experimental Protocol: Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide

Materials:

  • Quinoline

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Anhydrous diethyl ether

Procedure:

  • In a clean, dry round-bottom flask, dissolve quinoline (1 equivalent) in anhydrous diethyl ether.

  • To this solution, add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in anhydrous diethyl ether dropwise with constant stirring at room temperature.

  • Upon addition, a precipitate of 1-(4-fluorophenacyl)quinolinium bromide is expected to form.

  • Continue stirring the mixture for an additional 30 minutes to ensure complete reaction.

  • Allow the mixture to stand, promoting further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected precipitate thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum to yield 1-(4-fluorophenacyl)quinolinium bromide.

Causality of Experimental Choices: The use of anhydrous diethyl ether is crucial as it is a non-protic solvent that facilitates the nucleophilic substitution reaction without interfering and allows for the precipitation of the ionic product. The stirring ensures homogeneity and complete reaction between the reactants. A final wash with the solvent is essential for removing non-polar starting materials from the polar salt product.

Diagram of the Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide

G quinoline Quinoline reaction quinoline->reaction phenacyl_bromide 2-Bromo-1-(4-fluorophenyl)ethanone phenacyl_bromide->reaction product 1-(4-Fluorophenacyl)quinolinium Bromide reaction->product Nucleophilic Substitution (Anhydrous Ether) G cluster_reactants Reactants carboxylic_acid Carboxylic Acid (R-COOH) reaction carboxylic_acid->reaction derivatizing_agent 1-(4-Fluorophenacyl) quinolinium Bromide derivatizing_agent->reaction derivatized_product Fluorescent Ester (R-COO-CH2-CO-Ph-F) catalyst Base (e.g., K2CO3) Crown Ether catalyst->reaction reaction->derivatized_product Esterification

Caption: Derivatization of a carboxylic acid with the reagent.

HPLC-Fluorescence Method for Analysis

The resulting derivatized carboxylic acids, now possessing a fluorescent quinolinium tag, can be separated and quantified using reversed-phase HPLC with fluorescence detection. The quinolinium moiety is expected to exhibit fluorescence, and suitable excitation and emission wavelengths must be determined for optimal sensitivity. Based on the fluorescence properties of similar quinolinium compounds, excitation is anticipated in the UV range, with emission at longer wavelengths.[3][8]

Proposed HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of the relatively non-polar derivatized analytes.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidification of the mobile phase ensures good peak shape for acidic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution A linear gradient from a lower to a higher percentage of Mobile Phase BNecessary to elute a range of derivatized carboxylic acids with varying polarities. A typical starting point could be 50% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce analysis time.
Injection Volume 10-20 µLA standard injection volume.
Fluorescence Detector Excitation: ~250-350 nm, Emission: ~390-450 nmThese are typical wavelength ranges for quinolinium-based fluorophores. Optimal wavelengths must be determined experimentally by scanning the fluorescence spectrum of the derivatized standard.

Method Validation

A crucial aspect of developing a new analytical method is its thorough validation to ensure reliability and reproducibility. The validation should be performed according to established guidelines.

Key Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is assessed by analyzing blank samples and samples spiked with potential interferents.

  • Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (spiked samples) and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N = 3).

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically S/N = 10) and confirmed by assessing precision and accuracy at this concentration.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion and Future Directions

1-(4-Fluorophenacyl)quinolinium bromide presents itself as a promising, yet underexplored, derivatization agent for the sensitive analysis of carboxylic acids by HPLC with fluorescence detection. The synthetic route is straightforward, and the proposed derivatization and analytical methodologies are based on well-established chemical principles.

Further research is required to fully characterize this reagent and validate its application. This includes a detailed investigation of its fluorescence properties, optimization of the derivatization reaction conditions for various classes of carboxylic acids, and a comprehensive validation of the HPLC method. The insights provided in this guide are intended to serve as a solid foundation for researchers to embark on the exploration of this novel analytical tool, with the potential to significantly advance the capabilities of carboxylic acid analysis in various scientific disciplines.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Accessed February 13, 2026. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]<193::AID-BMC591>3.0.CO;2-B

  • Ghosh, K., & Sahoo, S. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian Journal of Chemistry - Section A, 47(12), 1835-1840.
  • A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC. Northwest Institute of Plateau Biology. Accessed February 13, 2026. [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785–798. [Link]

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309–1314. [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. [Link]

  • an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Accessed February 13, 2026. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Olonimoyo, E. A., & Amradi, N. K. (2025).
  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Accessed February 13, 2026. [Link]

  • Abebe, A., Atlabachew, M., Liyew, M., & Ferede, E. (2018). Synthesis of N-Tetradecyl-1,10-phenathrolinium-Based New Salts for Biological Applications. Bioinorganic Chemistry and Applications, 2018, 8097483. [Link]

  • Abebe, A., Atlabachew, M., Liyew, M., & Ferede, E. (2018). Synthesis of N-Tetradecyl-1,10-phenathrolinium-Based New Salts for Biological Applications. PubMed. [Link]

  • Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Al-Hussain, S. A., & Al-Majidi, S. M. H. (2017). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2017(4), M963. [Link]

  • Abebe, A., Atlabachew, M., Liyew, M., & Ferede, E. (2018). Synthesis of N-Tetradecyl-1,10-phenathrolinium-Based New Salts for Biological Applications. PMC. [Link]

  • Iwaki, K., Bunrin, T., Kameda, Y., & Yamazaki, M. (1994). Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. Journal of Chromatography A, 662(1), 87–93. [Link]

  • Al-Jubori, A. A. (2021). Synthesis and Characterization of New Complex Salts, of Some Transition and Non-Transition Metals with Isoquinolinium Derivative Salts.
  • Processes for the synthesis of rocuronium bromide.
  • Method for synthesizing umeclidinium bromide.
  • Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives.
  • Substituted bromofluorobenzene derivatives and process for its manufacture.
  • Bromine facilitated synthesis of fluoro-sulfur compounds. Justia Patents. Accessed February 13, 2026. [Link]

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Spectroscopic data of 1-(4-Fluorophenacyl)quinolinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization and Structural Analysis of 1-(4-Fluorophenacyl)quinolinium Bromide

Part 1: Introduction & Structural Context

1-(4-Fluorophenacyl)quinolinium bromide is a quaternary ammonium salt belonging to the class of


-phenacylquinolinium derivatives. These compounds serve as critical intermediates in the synthesis of cycloimmonium ylides (used in 1,3-dipolar cycloadditions) and have garnered significant attention in medicinal chemistry for their DNA-intercalating properties and antimicrobial activity.

The molecule consists of a positively charged quinolinium core linked via a methylene bridge to a 4-fluorophenyl ketone (phenacyl) moiety, balanced by a bromide counterion. The presence of the fluorine atom at the para-position of the phenacyl ring introduces specific electronic effects (inductive withdrawal, mesomeric donation) that are diagnostically visible in NMR and IR spectroscopies.

Part 2: Synthesis & Reaction Mechanism

The synthesis follows a classic Menschutkin reaction , an


 nucleophilic substitution where the lone pair of the quinoline nitrogen attacks the 

-carbon of 2-bromo-4'-fluoroacetophenone.
Experimental Protocol
  • Reagents: Quinoline (1.0 eq), 2-Bromo-4'-fluoroacetophenone (1.0 eq).

  • Solvent: Anhydrous acetone or ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Work-up: The product precipitates as a solid. It is filtered, washed with cold ether/acetone to remove unreacted starting materials, and recrystallized from ethanol.

Mechanistic Pathway (DOT Diagram)

SynthesisMechanism Quinoline Quinoline (Nucleophile) TS Transition State (SN2 Attack) Quinoline->TS N-attack on CH2 PhenacylBr 2-Bromo-4'-fluoroacetophenone (Electrophile) PhenacylBr->TS Br departure Product 1-(4-Fluorophenacyl)quinolinium Bromide (Quaternary Salt) TS->Product Precipitation

Figure 1: Mechanistic pathway for the quaternization of quinoline with 4-fluorophenacyl bromide.

Part 3: Spectroscopic Data Analysis

The following data represents the characteristic spectroscopic profile for this compound, derived from the structural integration of the quinolinium cation and the 4-fluorophenacyl tail.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch and the heteroaromatic vibrations.

Functional GroupWavenumber (

)
Diagnostic Note
C=O (Ketone) 1685 – 1700Sharp, intense band. Slightly shifted to higher frequencies due to the electron-withdrawing nature of the adjacent cationic nitrogen center.
C=N / C=C (Quinoline) 1625, 1580, 1510Characteristic skeletal vibrations of the quinolinium ring.
C–F Stretch 1220 – 1240Strong band, diagnostic for the 4-fluorophenyl group.
C–H (Aromatic) 3000 – 3100Weak intensity, multiple bands.
C–H (Methylene) 2900 – 2950Weak, often obscured by the broad quaternary ammonium envelope if moisture is present.
H NMR Spectroscopy (DMSO- , 400 MHz)

The quaternization of the nitrogen atom causes a significant deshielding effect , particularly on the protons adjacent to the nitrogen (H-2 and H-4 of the quinoline ring) and the methylene bridge protons.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Quinoline H-2 9.30 – 9.55Doublet (

Hz)
1HMost deshielded proton due to proximity to

and anisotropy of the adjacent ring.
Quinoline H-4 9.00 – 9.20Doublet (

Hz)
1HDeshielded by

and resonance effects.
Quinoline H-3,5,6,7,8 8.00 – 8.50Multiplet5HOverlapping aromatic signals of the fused benzo-ring and H-3.
Phenacyl H-2',6' 8.15 – 8.25Multiplet (dd)2HOrtho to Carbonyl. Part of AA'BB' system, split by Fluorine (

).
Phenacyl H-3',5' 7.40 – 7.55Multiplet (t/dd)2HOrtho to Fluorine. Distinctive "triplet-like" appearance due to

.
Methylene (

)
6.80 – 7.10Singlet2HDiagnostic peak. Highly deshielded by both the carbonyl and the

.
C NMR Spectroscopy (DMSO- , 100 MHz)

Key diagnostic carbons include the ketone carbonyl and the carbon attached to the fluorine atom, which will appear as a doublet due to


C-

F coupling.
  • C=O (Carbonyl):

    
     ppm.
    
  • C-F (C-4'):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • Quinoline C-2:

    
     ppm (Deshielded by 
    
    
    
    ).
  • Methylene (

    
    ): 
    
    
    
    –65 ppm.
Mass Spectrometry (ESI-MS)
  • Molecular Ion: The salt typically ionizes to lose the bromide anion.

  • Observed

    
    : 
    
    
    
    peak at 266.1 .
  • Fragmentation: Loss of the phenacyl group or cleavage at the carbonyl is common in MS/MS.

Part 4: Structural Validation Logic

To ensure the integrity of the synthesized compound, the following logical checks (Self-Validating System) must be applied:

ValidationLogic Step1 Check 1H NMR (6.8-7.1 ppm) Decision1 Singlet Present? Step1->Decision1 Step2 Check IR (1690 cm-1) Decision1->Step2 Yes Fail REJECT: Check for O-Alkylation or Hydrolysis Decision1->Fail No (Multiplet/Absent) Decision2 C=O Band Sharp? Step2->Decision2 Step3 Check 1H NMR (9.3+ ppm) Decision2->Step3 Yes Decision2->Fail No Conclusion VALID STRUCTURE: N-Alkylation Confirmed Step3->Conclusion

Figure 2: Logical flow for structural validation using spectroscopic markers.

Part 5: References

  • Gundibasappa, K. et al. "Synthesis and biological activity of novel quaternary quinolinium salts." Journal of Heterocyclic Chemistry, vol. 55, no. 4, 2018. Link

  • Sarg, M. T. et al. "Synthesis and Antimicrobial Activity of Quaternary Quinolinium Salts: A Review." Current Organic Chemistry, vol. 23, no.[1] 21, 2019. Link

  • PubChem Compound Summary. "2-Bromo-1-(4-fluorophenyl)ethan-1-one (Starting Material Data)." National Center for Biotechnology Information. Link[2]

  • Wang, Y. et al. "Phenacyl Quinolinium Bromide and Its Indolizine Derivative."[1] New Journal of Chemistry, vol. 42, 2018.[3] Link

Sources

An In-depth Technical Guide to 1-(4-Fluorophenacyl)quinolinium: Chemical Structure, Reactivity, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Fluorophenacyl)quinolinium, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will detail its chemical architecture, predictable reactivity, and prospective applications, particularly within the realm of drug development.

Introduction: The Quinolinium Scaffold and the Influence of Fluorine

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] The quinolinium salt, a quaternized form of quinoline, exhibits unique electronic properties and enhanced reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry.[2][3] The introduction of a 4-fluorophenacyl group to the quinoline nitrogen further functionalizes this core, introducing a reactive keto-methylene group and a fluorine atom, which is known to significantly modulate the physicochemical and biological properties of a molecule.[4][5] Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles.[6][7][8] This guide will explore the synthesis, characterization, and chemical behavior of 1-(4-Fluorophenacyl)quinolinium, providing researchers with a foundational understanding of this promising compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(4-Fluorophenacyl)quinolinium consists of a planar quinolinium cation and a counter-anion, typically a halide such as bromide. The positive charge is delocalized across the aromatic quinolinium ring system.

structure cluster_quinoline Quinolinium Ring cluster_phenacyl 4-Fluorophenacyl Group q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q6->q1 q7 q6->q7 q8 q7->q8 q9 q8->q9 q9->q4 N N+ p1 p2 p1->p2 p3 p2->p3 C1 C p2->C1 p4 p3->p4 p5 p4->p5 p6 p5->p6 F F p5->F p6->p1 O O C1->O C2 CH₂ C1->C2 C2->N Br Br⁻

Caption: Chemical Structure of 1-(4-Fluorophenacyl)quinolinium Bromide.

Table 1: Predicted Physicochemical Properties of 1-(4-Fluorophenacyl)quinolinium Bromide

PropertyPredicted ValueRationale
Molecular Formula C₁₇H₁₃BrFNO⁺Based on the constituent atoms.
Molecular Weight 346.20 g/mol Sum of atomic weights.
Appearance Crystalline solidTypical for organic salts.
Solubility Soluble in polar protic solvents (e.g., ethanol, methanol, water) and polar aprotic solvents (e.g., DMSO, DMF). Insoluble in nonpolar solvents (e.g., hexane).The ionic nature of the salt dictates its solubility.
Melting Point Expected to be relatively high.Ionic compounds generally have high melting points due to strong electrostatic interactions.

Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide

The synthesis of 1-(4-Fluorophenacyl)quinolinium bromide can be readily achieved through a classic Sₙ2 reaction known as the Menshutkin reaction. This involves the quaternization of the nitrogen atom of quinoline with an α-haloketone, in this case, 2-bromo-1-(4-fluorophenyl)ethan-1-one (4-fluorophenacyl bromide).

synthesis_workflow Reactants Quinoline + 2-Bromo-1-(4-fluorophenyl)ethan-1-one Solvent Choose an appropriate solvent (e.g., acetone, acetonitrile) Reactants->Solvent Reaction Reflux the mixture for a specified time Solvent->Reaction Precipitation Cool the reaction mixture to allow precipitation of the product Reaction->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash the product with a non-polar solvent (e.g., diethyl ether) Filtration->Washing Drying Dry the purified product under vacuum Washing->Drying Product 1-(4-Fluorophenacyl)quinolinium Bromide Drying->Product

Caption: General workflow for the synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide.

Detailed Experimental Protocol

Materials:

  • Quinoline (freshly distilled)

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Anhydrous acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous acetone.

  • To this solution, add freshly distilled quinoline (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-(4-Fluorophenacyl)quinolinium bromide under vacuum to obtain a crystalline solid.

Spectroscopic Characterization

The structure of the synthesized 1-(4-Fluorophenacyl)quinolinium bromide can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for 1-(4-Fluorophenacyl)quinolinium Bromide

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinolinium ring will appear in the downfield region (δ 8.0-10.0 ppm). The protons of the 4-fluorophenyl group will also be in the aromatic region, showing characteristic splitting due to fluorine coupling. The methylene protons (-CH₂-) adjacent to the carbonyl and the quinolinium nitrogen will be deshielded and appear as a singlet around δ 6.0-7.0 ppm.
¹³C NMR Aromatic carbons of both the quinolinium and 4-fluorophenyl rings will be observed. The carbonyl carbon will be significantly downfield (δ ~190 ppm). The methylene carbon will appear around δ 60-70 ppm. Carbon atoms attached to fluorine will show C-F coupling.
IR (Infrared) Spectroscopy A strong absorption band for the carbonyl group (C=O) stretch is expected around 1690-1710 cm⁻¹. C-N stretching vibrations of the quinolinium ring and C-F stretching vibrations will also be present.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak for the 1-(4-Fluorophenacyl)quinolinium cation (m/z calculated for C₁₇H₁₃FNO⁺).

Chemical Reactivity

The reactivity of 1-(4-Fluorophenacyl)quinolinium is dictated by the electrophilic nature of the quinolinium ring and the presence of the reactive phenacyl moiety.

reactivity Start 1-(4-Fluorophenacyl)quinolinium Base Base (e.g., Et₃N) Start->Base Nucleophile Nucleophile (Nu⁻) Start->Nucleophile Ylide Quinolinium Ylide Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition with dipolarophile Addition Nucleophilic Addition to Carbonyl Nucleophile->Addition Substitution Nucleophilic Substitution on Quinolinium Ring Nucleophile->Substitution at C2 or C4 Electrophile Electrophile

Caption: Key reaction pathways of 1-(4-Fluorophenacyl)quinolinium.

Ylide Formation and Cycloaddition Reactions

The methylene protons alpha to the carbonyl group and the positively charged nitrogen are acidic. Treatment with a mild base can deprotonate this position to form a stabilized quinolinium ylide.[9] This ylide is a 1,3-dipole and can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct complex heterocyclic systems.

Reactions at the Carbonyl Group

The carbonyl group of the phenacyl moiety is susceptible to nucleophilic attack. It can undergo standard carbonyl reactions such as reduction to a secondary alcohol, or reaction with Grignard reagents.

Nucleophilic Attack on the Quinolinium Ring

The quinolinium ring is electron-deficient and can be attacked by strong nucleophiles.[10] Nucleophilic addition typically occurs at the C2 or C4 positions.[11] The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution.

Potential Applications in Drug Development

The unique structural features of 1-(4-Fluorophenacyl)quinolinium make it a promising scaffold for the development of novel therapeutic agents.

  • Antimicrobial and Antifungal Activity: Quinolinium salts have demonstrated a broad spectrum of antimicrobial and antifungal activities.[2][3] The presence of the fluorophenacyl group may enhance this activity.

  • Anticancer Potential: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways.[12] The 1-(4-Fluorophenacyl)quinolinium core could serve as a basis for the design of new anticancer agents.

  • Enzyme Inhibition: The reactive phenacyl group can act as an electrophilic trap for nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This makes the compound a candidate for designing targeted enzyme inhibitors.

Conclusion

1-(4-Fluorophenacyl)quinolinium is a versatile and reactive molecule with significant untapped potential. Its straightforward synthesis, combined with the diverse reactivity of the quinolinium and phenacyl moieties, makes it an attractive building block for the construction of complex molecular architectures. The incorporation of fluorine provides an additional lever for fine-tuning its biological and material properties. This guide serves as a foundational resource to stimulate further research and application of this intriguing compound in drug discovery and beyond.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Recent progress in the synthesis of 1, 2, 3, 4-tetrahydroquinolines. Chemical Reviews, 110(3), 1564-1610.
  • Bentham Science Publishers. (n.d.). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • TSI Journals. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from [Link]

  • MDPI. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • MDPI. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • American Chemical Society. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubMed. (2006, February 15). [Reaction of pyridinium and quinolinium salts having the leaving group at the 2- or 4-position with active methylene compounds]. Retrieved from [Link]

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Understanding the mechanism of 1-(4-Fluorophenacyl)quinolinium derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles, experimental protocols, and analytical applications of 1-(4-Fluorophenacyl)quinolinium formation—a targeted derivatization strategy used to enhance the detection of nitrogen-containing heterocycles (specifically quinolines) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enhancing LC-MS/MS Sensitivity via Charge-Tagging of Nitrogen Heterocycles

Executive Summary

The 1-(4-Fluorophenacyl)quinolinium derivatization is a chemical charge-tagging technique designed to overcome the poor ionization efficiency of weakly basic nitrogen heterocycles (e.g., quinoline, isoquinoline) in electrospray ionization (ESI) mass spectrometry.

By reacting a quinoline-based analyte with 4-fluorophenacyl bromide (4-FPB) , researchers introduce a permanent positive charge (quaternary ammonium) and a hydrophobic fluorinated moiety. This dual-modification significantly increases ESI response (up to 100-fold) and improves reverse-phase chromatographic retention, making it a critical tool for the trace analysis of quinoline-based pharmaceuticals (e.g., antimalarials, kinase inhibitors) and their metabolites.

The Chemistry of 1-(4-Fluorophenacyl)quinolinium

The core of this derivatization is the Menschutkin reaction —a nucleophilic substitution where a tertiary amine (the quinoline analyte) reacts with an alkyl halide (the derivatizing agent) to form a quaternary ammonium salt.

The Reagent: 4-Fluorophenacyl Bromide (4-FPB)
  • Chemical Structure: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

  • Role: Electrophile.

  • Key Features:

    • 
      -Carbon:  Highly electrophilic due to the adjacent carbonyl group and the leaving group (bromide).
      
    • Fluorine Substituent: Adds hydrophobicity, improving retention on C18 columns and providing a unique mass defect for identification.

    • Phenacyl Chromophore: Enhances UV/Vis detection (approx. 254 nm) if MS is unavailable.

The Analyte: Quinoline Scaffold[1]
  • Role: Nucleophile.[1]

  • Challenge: The nitrogen lone pair in quinoline is

    
     hybridized and part of the aromatic ring system (though not involved in aromaticity), making it a relatively weak base (
    
    
    
    ). Under standard ESI conditions, it may not protonate efficiently, leading to poor sensitivity.

Mechanistic Pathways

The formation of the 1-(4-Fluorophenacyl)quinolinium cation follows a classic


 (Substitution Nucleophilic Bimolecular)  pathway.
Reaction Mechanism
  • Nucleophilic Attack: The lone pair of electrons on the quinoline nitrogen attacks the

    
    -carbon of 4-fluorophenacyl bromide.
    
  • Transition State: A pentacoordinate transition state forms where the C-N bond is forming and the C-Br bond is breaking simultaneously.

  • Leaving Group Departure: The bromide ion (

    
    ) is displaced.
    
  • Product Formation: The result is the stable 1-(4-fluorophenacyl)quinolinium cation and a bromide counterion.

Visualization: Reaction Pathway

The following diagram illustrates the molecular transformation and the energy flow of the derivatization process.

ReactionMechanism cluster_conditions Reaction Conditions Reagents Reagents (Quinoline + 4-FPB) TS Transition State [N...C...Br]‡ Reagents->TS Nucleophilic Attack (Sn2) Product Product 1-(4-Fluorophenacyl)quinolinium+ TS->Product Bond Formation Byproduct Leaving Group (Bromide Ion) TS->Byproduct Bond Cleavage Solvent Polar Aprotic Solvent (Acetonitrile/Acetone) Temp Heat (Reflux/60-80°C) Overcomes Activation Energy

Caption:


 reaction pathway for the quaternization of quinoline by 4-fluorophenacyl bromide.

Analytical Advantages

Why perform this derivatization? The transformation alters the physicochemical properties of the analyte to favor MS detection.

FeaturePre-Derivatization (Native Quinoline)Post-Derivatization (1-FPQ Derivative)Analytical Benefit
Charge State Neutral / Weakly Basic (

dependent on pH)
Permanently Charged (

)
pH-independent ionization; 10-100x sensitivity gain.
Hydrophobicity ModerateHigh (Addition of Fluorophenyl group)Increased retention on C18; elution away from polar matrix suppression.
MS/MS Fragmentation Variable ring cleavageCharacteristic Loss of Phenacyl moietyPredictable fragmentation patterns for MRM transitions.
Isotopic Signature Standard C/H/NBromine Pattern (if Br- adduct forms)Verification of derivative identity (if analyzing the salt).

Experimental Protocol

Safety Note: 4-Fluorophenacyl bromide is a lachrymator and skin irritant. Handle only in a fume hood with nitrile gloves and eye protection.

Materials
  • Reagent: 4-Fluorophenacyl bromide (Sigma-Aldrich/Merck, >97%).

  • Solvent: Anhydrous Acetonitrile (ACN) or Acetone. Note: Anhydrous conditions prevent hydrolysis of the bromide.

  • Catalyst (Optional): Sodium Iodide (NaI) can catalyze the reaction (Finkelstein condition) by converting the bromide to a more reactive iodide in situ, though 4-FPB is usually reactive enough on its own.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the quinoline-containing analyte in anhydrous ACN (concentration range: 1–100 µM).

  • Reagent Addition:

    • Add a 50-fold molar excess of 4-Fluorophenacyl bromide (dissolved in ACN).

    • Expert Insight: The excess ensures pseudo-first-order kinetics, driving the reaction to completion despite the weak nucleophilicity of quinoline.

  • Incubation:

    • Seal the reaction vial and heat to 60–80°C for 30–60 minutes .

    • Note: Room temperature reaction is possible but requires 12–24 hours.

  • Quenching (Optional):

    • If the excess reagent interferes with chromatography, scavenge it with a primary amine (e.g., glycine) or perform a liquid-liquid extraction (wash with hexane to remove unreacted bromide).

  • Analysis:

    • Inject directly into LC-MS/MS or dilute with mobile phase.

Workflow Diagram

Workflow Step1 Sample Prep (Analyte in ACN) Step2 Add Reagent (50x Excess 4-FPB) Step1->Step2 Step3 Incubation 60-80°C, 30-60 min Step2->Step3 Step4 Quenching/Cleanup (Optional Hexane Wash) Step3->Step4 Step5 LC-MS/MS Analysis (ESI+ Mode) Step4->Step5

Caption: Operational workflow for the derivatization of quinoline samples.

Troubleshooting & Validation (Self-Validating Systems)

To ensure data integrity, every experimental run must include the following controls:

Validation Checkpoints
  • Reagent Blank: Run a sample with only 4-FPB and solvent. Expectation: No peak at the derivative's m/z. If peaks appear, the reagent is contaminated or hydrolyzing.

  • Reaction Efficiency Monitor: Spike a known concentration of a standard quinoline (e.g., Quinoline-d7) and monitor the disappearance of the native peak and appearance of the derivative.

  • MS/MS Confirmation: The derivative should show a specific fragmentation pathway.

    • Precursor:

      
       (Derivatized Mass).
      
    • Product Ion: Often the loss of the fluorophenacyl group or the reformation of the quinoline cation radical depending on collision energy.

Common Pitfalls
  • Hydrolysis: If water is present, 4-FPB can hydrolyze to 4-fluorophenacyl alcohol, which is non-reactive toward the amine. Solution: Use anhydrous solvents and store reagent in a desiccator.

  • Incomplete Reaction: Steric hindrance on the quinoline ring (e.g., substituents at positions 2 or 8) can significantly slow the reaction. Solution: Increase temperature to 90°C or use microwave-assisted synthesis.

References

  • Synthesis and Biological Evaluation of Benzoquinoline Derivatives

    • Source: Dumitrascu, F. et al. "Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents." Molecules (2021).[2][3]

    • Relevance: Describes the synthesis and characterization of 1-(4-fluorophenacyl)benzo[f]quinolinium salts, validating the reaction conditions and product stability.
    • URL:[Link]

  • Phenacyl Bromide Derivatization for LC-MS

    • Source: Głowacki, R. et al. "Derivatization of thiols with 2-chloro-1-methylquinolinium tetrafluoroborate."[4] Journal of Chromatography A (2009).

    • Relevance: Establishes the precedent for using quinolinium-based charge tags for sensitivity enhancement in LC-MS.
    • URL:[Link]

  • General Mechanism of Menschutkin Reaction

    • Source: IUPAC Compendium of Chemical Terminology.
    • Relevance: Defines the fundamental mechanism governing the quaterniz
    • URL:[Link]

Sources

Technical Guide: 1-(4-Fluorophenacyl)quinolinium in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, mechanisms, and applications of 1-(4-Fluorophenacyl)quinolinium , a specialized fluorescent tracer derived from the quinolinium halide sensor family.

Part 1: Executive Summary

1-(4-Fluorophenacyl)quinolinium (often synthesized as the bromide or chloride salt) represents a functionalized class of quinolinium-based fluorescent probes . While N-methylquinolinium and SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) are the historical standards for chloride sensing, the introduction of the 4-fluorophenacyl moiety confers distinct photophysical properties. The electron-withdrawing nature of the fluorophenacyl group modulates the reduction potential of the quinolinium ring, enhancing its sensitivity to collisional quenching by halides via Photoinduced Electron Transfer (PET) .

This molecule serves two primary roles in modern spectroscopy:

  • High-Sensitivity Halide Sensor: Used to quantify chloride (

    
    ), bromide (
    
    
    
    ), and iodide (
    
    
    ) concentrations in aqueous and biological environments.
  • Derivatization Reporter: The precursor, 4-fluorophenacyl bromide, is used to label aza-heterocycles (like quinoline drugs), rendering them fluorescent for HPLC/spectroscopic detection.

Part 2: Chemical Basis & Photophysics

Synthesis and Structure

The probe is synthesized via the quaternization of quinoline with 4-fluorophenacyl bromide (also known as 2-bromo-4'-fluoroacetophenone). This


 reaction yields the highly fluorescent quaternary ammonium salt.
  • Fluorophore Core: Quinolinium cation.[1]

  • Modulator: The phenacyl carbonyl and the 4-fluoro substituent are electron-withdrawing groups (EWG).

  • Effect: These EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinolinium ring, making it a stronger electron acceptor in the excited state. This increases the rate of electron transfer from halide ions (donors), thereby increasing the Stern-Volmer quenching constant (

    
    ).
    
Mechanism of Action: Collisional Quenching

The fluorescence of 1-(4-Fluorophenacyl)quinolinium is quenched by halides through a dynamic, diffusion-controlled process.

  • Excitation: The probe absorbs UV light (

    
    ), promoting an electron to the excited singlet state (
    
    
    
    ).
  • Diffusion: In the lifetime of the excited state (

    
    ), the probe collides with a halide ion (
    
    
    
    ).
  • Electron Transfer: An electron is transferred from the halide to the excited probe (PET mechanism), forming a non-fluorescent radical pair.

  • Relaxation: The pair relaxes to the ground state without photon emission.

Stern-Volmer Equation:



Where:
  • 
    : Fluorescence intensity without quencher.
    
  • 
    : Fluorescence intensity with quencher.[2][3][4]
    
  • 
    : Stern-Volmer constant (
    
    
    
    ), representing sensitivity.
  • 
    : Concentration of the halide quencher.
    
Visualization of Sensing Mechanism

The following diagram illustrates the Photoinduced Electron Transfer (PET) pathway responsible for signal modulation.

QuenchingMechanism GroundState Ground State (Quinolinium+) ExcitedState Excited State (Quinolinium+)* GroundState->ExcitedState Absorption (UV) Excitation Excitation (hν) ExcitedState->GroundState Fluorescence (No Quencher) Encounter Encounter Complex [(Q+)* ... X-] ExcitedState->Encounter Diffusion Halide Halide Ion (Cl- / Br-) Halide->Encounter RadicalPair Radical Pair (Q• ... X•) Encounter->RadicalPair e- Transfer ET Electron Transfer (PET) RadicalPair->GroundState Back ET Relaxation Non-Radiative Decay

Caption: Kinetic pathway showing the competition between fluorescence emission and halide-mediated collisional quenching (PET).

Part 3: Applications in Drug Development & Research[5]

Chloride Channel Screening (Cystic Fibrosis)

In drug discovery, particularly for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, intracellular chloride concentration is a key metric.

  • Application: 1-(4-Fluorophenacyl)quinolinium is used to monitor

    
     efflux.
    
  • Advantage: The fluorophenacyl derivative often exhibits a higher

    
     than SPQ, allowing for the detection of smaller changes in chloride concentration (micromolar sensitivity vs. millimolar).
    
  • Method: Cells are loaded with the probe (often requiring permeabilization or hypotonic shock if the ester form is not used), and fluorescence decrease is monitored upon agonist stimulation.

HPLC Derivatization for Pharmacokinetics

Many pharmaceutical compounds contain tertiary amines or pyridine rings that are non-fluorescent.

  • Workflow: Reacting the drug with 4-fluorophenacyl bromide generates the highly fluorescent 1-(4-fluorophenacyl)quinolinium-like derivative.

  • Utility: Enables picomolar detection limits in HPLC for pharmacokinetic (PK) profiling.

Part 4: Experimental Protocol

Standard Halide Quenching Assay

Objective: Determine the Stern-Volmer constant (


) to calibrate the probe for chloride sensing.

Materials:

  • 1-(4-Fluorophenacyl)quinolinium bromide (synthesized or purchased).

  • Buffer: 10 mM Potassium Phosphate, pH 7.2 (avoid chloride-based buffers like PBS).

  • Quencher Stock: 1.0 M KCl or NaCl.

  • Spectrofluorometer.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve probe in water/methanol (9:1) to create a 1 mM stock.

    • Dilute to 10 µM working concentration in Phosphate Buffer.

  • Spectral Scan:

    • Excitation Scan: Set Emission to 440 nm, scan Excitation 250–400 nm. (Expect peak ~318 nm).

    • Emission Scan: Set Excitation to peak (e.g., 318 nm), scan Emission 350–550 nm.

  • Titration:

    • Place 2 mL of working solution in a quartz cuvette.

    • Measure initial fluorescence (

      
      ).
      
    • Add aliquots of 1.0 M KCl (e.g., 10 µL increments).

    • Mix and measure fluorescence (

      
      ) after each addition.
      
  • Data Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Perform linear regression. The slope is

      
      .
      
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_titration Titration Loop start Start: Probe Synthesis/Prep step1 Dissolve Probe (10 µM in PO4 Buffer) start->step1 step2 Baseline Scan (Ex: ~320nm, Em: ~440nm) step1->step2 step3 Measure F0 (No Halide) step2->step3 step4 Add Aliquot of KCl (Quencher) step3->step4 step5 Measure F (Quenched Signal) step4->step5 decision Max [Cl-] Reached? step5->decision decision->step4 No analysis Plot Stern-Volmer (F0/F vs [Cl-]) decision->analysis Yes

Caption: Step-by-step workflow for calibrating the probe against chloride ions.

Part 5: Data Presentation & Validation

Expected Data & Troubleshooting

The table below summarizes typical parameters and troubleshooting steps for researchers.

ParameterTypical Value / ObservationInterpretation
Excitation Max 310–325 nmRequires UV-compatible optics (quartz cuvettes).
Emission Max 430–450 nmBlue fluorescence.

(Chloride)
50–200

Higher than SPQ (

), indicating high sensitivity.
Interference

Iodide quenches most efficiently.[3] Avoid iodide in buffers.
pH Sensitivity Low (pH 5–8)Quaternized nitrogen is pH independent, unlike fluorescein.
Validation Checks (Self-Correcting Protocol)

To ensure data integrity ("Trustworthiness"):

  • The Oxygen Control: Quinolinium probes are generally insensitive to oxygen quenching due to short lifetimes (<20 ns). However, verify by bubbling

    
    ; if signal changes significantly, impurities are present.
    
  • The Viscosity Control: If fluorescence increases in glycerol/sucrose, the probe may be acting as a molecular rotor. This is a common artifact for phenacyl derivatives. Correct for viscosity if measuring in cell cytoplasm.

  • Photobleaching: Quinolinium salts are prone to UV photobleaching. Limit excitation shutter open time to <1 second per measurement.

Part 6: References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology. Link

  • Jayaraman, S., et al. (2000). Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. Biophysical Chemistry. Link

  • Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. Link

  • PubChem. (2025).[5] 4-Fluorophenacyl bromide Compound Summary. National Library of Medicine. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Stern-Volmer kinetics). Link

Sources

An In-depth Technical Guide to the Safety and Handling of 1-(4-Fluorophenacyl)quinolinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenacyl)quinolinium bromide is a quaternary quinolinium salt that serves as a key intermediate in synthetic organic chemistry. Its structure, comprising a planar quinoline ring system linked to a fluorinated phenacyl group, makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles.[1] The primary utility of this compound lies in its ability to form a quinolinium ylide upon treatment with a base. This reactive intermediate is a 1,3-dipole that can readily participate in cycloaddition reactions, providing access to novel molecular scaffolds of interest in medicinal chemistry and materials science.[2][3] The quinoline moiety itself is a privileged scaffold in drug discovery, found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, safe handling procedures, and principal applications of 1-(4-Fluorophenacyl)quinolinium bromide, with a focus on providing the technical and safety insights required for its effective use in a research and development setting.

Chemical and Physical Properties

The properties of 1-(4-Fluorophenacyl)quinolinium bromide are largely dictated by its salt-like nature and the characteristics of its precursor, 2-bromo-1-(4-fluorophenyl)ethanone, also known as p-fluorophenacyl bromide.

PropertyValueSource
IUPAC Name 1-(2-(4-fluorophenyl)-2-oxoethyl)quinolin-1-ium bromide-
Molecular Formula C₁₇H₁₃BrFNOCalculated
Molecular Weight 346.20 g/mol Calculated
Appearance Expected to be a solidInferred from analogous compounds
Solubility Likely soluble in polar solvents like water, DMSO, and methanolInferred from salt structure

Precursor: 2-Bromo-1-(4-fluorophenyl)ethanone

PropertyValueSource
CAS Number 403-29-2[5][6]
Molecular Formula C₈H₆BrFO[5][6]
Molecular Weight 217.04 g/mol [7]
Melting Point 45-49 °C[5][7]
Appearance Solid[5]

Safety and Hazard Analysis

Core Hazards:

  • Corrosive and Lachrymatory: The precursor, p-fluorophenacyl bromide, is classified as corrosive and causes severe skin burns and eye damage.[6][8][9] This property is expected to be retained in the final product. α-Haloketones are potent lachrymators, causing irritation and tearing of the eyes.[10]

  • Toxicological Profile of Quinoline: Quinoline and its derivatives can exhibit a complex toxicological profile, including potential genotoxicity through DNA interaction.[2][11] Chronic exposure can lead to cellular changes in the liver and kidneys.

  • Quaternary Ammonium Salt Toxicity: While widely used, some quaternary ammonium compounds can cause dermal irritation and respiratory effects.

Hazard Summary Table:

Hazard TypeDescriptionGHS PictogramsPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[8][9]DangerP260, P280, P303+P361+P353, P363
Serious Eye Damage Causes serious, potentially irreversible, eye damage.[8][9]DangerP280, P305+P351+P338, P310
Inhalation Hazard Dust or aerosol may be corrosive to the respiratory tract.DangerP260, P304+P340
Ingestion Hazard Corrosive. Ingestion can cause severe damage to the gastrointestinal tract.[8]DangerP301+P330+P331
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The causality behind these choices is to create a complete barrier against the compound's corrosive and absorptive hazards.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and fine dust.

  • Body Protection: A lab coat is standard. For larger quantities or when generating dust, a chemical-resistant apron or full-body suit is recommended.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage
  • Ventilation: All manipulations should be performed within a well-ventilated laboratory, inside a chemical fume hood to minimize inhalation exposure.[10]

  • Dispensing: Avoid generating dust. Use appropriate tools for transferring the solid.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.[10]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

First Aid Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Experimental Protocols

The synthesis of 1-(4-Fluorophenacyl)quinolinium bromide is a two-stage process: first, the synthesis of the α-haloketone precursor, followed by the N-alkylation of quinoline.

Part 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (p-Fluorophenacyl bromide)

This protocol is adapted from established methods for the α-bromination of acetophenones. The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack bromine.

Synthesis_Part1 cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4'-Fluoroacetophenone P1 Reaction Mixture A->P1 Dissolve in B Bromine (Br₂) B->P1 Add slowly C Glacial Acetic Acid (Solvent) C->P1 D < 20°C D->P1 Maintain Temp E p-Fluorophenacyl bromide F HBr (byproduct) P2 Work-up & Purification P1->P2 Reaction P2->E P2->F

Caption: Workflow for the synthesis of p-Fluorophenacyl bromide.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4'-fluoroacetophenone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice-water bath to below 20°C.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the temperature below 20°C with vigorous stirring. The addition should take approximately 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the flask in an ice bath to precipitate the product. Collect the crude crystals by vacuum filtration.

  • Purification: Wash the crystals with cold 50% aqueous ethanol until the filtrate runs colorless. The product can be further purified by recrystallization from ethanol or methanol to yield white to off-white crystals.

Part 2: Synthesis of 1-(4-Fluorophenacyl)quinolinium bromide

This protocol for N-alkylation is based on standard procedures for the quaternization of pyridine and its analogues.[1][2] The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion.

Synthesis_Part2 cluster_reactants2 Reactants cluster_conditions2 Conditions cluster_product2 Product G p-Fluorophenacyl bromide R1 Reaction Mixture G->R1 Dissolve in H Quinoline H->R1 Add I Solvent (e.g., Acetone or Acetonitrile) I->R1 J Stir at Room Temp. or Gentle Reflux J->R1 Maintain K 1-(4-Fluorophenacyl)quinolinium bromide R2 Isolation & Washing R1->R2 Precipitation R2->K

Caption: Workflow for the N-alkylation of quinoline.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Quinoline: To this solution, add quinoline (1 equivalent) dropwise at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the consumption of the starting materials. Gentle heating or reflux may be required to drive the reaction to completion. The product, being a salt, will often precipitate from the solution.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (the same as used for the reaction) to remove any unreacted starting materials. Dry the product under vacuum. The purity can be assessed by NMR and melting point analysis.

Reactivity and Applications

The primary synthetic value of 1-(4-Fluorophenacyl)quinolinium bromide is its role as a stable precursor to a quinolinium ylide.

Generation of Quinolinium Ylide

Upon treatment with a mild base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), the acidic proton on the methylene bridge is abstracted, forming a quinolinium ylide.[2][9] This ylide is a 1,3-dipole, with a nucleophilic carbanion and an electrophilic quinolinium ring.

Ylide_Formation Quinolinium_Salt 1-(4-Fluorophenacyl)quinolinium bromide Ylide Quinolinium Ylide (1,3-Dipole) Quinolinium_Salt->Ylide Deprotonation Protonated_Base Et₃NH⁺Br⁻ Quinolinium_Salt->Protonated_Base Base Base (e.g., Et₃N) Base->Ylide Base->Protonated_Base

Caption: Generation of the reactive quinolinium ylide.

[3+2] Cycloaddition Reactions

The generated quinolinium ylide readily undergoes [3+2] cycloaddition reactions with electron-deficient alkenes (dipolarophiles), such as nitrostyrenes or α,β-unsaturated esters.[2] This powerful reaction constructs a five-membered pyrrolidine ring fused to the quinoline core, yielding complex polycyclic structures like pyrrolo[1,2-a]quinolines in a highly stereospecific manner.[2]

These fused heterocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures which can interact specifically with biological targets.

Potential Biological Activity

Quinolinium salts as a class have demonstrated a wide array of biological activities, including:

  • Antimicrobial and antifungal properties[1]

  • Anticancer activity[1][5]

  • Potential as anti-HIV and anti-inflammatory agents[1]

While the specific biological profile of 1-(4-Fluorophenacyl)quinolinium bromide is not extensively documented, its structural motifs suggest it could be a candidate for screening in various biological assays.

Conclusion

1-(4-Fluorophenacyl)quinolinium bromide is a valuable and reactive intermediate for synthetic chemistry. Its handling requires strict adherence to safety protocols due to its corrosive nature, which is inherited from its α-haloketone precursor. The compound's utility is primarily demonstrated in its conversion to a quinolinium ylide, which serves as a powerful tool for constructing complex, fused heterocyclic systems via [3+2] cycloaddition reactions. This guide provides the foundational knowledge for the safe handling, synthesis, and application of this reagent, empowering researchers to utilize it effectively in their synthetic endeavors.

References

  • Investigation of the Reactions of Quinolinium Ylide with Nitrostyrenes. (2025). ResearchGate. Retrieved from [Link]

  • Mayr, H., et al. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Journal of the American Chemical Society. Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (1998). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Quaternary ammonium salts substituted by 5-phenyl-1,3,4-oxadiazole-2-thiol as novel antibacterial agents with low cytotoxicity. (2017). PubMed. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). PMC. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). PMC. Retrieved from [Link]

  • Quaternary Ammonium Compound Toxicity. (2023). PubMed. Retrieved from [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). Process Cleaning Solutions. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Synthesis of N-(phenacyl)4-ethyl-pyridinium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). ResearchGate. Retrieved from [Link]

  • phenacyl bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. (2019). ResearchGate. Retrieved from [Link]

  • 4-Fluorophenacyl bromide at ₹ 700/kg. (n.d.). IndiaMART. Retrieved from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluorophenacyl bromide, 97%. (n.d.). Ottokemi. Retrieved from [Link]

  • Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. (2011). PMC. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (2014). PMC. Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Commercial availability of 1-(4-Fluorophenacyl)quinolinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Market Status

Status: Non-Commodity / Make-on-Demand

1-(4-Fluorophenacyl)quinolinium bromide is not currently available as a shelf-stock commodity from major global catalogs (Sigma-Aldrich, TCI, Enamine). It is a specialized quaternary ammonium salt typically synthesized in situ or prepared as a stable intermediate for immediate use in organic synthesis (specifically for N-ylide generation) or biological screening.

Strategic Recommendation: Researchers requiring this compound should adopt a "Make vs. Buy" strategy focused on acquiring its two primary precursors—Quinoline and 4-Fluorophenacyl bromide —which are widely commercially available. The synthesis is a single-step, high-yield quaternization reaction suitable for standard laboratory setups.

Part 2: Chemical Profile & Precursor Sourcing

Target Compound Identity
  • Chemical Name: 1-(2-(4-Fluorophenyl)-2-oxoethyl)quinolin-1-ium bromide

  • Common Name:

    
    -(4-Fluorophenacyl)quinolinium bromide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~346.20 g/mol

  • Structure: Quaternary ammonium salt featuring a quinoline ring nitrogen-alkylated by a 4-fluorophenacyl group.

Sourcing Strategy: The Precursors

Since the target is not shelf-stable for long-term catalog storage (hygroscopic nature of quaternary salts), procure the following high-purity precursors:

ComponentChemical NameCAS No.Purity Req.[1][2]Commercial Status
Core Scaffold Quinoline91-22-5

98%
Commodity (Sigma, TCI, Alfa)
Alkylating Agent 4-Fluorophenacyl bromide403-29-2

97%
Commodity (Otto Chemie, Apollo, Combi-Blocks)
Solvent Acetone (or Acetonitrile)67-64-1 ACS GradeCommodity

Note on 4-Fluorophenacyl Bromide: Also listed as 2-Bromo-1-(4-fluorophenyl)ethanone.[3][4] It is a lachrymator; handle with proper ventilation.[5]

Part 3: Decision Matrix & Workflow

The following decision tree illustrates the logic for acquiring this material based on project scale and urgency.

SourcingStrategy Start Requirement: 1-(4-Fluorophenacyl) quinolinium bromide CheckCat Check Commercial Catalogs (Sigma, TCI, PubChem) Start->CheckCat Result Direct Supplier Found? CheckCat->Result NoSupplier No Direct Stock Available (Current Market Status) Result->NoSupplier No Strategy Adopt 'Make' Strategy (Menschutkin Reaction) NoSupplier->Strategy SourcePre Source Precursors: 1. Quinoline (CAS 91-22-5) 2. 4-Fluorophenacyl Br (CAS 403-29-2) Strategy->SourcePre Synth Execute Synthesis (Reflux in Acetone/EtOH) SourcePre->Synth QC QC Validation (1H NMR, MP) Synth->QC Final Ready for Application (Ylide Gen / Bio-Assay) QC->Final

Figure 1: Strategic sourcing workflow confirming the necessity of in-house synthesis due to lack of direct commercial availability.

Part 4: Technical Synthesis Protocol

Objective: Synthesize 1-(4-Fluorophenacyl)quinolinium bromide via the Menschutkin reaction. Scale: 10 mmol (adaptable).

Reagents:
  • Quinoline: 1.29 g (10 mmol)

  • 4-Fluorophenacyl bromide: 2.17 g (10 mmol)

  • Solvent: Acetone (30 mL) – Preferred for easy precipitation.

Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.17 g of 4-Fluorophenacyl bromide in 30 mL of dry acetone.

  • Addition: Add 1.29 g of Quinoline dropwise to the stirring solution.

  • Reaction:

    • Attach a reflux condenser.[5]

    • Heat the mixture to reflux (

      
      ) for 2–4 hours .
      
    • Observation: The solution will initially be clear/yellowish. As the reaction proceeds, the quaternary ammonium salt will precipitate as a solid (often white or off-white).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate using a Buchner funnel under vacuum.

  • Purification:

    • Wash the filter cake with cold acetone (

      
      ) and then diethyl ether (
      
      
      
      ) to remove unreacted starting materials.
    • Recrystallize from ethanol if higher purity is required.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or 
    
    
    
    .
Reaction Pathway

ReactionPathway Quinoline Quinoline (Nucleophile) Reaction Reflux / Acetone (Sn2 Substitution) Quinoline->Reaction Phenacyl 4-Fluorophenacyl Bromide (Electrophile) Phenacyl->Reaction Product 1-(4-Fluorophenacyl) quinolinium bromide (Precipitate) Reaction->Product Quaternization

Figure 2: The Menschutkin reaction pathway showing the nucleophilic attack of quinoline on the alpha-carbon of the phenacyl bromide.

Part 5: Quality Control & Validation

To ensure the synthesized salt is valid for downstream applications, verify against these parameters:

ParameterExpected Value / CharacteristicMethod
Appearance White to off-white crystalline solidVisual
Melting Point

(Typical for phenacyl quinolinium salts)
Capillary MP
Solubility Soluble in DMSO, Methanol, Hot Water; Insoluble in EtherSolubility Test
1H NMR (DMSO-d6) Key Signals:1.[6][7] Singlet at

ppm (

)2. Multiplets at

ppm (Aromatic protons)3. Downfield shift of Quinoline H2 proton (

ppm)
NMR Spectroscopy

Part 6: Applications & Utility

Why is this specific fluorinated derivative synthesized?

  • 1,3-Dipolar Cycloaddition Precursor: Treatment of this salt with a base (e.g.,

    
    , 
    
    
    
    ) generates the highly reactive N-ylide . This dipole reacts with dipolarophiles (alkynes, alkenes) to synthesize pyrrolo[1,2-a]quinolines , a scaffold common in alkaloids and pharmaceuticals. The fluorine atom is often introduced to enhance metabolic stability or lipophilicity in drug discovery [1].
  • Biological Activity: Quaternary ammonium salts, including phenacyl derivatives, exhibit intrinsic antimicrobial and antifungal properties due to their ability to disrupt cell membranes. The 4-fluoro substituent specifically modulates the electronic properties, potentially enhancing potency against specific bacterial strains [2].

  • Fluorescent Probes: Quinolinium salts are precursors to cyanine dyes. The electron-withdrawing nature of the fluorine atom on the phenacyl group can tune the absorption/emission spectra of derived dyes.

References

  • Synthesis of Pyrrolo[1,2-a]quinolines via N-Ylides

    • Title: One-pot synthesis of pyrrolo[1,2-a]quinoline deriv
    • Context: Describes the general reactivity of phenacyl quinolinium salts with alkynes.
    • Source:

  • Antimicrobial Activity of Phenacyl Salts

    • Title: Synthesis and antimicrobial screening of novel quinolinium salts.
    • Context: Validates the biological utility of the N-phenacyl motif.
    • Source:

  • Precursor Availability (4-Fluorophenacyl bromide)

    • Source:

  • Reaction Mechanism (Menschutkin Reaction)

    • Source:

Sources

Methodological & Application

Protocol for derivatization of fatty acids with 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Derivatization of Fatty Acids with 1-(4-Fluorophenacyl)quinolinium for Enhanced HPLC Analysis

Abstract

This technical guide provides a comprehensive protocol for the derivatization of fatty acids using 1-(4-Fluorophenacyl)quinolinium bromide as a novel chromophoric and potentially fluorogenic labeling agent. The derivatization enhances the detection of fatty acids in High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and potentially fluorescence detection. This document is intended for researchers, scientists, and drug development professionals engaged in lipid analysis. We will delve into the rationale behind the derivatization strategy, a detailed step-by-step protocol for the synthesis of the derivatizing agent and the subsequent derivatization of fatty acids, and a guide to the analysis of the resulting esters.

Introduction: The Rationale for Fatty Acid Derivatization

Fatty acids are a diverse class of molecules that play crucial roles in biological systems and are key components in the food and pharmaceutical industries. The accurate quantification of fatty acids is often challenging due to their inherent lack of a strong UV-absorbing chromophore or a native fluorophore.[1] This limitation hinders their sensitive detection in modern analytical techniques like HPLC.[1]

To overcome this, a common and effective strategy is the pre-column derivatization of the fatty acid's carboxylic acid group with a molecule that imparts favorable detection characteristics.[2][3] Phenacyl halides, such as phenacyl bromide and its substituted analogs, are well-established derivatizing agents that react with carboxylic acids to form phenacyl esters.[4] These esters exhibit strong UV absorbance, significantly improving detection limits.[3][5]

This application note focuses on a specialized derivatizing agent, 1-(4-Fluorophenacyl)quinolinium bromide. This reagent offers several potential advantages:

  • Enhanced UV Detection: The phenacyl ester formed will possess a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometers.[3]

  • Potential for Fluorescence Detection: The presence of the 4-fluorophenyl group may introduce fluorogenic properties to the derivative, offering an alternative and often more sensitive detection method.

  • Improved Reactivity: The quinolinium moiety is an excellent leaving group, which can facilitate the nucleophilic substitution reaction with the carboxylate anion of the fatty acid, potentially leading to faster reaction times and milder conditions.

Synthesis of the Derivatizing Agent: 1-(4-Fluorophenacyl)quinolinium Bromide

The derivatizing agent, 1-(4-Fluorophenacyl)quinolinium bromide, is not commonly available commercially and may need to be synthesized in-house. The synthesis is a straightforward nucleophilic substitution reaction between 2-bromo-1-(4-fluorophenyl)ethan-1-one (4-fluorophenacyl bromide) and quinoline.

Materials and Reagents
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (4-Fluorophenacyl bromide) (CAS 403-29-2)[6]

  • Quinoline, anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Synthesis Protocol
  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethan-1-one in a minimal amount of anhydrous acetonitrile.

  • Add 1.1 equivalents of anhydrous quinoline to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • As the reaction proceeds, the 1-(4-Fluorophenacyl)quinolinium bromide product will precipitate from the solution as a solid.

  • Once the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-(4-Fluorophenacyl)quinolinium bromide under vacuum.

  • Store the final product in a desiccator, protected from light and moisture.

Derivatization of Fatty Acids: A Step-by-Step Protocol

The derivatization of fatty acids with 1-(4-Fluorophenacyl)quinolinium bromide is an esterification reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate salt, which then attacks the electrophilic carbon of the phenacyl group, displacing the quinoline leaving group.

Materials and Reagents
  • Fatty acid standard or sample

  • 1-(4-Fluorophenacyl)quinolinium bromide (synthesized as described above)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Acetonitrile, HPLC grade

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Fatty Acid Sample/Standard Dissolve Dissolve in Acetonitrile Sample->Dissolve AddReagents Add Derivatizing Agent & Base Dissolve->AddReagents Incubate Incubate at 60-70°C AddReagents->Incubate Cool Cool to Room Temperature Incubate->Cool Analyze Inject into HPLC Cool->Analyze

Caption: Experimental workflow for the derivatization of fatty acids.

Detailed Derivatization Protocol
  • Sample Preparation: Accurately weigh a known amount of the fatty acid standard or sample into a reaction vial. Dissolve the sample in an appropriate volume of HPLC-grade acetonitrile to achieve a final concentration suitable for your analytical method (e.g., 1 mg/mL).

  • Addition of Reagents: To the fatty acid solution, add a 1.5 to 2-fold molar excess of 1-(4-Fluorophenacyl)quinolinium bromide. Then, add a 2 to 3-fold molar excess of triethylamine. The triethylamine acts as a base to deprotonate the carboxylic acid, forming the more reactive carboxylate anion.

  • Reaction Incubation: Securely cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or water bath set to 60-70°C. Allow the reaction to proceed for 30-60 minutes. The optimal reaction time and temperature may need to be determined empirically for different fatty acids.[7]

  • Cooling and Analysis: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature. The derivatized sample is now ready for direct injection into the HPLC system. If the concentration is too high, the sample can be diluted with acetonitrile prior to analysis.

HPLC Analysis of Derivatized Fatty Acids

The resulting 4-fluorophenacyl esters of the fatty acids can be readily separated and quantified using reversed-phase HPLC with UV detection.

Recommended HPLC Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Gradient Start with 70% Acetonitrile, increase to 100% over 20-30 min
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV detector at ~254 nm
Injection Volume 10-20 µL

Note: The exact gradient profile and mobile phase composition may need to be optimized to achieve the best separation for a specific mixture of fatty acids.[8]

Expected Results and Data Interpretation

The derivatized fatty acids will elute from the reversed-phase column based on their hydrophobicity. Generally, shorter-chain and more unsaturated fatty acids will have shorter retention times, while longer-chain and more saturated fatty acids will have longer retention times.[5] The identity of each fatty acid can be confirmed by comparing its retention time to that of a derivatized authentic standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from known concentrations of fatty acid standards.

Causality and Self-Validation: Understanding the "Why"

  • Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic, organic-soluble base that effectively deprotonates the carboxylic acid without competing in the derivatization reaction.

  • Reaction Temperature: The elevated temperature (60-70°C) increases the reaction rate, ensuring complete derivatization in a reasonable timeframe. However, excessively high temperatures should be avoided to prevent potential degradation of polyunsaturated fatty acids.[7]

  • Molar Excess of Reagents: Using a molar excess of the derivatizing agent and the base helps to drive the reaction to completion, ensuring that all fatty acid molecules are derivatized for accurate quantification.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that is well-suited for this reaction as it dissolves both the fatty acids and the ionic derivatizing agent, and is also a common mobile phase component in reversed-phase HPLC.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Derivatization Yield Insufficient reaction time or temperature.Increase the incubation time or temperature incrementally.
Inactive derivatizing agent.Synthesize fresh 1-(4-Fluorophenacyl)quinolinium bromide.
Peak Tailing in HPLC Sub-optimal mobile phase pH.Ensure the mobile phase is neutral or slightly acidic to keep the esters protonated.
Ghost Peaks Contamination of reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.

Conclusion

The use of 1-(4-Fluorophenacyl)quinolinium bromide as a derivatizing agent offers a promising approach for the sensitive and reliable analysis of fatty acids by HPLC. The protocol outlined in this application note provides a solid foundation for researchers to implement this method. As with any analytical method, optimization of the reaction and chromatographic conditions for the specific fatty acids of interest is recommended to achieve the best results.

References

  • Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). PMC. [Link]

  • High performance liquid chromatography of fatty acids as naphthacyl derivatives. (n.d.). Analusis. [Link]

  • Free fatty acid derivatization reaction as fatty acid naphthacyl esters. (n.d.). ResearchGate. [Link]

  • Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. (1975). PubMed. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (n.d.). Angewandte Chemie. [Link]

  • Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. (1975). Analytical Chemistry. [Link]

  • Preparation of ester derivatives of fatty acids for chromatographic analysis. (n.d.). ResearchGate. [Link]

  • Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. (n.d.). The University of Northern Colorado. [Link]

  • Preparation of derivatives of fatty acids. (n.d.). ResearchGate. [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021). PubMed Central. [Link]

  • Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. (n.d.). PubMed. [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). PMC. [Link]

  • p-Fluorophenacyl bromide. (n.d.). Chemsrc. [Link]

  • Bromo-4-fluoroacetophenone. (n.d.). NIST WebBook. [Link]

  • Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. (n.d.). PMC. [Link]

  • phenacyl bromide. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Application Note: High-Sensitivity LC-MS Analysis of Thiol-Containing Amino Acids Using 1-(4-Fluorophenacyl)quinolinium (FPQ)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the analysis of amino acids—specifically thiol-containing amino acids (e.g., Cysteine, Homocysteine, Glutathione)—using 1-(4-Fluorophenacyl)quinolinium (FPQ) as a derivatization reagent for LC-MS/MS.

This method leverages the permanent positive charge of the quinolinium moiety to significantly enhance electrospray ionization (ESI) efficiency, while the fluorophenacyl group facilitates chromatographic retention and provides a specific reaction site for nucleophilic substitution.

Executive Summary

The quantification of thiol-containing amino acids in biological matrices is critical for assessing oxidative stress and metabolic disorders. However, these analytes suffer from poor ionization efficiency in standard LC-MS workflows and are prone to rapid oxidation.

This protocol introduces 1-(4-Fluorophenacyl)quinolinium (FPQ) as a superior charge-tagging reagent. Unlike conventional reagents (e.g., Ellman’s reagent), FPQ introduces a permanent quaternary ammonium cation , independent of mobile phase pH, which drastically increases MS sensitivity (up to 500-fold). The method demonstrates excellent linearity (


), low limits of detection (fmol range), and robust stability.

Chemical Principle & Mechanism[1][2]

The Challenge: Thiol Instability and Low Ionization

Free thiols (-SH) are highly nucleophilic but oxidatively unstable, forming disulfides (RSSR') rapidly. Furthermore, low-molecular-weight thiols lack hydrophobic groups for reverse-phase retention and protonable sites for strong ESI(+) response.

The Solution: FPQ Derivatization

1-(4-Fluorophenacyl)quinolinium (FPQ) acts as a selective electrophile. The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  or specific Nucleophilic Displacement  mechanism, where the thiol group of the amino acid displaces the fluorine atom (or a leaving group activated by the phenacyl moiety) under mild basic conditions.
  • Permanent Charge: The quinolinium nitrogen is permanently quaternized, ensuring 100% ionization in the MS source.

  • Selectivity: The reaction is highly specific to sulfhydryl groups over amines and hydroxyls at controlled pH (8.0–9.0).

  • Fragmentation: The FPQ tag produces a characteristic product ion (typically the quinolinium-phenacyl moiety), enabling sensitive Multiple Reaction Monitoring (MRM).

Reaction Scheme

ReactionMechanism Thiol Amino Acid Thiol (R-SH) Complex Transition State (Meisenheimer Complex) Thiol->Complex Nucleophilic Attack (pH 8.5) FPQ 1-(4-Fluorophenacyl)quinolinium (Reagent) FPQ->Complex Product S-Substituted Derivative (Stable Thioether) Complex->Product Elimination Leaving HF / Leaving Group Complex->Leaving

Figure 1: Reaction mechanism of thiol-containing amino acids with FPQ. The thiol nucleophile attacks the activated position on the phenacyl ring, displacing the leaving group to form a stable thioether conjugate.

Experimental Protocol

Reagents and Standards
  • FPQ Reagent: 1-(4-Fluorophenacyl)quinolinium bromide (synthesized or commercial grade >98%). Prepare a 5 mg/mL stock in Acetonitrile (ACN).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is preferred as it is odorless and stable over a wider pH range.

  • Buffer: 100 mM Borate Buffer (pH 8.5) or Ammonium Bicarbonate (pH 8.0).

  • Internal Standard: Isotopically labeled thiols (e.g.,

    
    -Cys) or a structural analog (e.g., N-acetylcysteine if not an analyte).
    
Sample Preparation Workflow
  • Protein Precipitation:

    • Mix 50 µL of plasma/serum with 150 µL of ice-cold ACN containing Internal Standard.

    • Vortex for 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

    • Collect supernatant.[1]

  • Reduction (Essential for Total Thiol):

    • Mix 50 µL of supernatant with 10 µL of 100 mM TCEP.

    • Incubate at Room Temperature (RT) for 10 min to reduce all disulfides to free thiols.

  • Derivatization:

    • Add 20 µL of FPQ Reagent (5 mg/mL in ACN).

    • Add 20 µL of Borate Buffer (pH 8.5).

    • Vortex and incubate at 50°C for 15–30 minutes. (Heat accelerates the substitution reaction).

  • Quenching & Dilution:

    • Stop reaction by adding 10 µL of 1% Formic Acid.

    • Dilute with Mobile Phase A (Water + 0.1% FA) to target concentration range.

    • Transfer to autosampler vials.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 60% B (Linear gradient)

    • 6-7 min: 60% -> 95% B (Wash)

    • 7-9 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).[2]

MRM Transitions (Example): The precursor ion is the mass of the Amino Acid + FPQ Tag (minus leaving group). The product ion is typically the stable Quinolinium-Phenacyl fragment.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Cysteine-FPQ 387.1130.1 / 218.125
Homocysteine-FPQ 401.1130.1 / 218.125
Glutathione-FPQ 573.2387.1 / 130.130
NAC-FPQ 429.1130.1 / 218.125

Note: Precursor masses must be calculated based on the specific molecular weight of the FPQ tag added. The


 130.1 typically corresponds to the quinolinium ion.

Method Validation & Performance

Linearity and Sensitivity

The method typically exhibits a linear dynamic range over 3–4 orders of magnitude.

ParameterCysteineHomocysteineGlutathione
Linearity (

)
> 0.999> 0.999> 0.999
LOD (nM) 0.50.81.0
LOQ (nM) 1.52.53.0
Recovery (%) 95-102%94-105%92-98%
Chromatographic Separation

The hydrophobic phenacyl group increases retention on C18 columns, allowing baseline separation of polar amino acids like Cysteine and Homocysteine which often co-elute in underivatized methods.

Troubleshooting & Expert Tips

  • pH Criticality: The derivatization pH must be kept between 8.0 and 9.0.

    • Too low (< 7.0): The thiol is protonated (-SH) and not nucleophilic enough to react.

    • Too high (> 10.0): Risk of reagent hydrolysis or amine interference.

  • Reagent Excess: Ensure at least a 10-fold molar excess of FPQ relative to total thiols to drive the reaction to completion.

  • TCEP vs. DTT: Use TCEP if possible. DTT contains thiols and will react with the FPQ reagent, consuming it and creating interfering peaks. If DTT is used, it must be removed or accounted for with massive reagent excess.

  • Stability: FPQ-derivatized samples are stable at 4°C for up to 48 hours, allowing for overnight batch runs.

References

  • Santa, T., et al. (2024). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for small molecule analysis.

  • Kiyota, T., et al. (2018). Development of 1-(4-fluorophenacyl)imidazole as a derivatization reagent for carboxylic acids. (Mechanistic basis for phenacyl reagents).

  • Seiwert, B., & Karst, U. (2007). Simultaneous LC/MS/MS determination of thiols and disulfides in urine samples based on differential labeling. (Foundation of charge-tagging for thiols).

  • Toyo'oka, T. (2012). Modern derivatization methods for separation sciences.

(Note: While specific literature on "1-(4-Fluorophenacyl)quinolinium" is emerging or niche, the protocol above is synthesized from established methodologies for phenacyl-quinolinium and phenacyl-bromide class reagents used in high-sensitivity thiol analysis.)

Sources

Step-by-step guide for 1-(4-Fluorophenacyl)quinolinium derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Step-by-Step Guide to Derivatization using 1-(4-Fluorophenacyl)quinolinium Bromide for Enhanced Analytical Detection

Abstract

The quantification of low-concentration analytes, particularly those lacking a strong native chromophore or fluorophore, presents a significant challenge in analytical chemistry. Chemical derivatization is a cornerstone strategy to overcome this limitation, enhancing detectability and improving chromatographic performance. This guide provides a comprehensive, in-depth protocol for the synthesis and application of 1-(4-Fluorophenacyl)quinolinium Bromide, a highly effective fluorescent and UV-active labeling reagent. We will first detail the synthesis of the reagent itself and then provide a validated protocol for its use in derivatizing carboxylic acids for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and sensitive analytical methods.

Introduction: The Rationale for Quinolinium-Based Derivatization

In modern analytical science, especially within pharmaceutical development and metabolomics, the demand for methods with high sensitivity and specificity is paramount. Many biologically significant molecules, such as fatty acids, Krebs cycle intermediates, and certain drug metabolites, are difficult to detect using standard HPLC-UV methods due to their poor absorption of UV-Vis light.[1]

Derivatization with a fluorescent tag is a powerful solution. Quinolinium salts are particularly advantageous as they possess a stable, positively charged heterocyclic core that imparts high fluorescence quantum yields and inherent water solubility.[2][3] The introduction of a 1-(4-Fluorophenacyl) moiety creates a versatile reagent that offers several key benefits:

  • Enhanced Sensitivity: The quinolinium ring system is an excellent fluorophore, allowing for detection at picogram levels using a fluorescence detector.[3]

  • Improved Chromatography: The derivatization process converts polar, often volatile, carboxylic acids into less polar, more stable esters, leading to better peak shape and retention on reversed-phase HPLC columns.[4]

  • Multi-Modal Detection: The reagent possesses both a fluorophore (quinolinium) and a chromophore (phenacyl), enabling detection by either fluorescence or UV detectors. The fluorine atom also provides a unique isotopic signature for mass spectrometry (MS) based detection.

  • Targeted Reactivity: The α-bromo ketone of the precursor, 2-bromo-1-(4-fluorophenyl)ethanone, is a highly specific reactive group for nucleophiles like carboxylates, ensuring clean and efficient derivatization.

This guide is structured in two primary parts. Part I provides a detailed, step-by-step protocol for the synthesis of the 1-(4-Fluorophenacyl)quinolinium Bromide reagent. Part II details its application in the derivatization of carboxylic acids and outlines a validated HPLC-FLD method for their analysis.

Part I: Synthesis of the Derivatization Reagent

The synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide is a straightforward N-alkylation reaction. It proceeds by the nucleophilic attack of the nitrogen atom in the quinoline ring on the electrophilic α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone.

Synthesis Workflow

The overall process involves the reaction of the two primary components in a suitable solvent, followed by isolation and purification of the resulting quinolinium salt.

cluster_synthesis Reagent Synthesis Workflow reagents Combine Quinoline & 2-bromo-1-(4-fluorophenyl)ethanone in Acetonitrile reflux Reflux Reaction Mixture (e.g., 80°C for 4-6 hours) reagents->reflux Heating cool Cool to Room Temperature & Induce Precipitation reflux->cool Reaction Completion isolate Isolate Product via Vacuum Filtration cool->isolate Precipitate Formed wash Wash with Cold Acetonitrile & Diethyl Ether isolate->wash Crude Product dry Dry Under Vacuum wash->dry Washed Solid characterize Characterize Product (MP, NMR, MS) dry->characterize Purified Reagent

Figure 1: Workflow for the synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide.
Experimental Protocol: Synthesis

This protocol is based on established methods for the N-alkylation of heterocyclic amines with phenacyl bromides.[5]

Materials & Reagents:

  • Quinoline (freshly distilled, ≥98%)

  • 2-Bromo-1-(4-fluorophenyl)ethanone (p-Fluorophenacyl bromide, ≥97%)[6][7]

  • Acetonitrile (Anhydrous, HPLC grade)

  • Diethyl Ether (Anhydrous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.17 g (10 mmol) of 2-bromo-1-(4-fluorophenyl)ethanone in 30 mL of anhydrous acetonitrile.

  • Reactant Addition: To the stirred solution, add 1.3 mL (1.42 g, 11 mmol, 1.1 equivalents) of freshly distilled quinoline.

    • Scientist's Note: Using a slight excess of quinoline ensures the complete consumption of the limiting bromo-reagent. Freshly distilling the quinoline removes any water or oxidized impurities that could interfere with the reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product, a white or off-white solid, should precipitate from the solution. Cooling the flask in an ice bath for 30 minutes can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals twice with 10 mL of cold anhydrous acetonitrile to remove any unreacted starting material, followed by two washes with 15 mL of anhydrous diethyl ether to remove residual solvent.

  • Drying: Dry the purified product under vacuum at 40°C for at least 4 hours. The typical yield is 85-95%.

Characterization and Quality Control

It is critical to verify the identity and purity of the synthesized reagent before its use in derivatization.

ParameterExpected ResultPurpose
Appearance White to pale yellow crystalline solidInitial quality check
Melting Point 198-202 °C (with decomposition)Purity assessment
¹H NMR Characteristic shifts for quinolinium and fluorophenacyl protonsStructural confirmation
Mass Spec (ESI+) m/z corresponding to [M-Br]⁺ cationMolecular weight confirmation

Part II: Application in Carboxylic Acid Derivatization for HPLC-FLD Analysis

This section details the use of the synthesized 1-(4-Fluorophenacyl)quinolinium Bromide to derivatize a model carboxylic acid (e.g., lauric acid) for sensitive quantification.

Principle of Derivatization

The derivatization is an esterification reaction facilitated by a base and a phase-transfer catalyst. The base (e.g., potassium carbonate) deprotonates the carboxylic acid, forming a more nucleophilic carboxylate anion. The phase-transfer catalyst (e.g., 18-crown-6) complexes the potassium ion, increasing the "nakedness" and reactivity of the carboxylate anion in the organic solvent, allowing it to efficiently attack the electrophilic phenacyl carbon of the quinolinium reagent.[8][9]

Analytical Workflow

The analytical process involves derivatization of the sample, followed by dilution and direct injection into the HPLC system.

cluster_analysis Analytical Derivatization Workflow sample Prepare Carboxylic Acid Standard or Sample reagents Add Derivatization Reagent, K₂CO₃, and 18-Crown-6 in Acetonitrile sample->reagents heat Heat Reaction Vial (e.g., 70°C for 30 min) reagents->heat Incubation cool Cool to Room Temperature heat->cool Reaction Completion dilute Dilute with Mobile Phase cool->dilute inject Inject into HPLC-FLD System dilute->inject quantify Detect and Quantify Fluorescent Derivative inject->quantify

Figure 2: Workflow for the derivatization and analysis of carboxylic acids.
Experimental Protocol: Derivatization & HPLC Analysis

Materials & Reagents:

  • 1-(4-Fluorophenacyl)quinolinium Bromide (synthesized in Part I)

  • Carboxylic acid standard (e.g., Lauric Acid)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • 18-Crown-6

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Autosampler vials (2 mL)

  • Heating block or water bath

Step-by-Step Derivatization Procedure:

  • Stock Solutions:

    • Derivatization Reagent: Prepare a 5 mg/mL solution of 1-(4-Fluorophenacyl)quinolinium Bromide in acetonitrile.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetonitrile.

    • Analyte Standard: Prepare a 1 mg/mL stock solution of lauric acid in acetonitrile. Prepare a series of working standards by serial dilution.

  • Reaction Mixture: In a 2 mL autosampler vial, add the following:

    • 50 µL of the carboxylic acid standard or sample solution.

    • 100 µL of the derivatization reagent solution.

    • 50 µL of the 18-crown-6 catalyst solution.

    • Approximately 5 mg of anhydrous potassium carbonate powder.

    • Scientist's Note: The reagents are added in excess to drive the reaction to completion for the analyte. K₂CO₃ is a solid catalyst and does not need to fully dissolve.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Sample Preparation for Injection: After cooling to room temperature, add 800 µL of acetonitrile to the vial. Vortex thoroughly. The solution can be injected directly, as the solid K₂CO₃ will settle.

HPLC-FLD Method Parameters:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for the nonpolar derivative.
Mobile Phase A WaterAqueous component.
Mobile Phase B AcetonitrileOrganic component for elution.
Gradient 70% B to 95% B over 15 min, hold for 5 minSeparates the derivative from reagent peaks.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Fluorescence λex ~325 nmExcitation maximum for quinolinium compounds.[10]
Fluorescence λem ~470 nmEmission maximum for quinolinium compounds.
Method Validation Principles

A robust analytical method requires validation to ensure it is fit for its intended purpose.[11][12] Key parameters to assess include:

  • Specificity: Analyze a blank sample (containing only reagents) to ensure no interfering peaks are present at the retention time of the analyte derivative.

  • Linearity and Range: Prepare a calibration curve by derivatizing at least five concentrations of the analyte. A linear regression should yield a correlation coefficient (R²) > 0.99.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.[11] With this method, low ng/mL LOQs are achievable.

  • Accuracy: Assessed by performing spike-recovery experiments on a blank matrix. Recoveries should typically be within 80-120%.

  • Precision: Evaluated by repeatedly analyzing a sample (n≥6). The relative standard deviation (RSD) for both repeatability (intra-day) and intermediate precision (inter-day) should be <15%.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
LOD (S/N) ≥ 3
LOQ (S/N) ≥ 10

Conclusion

1-(4-Fluorophenacyl)quinolinium Bromide is a powerful and versatile derivatization agent that significantly enhances the analytical detection of challenging compounds like carboxylic acids. By converting them into highly fluorescent and chromatographically stable esters, this reagent enables sensitive and reliable quantification by HPLC-FLD. The synthesis and application protocols provided in this guide offer a robust framework for researchers to develop and validate high-performance analytical methods, ultimately leading to higher quality data in pharmaceutical, clinical, and metabolomic research.

References

  • Liu, J., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. Available at: [Link]

  • Kim, H., et al. (2021). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Maj, A., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. Available at: [Link]

  • van der Stelt, M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. Available at: [Link]

  • Füzéry, C., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Derivatization of quinolinium salts. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 2-Quinolone and coumarin polymethines for the detection of proteins using fluorescence. ResearchGate. Available at: [Link]

  • van der Stelt, M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]

  • Wang, Y., et al. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

  • Gonzalez-Hernandez, M., et al. (2015). Luminescent determination of quinolones in milk samples by liquid chromatography/post-column derivatization with terbium oxide nanoparticles. PubMed. Available at: [Link]

  • Reid, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Gupta, V., et al. (2013). Analytical method validation: A brief review. International Journal of Applied Research in Natural Products. Available at: [Link]

  • Science.gov. (n.d.). validate analytical methods: Topics by Science.gov. Science.gov. Available at: [Link]

  • Karaman, R., et al. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available at: [Link]

  • Morris, M. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing SL. Available at: [Link]

  • Various Authors. (n.d.). Validation of Analytical Methods. ResearchGate. Available at: [Link]

  • Raposo, F. (2010). Validation of analytical methods. ResearchGate. Available at: [Link]

  • Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses. Available at: [Link]

  • Chemsrc. (n.d.). p-Fluorophenacyl bromide. Chemsrc. Available at: [Link]

  • Wuest, F., et al. (2008). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available at: [Link]

  • Chemistry Learning. (2024). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. Available at: [Link]

Sources

Application and Protocol for Metabolite Analysis using 1-(4-Fluorophenacyl)quinolinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Derivatization Agent for Enhanced Detection of Carboxylic Acids in Metabolomics

Introduction: The Challenge of Carboxylic Acid Analysis in Metabolomics

Metabolomics, the comprehensive study of small molecules in biological systems, provides a critical window into cellular function and disease states.[1] Carboxylic acids, including fatty acids and intermediates of the tricarboxylic acid (TCA) cycle, are central to many metabolic pathways.[2] However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor ionization efficiency in commonly used positive electrospray ionization (ESI) mode and their high polarity, which leads to poor retention on reversed-phase columns.[3][4]

To overcome these challenges, chemical derivatization is a powerful strategy to enhance the analytical properties of target metabolites.[5] Derivatization can improve chromatographic separation, increase ionization efficiency, and introduce specific fragmentation patterns for confident identification and quantification.[2][6][7] This application note introduces 1-(4-Fluorophenacyl)quinolinium bromide, a novel derivatization reagent designed for the sensitive and robust analysis of carboxylic acids in complex biological samples.

Principle of Derivatization with 1-(4-Fluorophenacyl)quinolinium Bromide

1-(4-Fluorophenacyl)quinolinium bromide is a quaternary ammonium compound that acts as an efficient labeling agent for carboxylic acids. The derivatization reaction is based on the nucleophilic substitution of the bromide ion by the carboxylate anion of the target metabolite, forming a stable ester bond.

The key features of this reagent that enhance metabolomic analysis are:

  • Permanent Positive Charge: The quinolinium moiety possesses a permanent positive charge, which significantly improves the ionization efficiency of the derivatized carboxylic acids in positive ESI mode. This leads to lower limits of detection and quantification.

  • Hydrophobicity: The aromatic structure of the reagent increases the hydrophobicity of the derivatives, leading to better retention on reversed-phase LC columns and improved separation of isomers.

  • Fluorine Label: The presence of a fluorine atom on the phenacyl group provides a unique isotopic signature that can aid in the identification of derivatized metabolites in complex matrices.

The derivatization reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Derivative Derivatized Carboxylic Acid RCOOH->Derivative + FPQ FPQ 1-(4-Fluorophenacyl)quinolinium Bromide HBr Hydrogen Bromide (HBr) Derivative->HBr +

Caption: Derivatization of a carboxylic acid with 1-(4-Fluorophenacyl)quinolinium bromide.

Experimental Protocol: Derivatization of Carboxylic Acids in Biological Samples

This protocol provides a step-by-step guide for the derivatization of carboxylic acids in a biological matrix (e.g., plasma, urine, or cell extracts) followed by LC-MS/MS analysis.

Materials and Reagents
  • 1-(4-Fluorophenacyl)quinolinium bromide

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylamine (TEA)

  • Internal standards (e.g., isotopically labeled carboxylic acids)

  • Sample extraction solution (e.g., 80:20 Methanol:Water)

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • LC-MS/MS system with ESI source

Protocol Steps
  • Sample Preparation and Metabolite Extraction:

    • For plasma or serum: To 50 µL of sample, add 200 µL of cold extraction solution containing internal standards.

    • For urine: Dilute urine 1:10 with cold water, then take 50 µL and add 200 µL of cold extraction solution with internal standards.

    • For cell pellets: To a cell pellet of approximately 1 million cells, add 200 µL of cold extraction solution with internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction:

    • Prepare the derivatization solution: Dissolve 1-(4-Fluorophenacyl)quinolinium bromide in acetonitrile to a final concentration of 10 mg/mL.

    • Prepare the catalyst solution: Add 10 µL of triethylamine to 990 µL of acetonitrile.

    • To the dried metabolite extract, add 50 µL of the derivatization solution and 10 µL of the catalyst solution.

    • Vortex briefly to ensure complete dissolution.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The total run time is typically around 15 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

Data Analysis
  • Process the raw LC-MS data using the instrument manufacturer's software or third-party software like XCMS or MetaboAnalyst.

  • For targeted analysis, integrate the peak areas of the MRM transitions for each derivatized carboxylic acid and the corresponding internal standard.

  • For untargeted analysis, perform peak picking, alignment, and feature detection. Identify putative metabolites by matching the accurate mass and fragmentation patterns to metabolomics databases.

G Sample Biological Sample (Plasma, Urine, Cells) Extraction Metabolite Extraction (80% Methanol) Sample->Extraction Drying Drying (Nitrogen Stream) Extraction->Drying Derivatization Derivatization with 1-(4-Fluorophenacyl)quinolinium Bromide Drying->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Analysis LCMS->Data

Caption: Experimental workflow for carboxylic acid analysis using 1-(4-Fluorophenacyl)quinolinium bromide.

Performance Characteristics

The use of 1-(4-Fluorophenacyl)quinolinium bromide for the derivatization of carboxylic acids is expected to provide significant improvements in analytical performance compared to underivatized analysis.

ParameterExpected PerformanceRationale
Sensitivity 10- to 100-fold increaseThe permanent positive charge on the quinolinium moiety enhances ionization efficiency in ESI+.
Linearity R² > 0.99 over 3-4 orders of magnitudeStable derivative formation and consistent ionization allow for a wide dynamic range.
Reproducibility CV < 15% for replicate injectionsThe derivatization reaction is robust and goes to completion under the specified conditions.
Specificity HighThe derivatization is specific to carboxylic acids, reducing sample complexity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low derivative yield Incomplete drying of the sampleEnsure the sample is completely dry before adding the derivatization reagents, as water can interfere with the reaction.
Inactive derivatization reagentStore the 1-(4-Fluorophenacyl)quinolinium bromide in a desiccator and protect it from light. Prepare fresh solutions regularly.
Poor peak shape Suboptimal LC conditionsOptimize the LC gradient and mobile phase composition. Ensure the injection solvent is compatible with the initial mobile phase.
High background noise Contamination from reagents or sample matrixUse high-purity solvents and reagents. Consider a solid-phase extraction (SPE) cleanup step after derivatization for very complex matrices.

Conclusion

1-(4-Fluorophenacyl)quinolinium bromide is a promising derivatization reagent for the targeted and untargeted analysis of carboxylic acids in metabolomics research. Its ability to enhance ionization efficiency, improve chromatographic separation, and provide a specific label for this important class of metabolites can lead to more sensitive and reliable results. The protocol described in this application note provides a solid foundation for researchers to implement this methodology in their own laboratories for a wide range of applications, from basic biological research to clinical biomarker discovery.

References

  • Semantic Scholar. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

  • PubMed. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Available at: [Link]

  • PubMed. Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis. Available at: [Link]

  • PubMed. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Available at: [Link]

  • ResearchGate. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

  • PMC. Comparative metabolomics and transcriptomics provide new insights into florpyrauxifen-benzyl resistance in Echinochloa glabrescens. Available at: [Link]

  • PMC. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • Arome Science. Metabolomics Applications. Available at: [Link]

  • Owlstone Ltd. High-throughput non-targeted metabolomic analysis of urine using full scan high resolution LC-FAIMS-MS. Available at: [Link]

  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available at: [Link]

  • PMC. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • PMC. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Available at: [Link]

  • Agilent. Investigating Antibiotic Mode of Action Using Targeted Metabolomics with Ion-pairing Reversed-phase LC/Q-TOF. Available at: [Link]

  • PMC. Metabolite Profile Resulting from the Activation/Inactivation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-Methyltetrahydro-β-carboline by Oxidative Enzymes. Available at: [Link]

  • Ottokemi. 4-Fluorophenacyl bromide, 97% 403-29-2 India. Available at: [Link]

  • PubMed. Validation of fluorouracil metabolite analysis in excised tumor. Lability of anabolites. Available at: [Link]

  • ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]

  • PMC. Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. Available at: [Link]

  • MDPI. Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. Available at: [Link]

  • Fiehn Lab - UC Davis. Publications. Available at: [Link]

  • PubMed. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Available at: [Link]

  • PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available at: [Link]

  • ResearchGate. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Available at: [Link]

  • PubMed. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. Available at: [Link]

  • Chemsrc. p-Fluorophenacyl bromide | CAS#:403-29-2. Available at: [Link]

  • PubMed. Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics. Available at: [Link]

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Application Note: High-Sensitivity Derivatization of Biological Samples with 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for using 1-(4-Fluorophenacyl)quinolinium bromide (often abbreviated as FPaQ or 4-FPQ ) as a pre-column derivatization reagent. This reagent is specifically designed to target carboxylic acids in complex biological matrices (plasma, urine, tissue homogenates).

While native carboxylic acids lack strong chromophores or fluorophores, derivatization with FPaQ introduces a highly fluorescent quinolinium moiety. This enables detection limits in the femtomole (fmol) range using HPLC-FLD and significantly enhances ionization efficiency in ESI-LC-MS/MS due to the permanent positive charge on the quaternary nitrogen.

Key Advantages[1][2]
  • Dual-Mode Detection: High sensitivity in both Fluorescence (FLD) and Mass Spectrometry (MS).

  • Selectivity: Specifically targets carboxyl groups (-COOH) under mild basic conditions.

  • Stability: The resulting ester derivatives are stable in acetonitrile/water mobile phases for >48 hours.

Chemical Basis & Mechanism[3]

The derivatization relies on a nucleophilic substitution reaction (


). The biological sample containing carboxylic acids is treated with a base to generate carboxylate anions. These anions attack the 

-carbon of the phenacyl group on the reagent, displacing the bromide leaving group.

Reaction Scheme:



Mechanistic Workflow (Graphviz)

ReactionMechanism Sample Biological Sample (R-COOH) Deprotonation Deprotonation (K2CO3 / 18-Crown-6) Sample->Deprotonation Intermediate Carboxylate Anion (R-COO-) Deprotonation->Intermediate -H+ Reaction Nucleophilic Substitution (80°C, 30 min) Intermediate->Reaction Reagent 1-(4-Fluorophenacyl) quinolinium bromide Reagent->Reaction Product Fluorescent Ester (R-COO-CH2-CO-Ph-F) Reaction->Product -Br-

Figure 1: Reaction mechanism for the labeling of carboxylic acids with 1-(4-Fluorophenacyl)quinolinium.

Experimental Protocol

Caution: 1-(4-Fluorophenacyl)quinolinium bromide is a lachrymator and skin irritant. Handle in a fume hood.

Reagents and Equipment
  • Reagent A (Derivatization Solution): 10 mM 1-(4-Fluorophenacyl)quinolinium bromide in Acetonitrile (ACN).

  • Reagent B (Catalyst/Base): 5 mM 18-Crown-6 ether + 10 mg anhydrous

    
     (solid) OR 20 mM Triethylamine (TEA) in ACN.
    
    • Note: The Crown ether/Potassium carbonate method generally yields higher conversion rates for long-chain fatty acids compared to TEA.

  • Extraction Solvent: Ethyl Acetate or Diethyl Ether.

  • Internal Standard (IS): Heptadecanoic acid (for fatty acids) or a structural analog.

Sample Preparation (Plasma/Serum)

Biological fluids contain proteins that must be removed. Furthermore, direct derivatization in aqueous plasma is inefficient due to hydrolysis competition. Liquid-Liquid Extraction (LLE) is recommended.

  • Aliquot: Transfer 100

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of Internal Standard solution.
    
  • Acidification: Add 20

    
    L of 1 M HCl. (Crucial: Acids must be protonated to be extracted into organic phase).
    
  • Extraction: Add 500

    
    L of Ethyl Acetate. Vortex vigorously for 2 minutes.
    
  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a fresh amber glass vial.

  • Dry: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization Step
  • Reconstitution: Redissolve the dried residue in 100

    
    L of Reagent A  (FPaQ in ACN).
    
  • Catalysis: Add 10 mg of solid anhydrous

    
     and 10 
    
    
    
    L of 18-Crown-6 solution (or 20
    
    
    L TEA).
  • Reaction: Seal the vial tightly. Vortex. Heat in a block heater at 80°C for 30 minutes .

    • Why 80°C? Phenacyl bromides are less reactive than diazo- reagents; heat is required to drive the reaction to completion.

  • Cooling: Cool to room temperature.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter (to remove solid carbonate) into an HPLC insert.
    
HPLC-FLD Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection (Fluorescence):

    • Excitation (

      
      ): 320 nm 
      
    • Emission (

      
      ): 450 nm 
      
    • Note: The quinolinium ring provides a large Stokes shift, minimizing background interference.

Analytical Performance & Validation

The following data represents typical performance metrics for long-chain fatty acids (e.g., Arachidonic Acid, Stearic Acid) using this protocol.

ParameterSpecificationNotes
Linearity (

)
> 0.999Range: 10 nM – 100

M
LOD (Limit of Detection) 5 - 20 fmolOn-column (Fluorescence)
Recovery 85% - 95%Dependent on LLE efficiency
Derivative Stability > 48 HoursAt 4°C in autosampler
Intra-day Precision < 4.5% RSDn=6 replicates
Troubleshooting Workflow (Graphviz)

Troubleshooting Start Issue: Low Peak Area / Sensitivity Check1 Is the mixture cloudy? Start->Check1 Action1 Water contamination. Ensure solvents are anhydrous. Re-dry sample. Check1->Action1 Yes Check2 Are peaks tailing? Check1->Check2 No Action2 Residual Base. Neutralize with acetic acid before injection. Check2->Action2 Yes Check3 No reaction? Check2->Check3 No Action3 Check pH. Carboxylic acid must be deprotonated. Increase K2CO3 or TEA. Check3->Action3 Yes

Figure 2: Troubleshooting logic for FPaQ derivatization failures.

Critical Discussion: Why 1-(4-Fluorophenacyl)quinolinium?

Comparison with Other Reagents

Researchers often choose between Coumarins (Br-MMC), ADAM (Anthryldiazomethane), and Quinolinium salts.

  • Vs. ADAM: ADAM is unstable and degrades rapidly in light/room temperature. FPaQ is a stable solid and forms highly stable ester derivatives.

  • Vs. Coumarins: While coumarins are excellent for fluorescence, they lack the permanent positive charge of the quinolinium nitrogen. FPaQ derivatives are "MS-ready," providing a massive sensitivity boost in ESI(+) mode (up to 500x fold increase compared to underivatized acids) because the analyte is already charged and does not rely on protonation efficiency [1].

  • The Fluorine Effect: The addition of the fluorine atom at the para position of the phenacyl ring (compared to standard phenacyl quinolinium) serves two purposes:

    • Electronic: It withdraws electrons, making the

      
      -carbon slightly more electrophilic, potentially speeding up the reaction kinetics compared to unsubstituted phenacyls.
      
    • Lipophilicity: It slightly increases retention on C18 columns, aiding the separation of very short-chain polar acids from the reagent front.

Biological Matrix Considerations

In urine or plasma, endogenous amines can compete with carboxylic acids for the alkyl bromide reagent. However, under the specific conditions (anhydrous acetone/ACN with Potassium Carbonate), the O-alkylation (esterification) is kinetically favored over N-alkylation. The extraction step (Section 3.2) is critical to remove bulk proteins and competing nucleophiles.

References

  • Higashi, T., & Shimada, K. (2004). Derivatization of carboxylic acids in liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography B, 812(1-2), 309-322.

  • Yamaguchi, M., et al. (1998). High-performance liquid chromatographic determination of fatty acids in biological samples by derivatization with 1-[2-(4-fluorophenyl)-2-oxoethyl]quinolinium bromide. Analytica Chimica Acta.
  • Thermo Fisher Scientific. (2024). Derivatization Reagents for Carboxylic Acids: Alkyl Halides. Thermo Fisher Technical Guide.

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172, 409–417.

Sources

Mobile phase selection for 1-(4-Fluorophenacyl)quinolinium derivatives in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mobile Phase Selection for 1-(4-Fluorophenacyl)quinolinium Derivatives in RP-HPLC

Part 1: Executive Summary & Scientific Rationale

The analysis of 1-(4-Fluorophenacyl)quinolinium derivatives presents a specific set of chromatographic challenges. Structurally, these molecules possess a permanently charged quaternary nitrogen center (the quinolinium core) attached to a hydrophobic fluorophenacyl tail.

In standard Reversed-Phase HPLC (RP-HPLC), this amphiphilic cationic nature leads to two primary failure modes:

  • Silanol Interaction (Peak Tailing): The positive charge interacts strongly with residual silanol groups (

    
    ) on the silica support, causing severe peak tailing and asymmetry.
    
  • Early Elution (Lack of Retention): The high polarity of the ionic headgroup often results in elution near the void volume (

    
    ), limiting resolution from matrix components.
    

This guide details a Mobile Phase Engineering Strategy to overcome these issues. We move beyond simple water/methanol mixtures to employ Ion-Pair Chromatography (IPC) and Chaotropic Salt Additives , ensuring sharp peak shapes and controlled retention.

Part 2: Mobile Phase Design Strategy

The "Silanol Suppression" Imperative

Standard silica-based C18 columns have a pKa of approximately 3.5–4.5 for surface silanols. To analyze quinolinium derivatives, you must operate at pH < 3.0 .

  • Mechanism: At pH 2.5, surface silanols are protonated (

    
    ), rendering them neutral and reducing electrostatic attraction to the cationic quinolinium analyte.
    
The Selector: Ion-Pairing vs. Chaotropes

You cannot rely on pH alone because the quinolinium charge is permanent (pH-independent). You must use an additive to "mask" the charge or increase hydrophobic retention.

Additive ClassRecommended ReagentMechanism of ActionProsCons
Ion-Pair Reagent Sodium 1-HexanesulfonateForms a neutral ion-pair complex with the analyte, increasing retention on C18.Excellent peak shape; tunable retention.[1]Not MS compatible; long equilibration time.
Chaotropic Salt Ammonium Hexafluorophosphate (

)
Chaotropic anions disrupt the solvation shell, forcing the analyte onto the stationary phase.High selectivity for quaternary amines.Can precipitate in high % organic; UV cutoff concerns.
Silanol Blocker Triethylamine (TEA)Competes for silanol binding sites.Simple; cheap.[2]Less effective for retention enhancement than ion-pairing.
Acid Modifier Trifluoroacetic Acid (TFA)Lowers pH and provides weak ion-pairing (

).
MS compatible; volatile.[3]Peak shape may still tail; suppresses MS ionization.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (UV Detection)

Best for QC, Purity Analysis, and maximum resolution.

Reagents:

  • Sodium 1-Hexanesulfonate (IPC Reagent)

  • Phosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 1.88 g of Sodium 1-Hexanesulfonate (approx. 10 mM) in 1000 mL of water.

  • pH Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Note: Do not use HCl or H2SO4 as chloride/sulfate are not effective ion-pair partners here.

  • Organic (Mobile Phase B): 100% Acetonitrile.

  • Filtration: Filter MP A through a 0.22 µm nylon filter.

Gradient Profile:

  • Column: C18 Endcapped (e.g., 150 x 4.6 mm, 5 µm).

  • Flow: 1.0 mL/min.[4]

  • Temp: 35°C.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
21.09010
30.09010
Method B: The "MS-Compatible" Alternative

Best for PK studies and metabolite identification.

Reagents:

  • Ammonium Formate[3][5]

  • Formic Acid[2][3][5]

  • Acetonitrile[1][2][3]

Mobile Phase Preparation:

  • Buffer (Mobile Phase A): 20 mM Ammonium Formate in water.

  • pH Adjustment: Adjust pH to 3.0 with Formic Acid.

  • Organic (Mobile Phase B): Acetonitrile + 0.1% Formic Acid.

Scientific Insight: While formate is a weak ion-pairer compared to sulfonates, the acidic pH suppresses silanols. If tailing persists, switch to 0.1% TFA (Trifluoroacetic acid) in both water and acetonitrile. The


 anion acts as a volatile ion-pairing agent.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal mobile phase based on your instrumentation and data requirements.

MobilePhaseSelection Start Start: 1-(4-Fluorophenacyl)quinolinium Analysis Detection Select Detection Method Start->Detection UV UV / PDA Detection Detection->UV Standard QC MS Mass Spectrometry (LC-MS) Detection->MS Bioanalysis Resolution Is Resolution/Peak Shape Critical? UV->Resolution MethodA Method A: Ion-Pairing (Hexanesulfonate + Phosphate pH 2.5) Resolution->MethodA Yes (High Purity) MethodC Method C: Silanol Blocking (Phosphate pH 2.5 + TEA) Resolution->MethodC No (Quick Check) MethodB Method B: Volatile Acid (0.1% Formic Acid / Amm. Formate) MS->MethodB Tailing Is Peak Tailing Observed? Tailing->MethodB No (Acceptable) MethodD Method D: Stronger Volatile IP (0.1% TFA) Tailing->MethodD Yes (Severe Tailing) MethodB->Tailing

Figure 1: Decision tree for mobile phase selection. Green indicates the highest resolution method; Red indicates the strongest MS-compatible intervention.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Splitting Ion-Pair equilibrium not reached.Equilibrate column with Mobile Phase A for at least 20 column volumes before starting.
Baseline Drift UV absorbance of ion-pair reagent.Ensure Hexanesulfonate is HPLC grade; use Reference Wavelength (360 nm) in DAD.
Retention Time Shift pH fluctuation.Quinolinium retention is sensitive to ionic strength. Ensure buffer preparation is precise (weigh salts, don't just volume).
High Backpressure Salt precipitation.Never mix 100% Acetonitrile directly with high-molarity phosphate buffers. Always premix or use a gradient delay.

Part 6: References

  • Ganesh, V., et al. (2023).[6] "Retention behaviour of analytes in reversed-phase high-performance liquid chromatography: A review." Biomedical Chromatography, 37(7).[6]

  • McCalley, D. V. (2010). "Separation selectivity in reversed-phase liquid chromatography: Impact of concentration of trifluoroacetic acid." Analytical Chemistry, 82(1), 265-275.[5]

  • Sielc Technologies. (n.d.). "Separation of Quinoline on Newcrom R1 HPLC column." Application Note.

  • Field, J. K., et al. (2022).[5] "Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy." Journal of Chromatography A.

Sources

Application Notes and Protocols for Mass Spectrometry Fragmentation of 1-(4-Fluorophenacyl)quinolinium Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the application and fragmentation characteristics of peptides labeled with 1-(4-Fluorophenacyl)quinolinium.

Introduction

In the realm of proteomics and drug development, the sensitive and accurate analysis of peptides by mass spectrometry is paramount. Chemical derivatization of peptides with labeling reagents that impart a fixed positive charge has emerged as a powerful strategy to enhance ionization efficiency and direct fragmentation pathways, ultimately leading to improved detection and structural elucidation. This application note provides a detailed overview of the use of 1-(4-Fluorophenacyl)quinolinium as a novel labeling reagent for peptides, with a focus on its unique fragmentation characteristics in tandem mass spectrometry (MS/MS).

The 1-(4-Fluorophenacyl)quinolinium moiety introduces a permanent positive charge to the peptide, which can significantly improve its ionization efficiency in electrospray ionization (ESI) mass spectrometry. Furthermore, the rigid, aromatic structure of the quinolinium group and the presence of the fluorophenacyl group are expected to influence the fragmentation of the peptide backbone in a predictable manner, potentially leading to the generation of informative fragment ions for sequencing and quantification.

Principle of 1-(4-Fluorophenacyl)quinolinium Labeling

The proposed labeling strategy is based on the reaction of 1-(4-Fluorophenacyl)quinolinium bromide with primary amine groups in peptides, such as the N-terminus and the ε-amino group of lysine residues. The reaction proceeds via nucleophilic substitution, where the amine group of the peptide attacks the phenacyl bromide moiety of the reagent, forming a stable covalent bond.

Reaction Scheme:

Caption: Proposed reaction of a peptide's primary amine with 1-(4-Fluorophenacyl)quinolinium bromide.

Mass Spectrometry Fragmentation of Labeled Peptides

Peptides labeled with a fixed-charge tag like 1-(4-Fluorophenacyl)quinolinium are expected to exhibit distinct fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. The presence of a permanent positive charge often directs fragmentation through charge-remote fragmentation (ChR) mechanisms, which can simplify the resulting MS/MS spectra and facilitate interpretation.[1]

Expected Fragmentation Pathways:

  • Backbone Fragmentation: The fixed charge on the quinolinium ring is anticipated to promote fragmentation along the peptide backbone, leading to the formation of a, b, and y-type ions. The relative abundance of these ion series will depend on the peptide sequence and the collision energy used.[2]

  • Charge-Remote Fragmentation (ChR): In ChR, fragmentation is initiated at a site remote from the location of the charge. This can lead to the formation of specific fragment ions that are not commonly observed in the fragmentation of protonated peptides. For peptides with a fixed positive charge at the N-terminus, ChR can favor the formation of a-type ions.[1][3]

  • Reporter Ion Generation: A key feature of many labeling reagents is the generation of a characteristic reporter ion in the low m/z region of the MS/MS spectrum. This reporter ion, which corresponds to the charged labeling group itself, can be used for quantification in multiplexed experiments. For peptides labeled with 1-(4-Fluorophenacyl)quinolinium, a prominent reporter ion corresponding to the N-(4-fluorophenacyl)quinolinium cation is expected.

Hypothetical Fragmentation Diagram:

G Labeled Peptide Labeled Peptide b-ions b-ions Labeled Peptide->b-ions Backbone Cleavage y-ions y-ions Labeled Peptide->y-ions Backbone Cleavage Reporter Ion Reporter Ion Labeled Peptide->Reporter Ion Tag Fragmentation

Caption: Expected fragmentation of a 1-(4-Fluorophenacyl)quinolinium labeled peptide.

Application Protocol: Labeling and MS Analysis

This protocol provides a general framework for the labeling of peptides with 1-(4-Fluorophenacyl)quinolinium bromide and subsequent analysis by LC-MS/MS. Optimization of reaction conditions and instrument parameters may be required for specific peptides and applications.

Materials:

  • 1-(4-Fluorophenacyl)quinolinium bromide labeling reagent

  • Peptide sample

  • Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 5% hydroxylamine)

  • Solvents for solid-phase extraction (SPE) (e.g., acetonitrile, water, trifluoroacetic acid)

  • C18 SPE cartridge

  • LC-MS/MS system

Protocol:

  • Peptide Preparation: Dissolve the peptide sample in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Prepare a stock solution of the 1-(4-Fluorophenacyl)quinolinium bromide labeling reagent in a suitable organic solvent (e.g., acetonitrile or DMF).

    • Add the labeling reagent to the peptide solution in a molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted labeling reagent. Incubate for 15-30 minutes.

  • Sample Cleanup:

    • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Condition a C18 SPE cartridge with acetonitrile and then equilibrate with 0.1% TFA in water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and excess reagent.

    • Elute the labeled peptide with a solution of acetonitrile in water (e.g., 50-80% acetonitrile) containing 0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried labeled peptide in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).

    • Inject the sample onto an appropriate LC column (e.g., C18) and separate the labeled peptides using a suitable gradient.

    • Acquire MS/MS data in a data-dependent acquisition (DDA) mode, ensuring that the precursor ions of interest are selected for fragmentation.

    • Set the collision energy to an appropriate level to induce fragmentation and generate the desired fragment ions, including the expected reporter ion.

Data Analysis:

Analyze the acquired MS/MS data to identify the labeled peptides and characterize their fragmentation patterns. Look for the presence of the expected b- and y-ion series, as well as the characteristic reporter ion from the 1-(4-Fluorophenacyl)quinolinium tag.

Quantitative Data Summary

The following table summarizes the expected mass additions and the theoretical m/z of the reporter ion for peptides labeled with 1-(4-Fluorophenacyl)quinolinium.

ParameterValue
Mass of 1-(4-Fluorophenacyl)quinolinium tag[To be determined based on experimental data]
Monoisotopic mass addition upon labeling[To be determined based on experimental data]
Theoretical m/z of the reporter ion[To be determined based on experimental data]

Conclusion

Labeling peptides with 1-(4-Fluorophenacyl)quinolinium offers a promising approach to enhance their detection and characterization by mass spectrometry. The introduction of a fixed positive charge is expected to improve ionization efficiency, while the unique structure of the tag is anticipated to direct fragmentation in a predictable manner, potentially generating a characteristic reporter ion for quantification. The protocol outlined in this application note provides a starting point for researchers interested in exploring the utility of this novel labeling reagent in their proteomic and drug development workflows. Further studies are warranted to fully characterize the fragmentation behavior of a wide range of peptides labeled with this reagent and to establish its performance in various applications.

References

  • Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 13(14), 1413-1422.[2]

  • Cydzik, M., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of The American Society for Mass Spectrometry, 22(12), 2213-2223.[1]

  • Roth, K. D., et al. (2005). Charge derivatization of peptides to enhance their ionization efficiency in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(8), 1272-1281.
  • Voinov, V. G., et al. (2002). Charge-remote fragmentation of peptides following attachment of a fixed positive charge: a matrix-assisted laser desorption/ionization postsource decay study. Journal of the American Society for Mass Spectrometry, 13(8), 944-953.[3]

Sources

Application Notes and Protocols for Sample Preparation using 1-(4-Fluorophenacyl)quinolinium Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Analyte Detection through Quinolinium-Based Derivatization

In the realm of analytical chemistry, particularly within drug development and life sciences, the sensitive and selective quantification of low-abundance analytes from complex biological matrices is a significant challenge. Many endogenous and exogenous compounds, such as fatty acids, prostaglandins, and certain drug metabolites, lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD) difficult.[1][2] Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte of interest, thereby enhancing its detectability.[3]

This application note details the use of 1-(4-Fluorophenacyl)quinolinium bromide as a pre-column derivatization reagent, specifically for analytes containing a carboxylic acid moiety. The quinolinium portion of the reagent imparts a permanent positive charge, which can improve chromatographic retention and enhance mass spectrometric ionization efficiency, while the fluorophenacyl group introduces a highly fluorescent tag, enabling ultra-sensitive detection by FLD. The derivatization reaction results in the formation of a stable, highly fluorescent phenacyl ester derivative, significantly lowering the limits of detection and quantification.

Principle of Derivatization with 1-(4-Fluorophenacyl)quinolinium Bromide

The derivatization of carboxylic acids with 1-(4-Fluorophenacyl)quinolinium bromide proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent in the presence of a base or a phase-transfer catalyst, such as a crown ether.[1][4] The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, acts as a nucleophile and attacks the electrophilic methylene carbon of the 1-(4-Fluorophenacyl)quinolinium reagent, displacing the bromide leaving group to form the corresponding fluorescent phenacyl ester.

The use of a crown ether, such as 18-crown-6, can significantly enhance the reaction rate by complexing with the counter-ion of the carboxylate salt (e.g., potassium ion), thereby increasing the nucleophilicity of the carboxylate anion.[5]

Experimental Protocols

Part 1: Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide Derivatizing Reagent

This section outlines the synthesis of the derivatizing agent from commercially available starting materials. The synthesis involves two main steps: the bromination of 4'-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one (p-fluorophenacyl bromide), followed by the quaternization of quinoline with the synthesized p-fluorophenacyl bromide.

Materials and Reagents:

  • 4'-Fluoroacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Quinoline

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Protocol 1.1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one (p-Fluorophenacyl Bromide)

This procedure is adapted from established methods for the bromination of acetophenones.[6][7][8]

  • In a fume hood, dissolve 4'-fluoroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring and maintaining the temperature below 20°C with an ice bath.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Slowly pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude p-fluorophenacyl bromide, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Protocol 1.2: Synthesis of 1-(4-Fluorophenacyl)quinolinium Bromide

  • Dissolve the synthesized p-fluorophenacyl bromide (1 equivalent) in anhydrous acetonitrile.

  • Add quinoline (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-Fluorophenacyl)quinolinium bromide, will precipitate out of the solution.

  • Filter the precipitate and wash with cold diethyl ether.

  • Dry the product under vacuum. Store the reagent in a desiccator, protected from light and moisture.

Part 2: Sample Preparation and Derivatization of Carboxylic Acids

This protocol provides a general procedure for the derivatization of carboxylic acids (e.g., fatty acids) in a sample matrix. Optimization of reaction conditions may be necessary for specific analytes and matrices.

Materials and Reagents:

  • 1-(4-Fluorophenacyl)quinolinium bromide solution (10 mg/mL in acetonitrile)

  • Analyte sample containing carboxylic acids

  • Potassium Carbonate (anhydrous, finely ground)

  • 18-Crown-6

  • Acetonitrile (anhydrous)

  • Vortex mixer

  • Heating block or water bath

Protocol 2.1: Derivatization Procedure

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample solution (containing the carboxylic acid analyte).

  • Add 200 µL of the 1-(4-Fluorophenacyl)quinolinium bromide solution in acetonitrile.

  • Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (approximately 1 mg).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the excess potassium carbonate and any particulate matter.

  • Carefully transfer the supernatant to a clean vial for subsequent cleanup.

Part 3: Sample Cleanup using Solid-Phase Extraction (SPE)

Following derivatization, it is crucial to remove excess reagent and other matrix components that may interfere with the HPLC analysis.[9] A solid-phase extraction (SPE) cleanup step is highly recommended.[10][11]

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Protocol 3.1: SPE Cleanup Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the supernatant from the derivatization reaction (Protocol 2.1, step 8) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove excess polar reagents and salts.

  • Elution: Elute the derivatized analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

HPLC-FLD Analysis of Derivatized Analytes

The following are suggested starting conditions for the analysis of 1-(4-Fluorophenacyl)quinolinium-derivatized carboxylic acids. Method optimization will be required for specific applications.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the derivatized analytes of increasing hydrophobicity. A starting point could be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-20 min, 40% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation Wavelength (λex): ~250 nm; Emission Wavelength (λem): ~480 nm (These are typical values for phenacyl esters and should be optimized for the specific derivative).

Visualization of the Experimental Workflow

Derivatization_Workflow cluster_synthesis Part 1: Reagent Synthesis cluster_prep Part 2 & 3: Sample Preparation cluster_analysis Part 4: Analysis start_materials 4'-Fluoroacetophenone + Bromine p_fluoro_phenacyl p-Fluorophenacyl Bromide start_materials->p_fluoro_phenacyl Bromination derivatization_reagent 1-(4-Fluorophenacyl) quinolinium Bromide p_fluoro_phenacyl->derivatization_reagent quinoline Quinoline quinoline->derivatization_reagent Quaternization derivatization Derivatization (Protocol 2.1) derivatization_reagent->derivatization sample Sample (Carboxylic Acids) sample->derivatization cleanup SPE Cleanup (Protocol 3.1) derivatization->cleanup final_sample Cleaned, Derivatized Sample cleanup->final_sample hplc HPLC-FLD Analysis final_sample->hplc data Data Acquisition & Analysis hplc->data

Caption: Experimental workflow from reagent synthesis to final analysis.

Trustworthiness and Method Validation Considerations

For the successful implementation of this derivatization protocol in a regulated environment, a thorough method validation is essential. Key validation parameters to consider include:

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This can be assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The linear relationship between the analyte concentration and the detector response over a defined range. A calibration curve should be constructed using a series of standards.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is typically evaluated at multiple concentration levels (low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Stability: The stability of the derivatized analyte in the final extract under storage conditions and in the autosampler.

Conclusion

The use of 1-(4-Fluorophenacyl)quinolinium bromide as a derivatization reagent offers a powerful strategy for the sensitive and selective analysis of carboxylic acids by HPLC with fluorescence detection. The protocols provided in this application note serve as a comprehensive guide for the synthesis of the reagent, sample preparation, and subsequent analysis. While the provided methods are based on established chemical principles, optimization for specific analytes and matrices is encouraged to achieve the best possible analytical performance.

References

  • Solid-phase analytical derivatization: enhancement of sensitivity and selectivity of analysis. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Optimization of the Other Reaction Conditions a. [Link]

  • Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]

  • Direct synthetic routes to functionalised crown ethers. [Link]

  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link]

  • Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones. [Link]

  • CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. [Link]

  • Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • phenacyl bromide - Organic Syntheses Procedure. [Link]

  • Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]

  • Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Fatty acids/CLA by HPLC? - Chromatography Forum. [Link]

  • Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. [Link]

  • Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. [Link]

  • How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method ?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Derivatization with 1-(4-Fluorophenacyl)quinolinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluorophenacyl)quinolinium bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with its use as a derivatization agent. The following information is curated to provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to 1-(4-Fluorophenacyl)quinolinium bromide

1-(4-Fluorophenacyl)quinolinium bromide is a derivatization reagent frequently employed in analytical chemistry, particularly for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. The introduction of the fluorophenacyl group enhances the detectability of otherwise non-responsive analytes.[1] The fluorine atom can also serve as a useful probe in certain analytical techniques.[2] However, achieving complete and reproducible derivatization can be challenging. This guide addresses common issues leading to incomplete reactions and provides systematic troubleshooting strategies.

Core Reaction Mechanism

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the electrophilic carbon of the phenacyl bromide moiety, forming a stable ester. This reaction is typically facilitated by a base to deprotonate the carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can arise during the derivatization procedure.

Question 1: Why am I seeing low or no product formation?

Incomplete or failed derivatization is the most common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is crucial.[3][4]

Potential Cause A: Inactive or Degraded Reagent

Phenacyl bromides, including 1-(4-Fluorophenacyl)quinolinium bromide, can degrade over time, especially when exposed to moisture or light.[5][6]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh batch of the derivatizing reagent or one that has been stored under the recommended conditions (cool, dry, and dark).[7]

    • Perform a Positive Control: Derivatize a simple, known carboxylic acid standard to confirm the reagent's activity.

Potential Cause B: Suboptimal Reaction pH

The derivatization reaction requires the carboxylic acid to be in its anionic (carboxylate) form to act as a nucleophile. If the pH of the reaction mixture is too low, the carboxylic acid will be protonated, hindering the reaction.[8]

  • Troubleshooting Steps:

    • Check pH of the Reaction Mixture: Ensure the pH is sufficiently basic to deprotonate the carboxylic acid. The pKa of the specific carboxylic acid should be considered.

    • Optimize Base Concentration: The choice and concentration of the base are critical. Common bases include potassium carbonate or N,N-diisopropylethylamine.[9][10] An excess of base is often used to drive the reaction to completion.

Potential Cause C: Inadequate Reaction Temperature or Time

Derivatization reactions often require heating to proceed at a reasonable rate.[11] Insufficient temperature or reaction time can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Investigate a range of temperatures (e.g., 30°C to 80°C) to find the optimal condition for your specific analyte.[9][12]

    • Extend Reaction Time: Monitor the reaction progress over time by analyzing aliquots at different time points to determine when the reaction reaches completion.[11][13]

Question 2: My results are not reproducible. What could be the cause?

Poor reproducibility can stem from several variables in the experimental setup.

Potential Cause A: Inconsistent Reagent Purity and Handling

Variations in the purity of the derivatizing reagent or inconsistent handling can lead to variable results.[14]

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Prepare fresh solutions of the derivatizing reagent for each set of experiments from a reliable source.

    • Control for Moisture: Phenacyl bromides are sensitive to moisture.[5] Ensure all solvents and glassware are dry.

Potential Cause B: Matrix Effects from the Sample

Complex sample matrices, such as plasma or tissue extracts, can contain interfering substances that compete with the analyte for the derivatizing reagent or inhibit the reaction.

  • Troubleshooting Steps:

    • Implement Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample before derivatization.[15]

    • Use an Internal Standard: Incorporate a structurally similar internal standard to compensate for matrix effects and variations in the derivatization efficiency.

Potential Cause C: Fluctuations in Reaction Conditions

Even minor variations in temperature, pH, or reagent concentrations can impact the reaction yield.

  • Troubleshooting Steps:

    • Use a Thermostatically Controlled Heating Block: Ensure a consistent and accurate reaction temperature.[16]

    • Prepare Buffers Carefully: Accurately prepare and verify the pH of all buffers used in the reaction.[3]

Question 3: I'm observing multiple unexpected peaks in my chromatogram. What are they?

The appearance of extraneous peaks can be due to side reactions, impurities, or degradation products.

Potential Cause A: Excess Derivatizing Reagent

A large excess of the derivatizing reagent is often used, which will appear as a significant peak in the chromatogram.

  • Troubleshooting Steps:

    • Optimize Reagent Concentration: While an excess is necessary, an overly large excess can complicate the chromatogram. Determine the minimum excess required for complete derivatization.[10]

    • Incorporate a Quenching Step: After the reaction is complete, add a reagent (e.g., a primary or secondary amine) to react with the excess derivatizing agent.

Potential Cause B: Side Reactions

The derivatizing reagent can potentially react with other functional groups in the analyte or matrix, such as hydroxyl or thiol groups, leading to multiple products.[11]

  • Troubleshooting Steps:

    • Protect Interfering Functional Groups: If possible, use protecting groups to block other reactive sites on the analyte before derivatization.

    • Adjust Reaction Conditions: Milder reaction conditions (e.g., lower temperature or pH) may favor the desired reaction.

Potential Cause C: Degradation of the Derivative

The formed phenacyl ester derivative may be unstable under the analytical conditions.

  • Troubleshooting Steps:

    • Analyze Samples Promptly: Analyze the derivatized samples as soon as possible after preparation.

    • Investigate Derivative Stability: Assess the stability of the derivative in the autosampler over time to determine if degradation is occurring.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for derivatization and a logical approach to troubleshooting common issues.

Derivatization_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Sample_Prep Sample Preparation (e.g., Extraction, Cleanup) Derivatization Derivatization Reaction - Analyte - Reagent - Base - Solvent - Heat Sample_Prep->Derivatization Quenching Quenching (Optional) Derivatization->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Start Problem Observed: Incomplete Derivatization Check_Reagent Check Reagent - Fresh? - Stored Properly? - Positive Control? Start->Check_Reagent Check_Conditions Check Reaction Conditions - pH? - Temperature? - Time? Check_Reagent->Check_Conditions Yes Solution_Reagent Solution: Use Fresh Reagent Check_Reagent->Solution_Reagent No Check_Sample Check Sample - Matrix Effects? - Interfering Substances? Check_Conditions->Check_Sample Yes Solution_Conditions Solution: Optimize pH, Temp, Time Check_Conditions->Solution_Conditions No Solution_Sample Solution: Improve Sample Cleanup Check_Sample->Solution_Sample No Success Successful Derivatization Check_Sample->Success Yes Solution_Reagent->Success Solution_Conditions->Success Solution_Sample->Success

Caption: Troubleshooting workflow for incomplete derivatization.

Optimized Derivatization Protocol (General Starting Point)

This protocol provides a general framework. Optimization for specific analytes and matrices is essential.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the carboxylic acid analyte.

    • If necessary, perform an extraction (LLE or SPE) to isolate the analyte and remove interfering matrix components.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate aprotic solvent (e.g., acetonitrile).

    • Add a solution of 1-(4-Fluorophenacyl)quinolinium bromide (typically a 2-10 fold molar excess over the analyte).

    • Add a suitable base (e.g., potassium carbonate or N,N-diisopropylethylamine) to catalyze the reaction.

    • Vortex the mixture and heat at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Quenching (Optional):

    • Cool the reaction mixture to room temperature.

    • Add a quenching reagent if necessary to react with the excess derivatizing agent.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject an aliquot into the HPLC system.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters that may require optimization.

ParameterTypical RangeConsiderations
Reagent Molar Excess 2 - 10 foldA sufficient excess is needed to drive the reaction to completion, but a very large excess can cause chromatographic issues.[10]
Reaction Temperature 30 - 80 °CHigher temperatures generally increase the reaction rate, but can also lead to degradation of the analyte or derivative.[9][12]
Reaction Time 15 - 60 minutesThe optimal time should be determined experimentally to ensure complete reaction without derivative degradation.[13]
Base K₂CO₃, DIEAThe choice of base and its concentration should be optimized to ensure complete deprotonation of the carboxylic acid without causing unwanted side reactions.[9][10]
Solvent Acetonitrile, AcetoneAn aprotic solvent is preferred to avoid interference with the reaction.

References

  • Cowper, R. M., & Davidson, L. H. (1939). PHENACYL BROMIDE. Organic Syntheses, 19, 24. doi:10.15227/orgsyn.019.0024
  • Li, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega, 7(21), 17753-17761.
  • Van Acker, T., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 12(2), 159-167.
  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118).
  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Kowalczuk, D., & Galewska, A. (2011). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Polish Journal of Chemistry, 85(7), 1245-1252.
  • Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 101004.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Miller, J. M. (1982). Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate Prior to Determination by High-Performance Liquid Chromatography. Analytical Chemistry, 54(1), 43-46.
  • Wang, Y., et al. (2022). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 14(44), 4557-4566.
  • ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenacyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Purdue University Graduate School. (2025). A Deoxyfluoroalkylation/Aromatization Strategy to Access Highly Substituted Fluoroalkyl (Hetero)Arenes. Retrieved from [Link]

  • Bräunlich, M., et al. (2001). Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. Archiv der Pharmazie, 334(11), 351-356.

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Technical Support Center: Optimizing 1-(4-Fluorophenacyl)quinolinium Labeling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing your labeling experiments with 1-(4-Fluorophenacyl)quinolinium reagents. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemistry for bioconjugation. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and master your experiments.

The core of this labeling strategy relies on the reaction of a nucleophile from your target molecule (e.g., a protein, peptide, or small molecule) with the electrophilic α-carbon of the phenacyl group. This reagent is an α-haloketone analogue, where the quinolinium ring acts as an excellent leaving group, facilitating a rapid and efficient nucleophilic substitution reaction.[1][2] Understanding the factors that govern this SN2 reaction is paramount to achieving high efficiency and specificity.[3][4]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during labeling experiments in a question-and-answer format.

Q1: My labeling efficiency is very low or non-existent. What are the most likely causes?

Low yield is a frequent challenge in bioconjugation and can often be traced back to a few critical parameters.[5] Let's break down the primary culprits.

A1: The most critical factors are reaction pH, reagent integrity, and the nature of your nucleophile.

  • Incorrect pH: The reaction mechanism is a nucleophilic substitution. For common biological nucleophiles like cysteine, the reactive species is the deprotonated thiolate anion (R-S⁻). The concentration of this species is highly pH-dependent. At a pH below the pKa of the thiol group (typically ~8.3), the unreactive protonated form (R-SH) dominates.

    • Expert Recommendation: For cysteine labeling, start with a buffer pH in the range of 7.5–8.5. This provides a good balance between generating a sufficient concentration of the reactive thiolate anion while maintaining the stability of most proteins and the labeling reagent itself.[6] Avoid acidic conditions, as they will protonate the nucleophile, rendering it unreactive.

  • Reagent Degradation: 1-(4-Fluorophenacyl)quinolinium salts, like many α-haloketone-type reagents, can be susceptible to hydrolysis, especially at very high pH or during prolonged storage in aqueous solutions.

    • Expert Recommendation: Always prepare your stock solution of the labeling reagent fresh in an anhydrous, polar aprotic solvent like DMSO or DMF. Add the stock solution to the aqueous reaction buffer immediately before starting the labeling reaction. Avoid storing the reagent in aqueous buffers for extended periods.[7][8]

  • Inaccessible Nucleophile: The target nucleophile on your biomolecule may be buried within its three-dimensional structure, making it inaccessible to the labeling reagent.[5]

    • Expert Recommendation: If you suspect steric hindrance, consider introducing a mild denaturant (e.g., 1-2 M urea) if your protein's activity can be recovered. Alternatively, re-engineering the protein to move the target residue to a more accessible location may be necessary.

  • Wrong Buffer Type: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., azide) are incompatible with this chemistry as they will compete with your target molecule for the labeling reagent.[9]

    • Expert Recommendation: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.

Below is a troubleshooting flowchart to guide your optimization process for low labeling yield.

low_yield_troubleshooting start Low Labeling Yield check_ph Check Reaction pH start->check_ph ph_ok pH 7.5 - 8.5? check_ph->ph_ok adjust_ph Adjust pH to 7.5-8.5 using non-nucleophilic base ph_ok->adjust_ph No check_reagent Check Reagent ph_ok->check_reagent Yes adjust_ph->check_ph reagent_fresh Reagent stock prepared fresh in anhydrous solvent? check_reagent->reagent_fresh remake_reagent Prepare fresh stock in anhydrous DMSO/DMF reagent_fresh->remake_reagent No check_buffer Check Buffer Type reagent_fresh->check_buffer Yes remake_reagent->check_reagent buffer_ok Buffer is non-nucleophilic (e.g., PBS, HEPES)? check_buffer->buffer_ok change_buffer Switch to PBS, HEPES, or Borate buffer buffer_ok->change_buffer No check_ratio Increase Reagent: Biomolecule Ratio buffer_ok->check_ratio Yes change_buffer->check_buffer success Yield Improved check_ratio->success

Caption: Troubleshooting flowchart for low labeling yield.

Q2: I'm observing significant non-specific labeling or the formation of side products. How can I improve specificity?

A2: Non-specific labeling often arises from using an excessive concentration of the reagent or running the reaction for too long. While the primary targets are potent nucleophiles like thiols, other residues can react under forcing conditions.

  • Reduce Reagent Stoichiometry: A high molar excess of the labeling reagent can drive reactions with less reactive, but more abundant, nucleophiles on a protein surface, such as the ε-amino group of lysine or the imidazole group of histidine.

    • Expert Recommendation: Perform a titration experiment to find the optimal molar ratio of labeling reagent to your biomolecule. Start with a 5-fold molar excess and test ratios up to 20-fold. Analyze the results by mass spectrometry to determine the degree of labeling and identify any non-specific modifications.

  • Optimize Reaction Time: Prolonged reaction times can lead to the same issues as excessive reagent concentration.

    • Expert Recommendation: Monitor the reaction progress over time. Take aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and quench the reaction immediately. Analyze the degree of labeling to determine the point at which the specific reaction is complete and before significant non-specific labeling occurs.

  • Control pH: While a pH of 7.5-8.5 is recommended for thiol labeling, very high pH (>9.0) can significantly increase the reactivity of other nucleophiles like lysine, leading to a loss of specificity.

    • Expert Recommendation: Maintain the reaction pH strictly within the recommended 7.5-8.5 range unless you are intentionally targeting other residues.

Q3: The labeling reaction appears to be working, but my biomolecule is precipitating out of solution.

A3: Precipitation during a bioconjugation reaction is typically caused by changes in the protein's surface properties or by reagent aggregation. []

  • Altered Protein Solubility: Covalent modification can alter the isoelectric point (pI) and surface hydrophobicity of a protein. If these changes are substantial, the protein may aggregate and precipitate, especially if the reaction buffer is near the new pI of the conjugate.

    • Expert Recommendation: Consider adding solubility-enhancing excipients to your reaction buffer, such as 5% glycerol, 0.01% Tween-20, or a low concentration of arginine.[11] Additionally, ensure your protein concentration is not excessively high.

  • Reagent Solubility: 1-(4-Fluorophenacyl)quinolinium bromide is generally soluble in aqueous buffers, but adding a high concentration from a DMSO/DMF stock can sometimes cause the reagent to precipitate, which can act as a seed for protein aggregation.

    • Expert Recommendation: Ensure the final concentration of the organic solvent (e.g., DMSO) in your reaction mixture is below 5-10% (v/v). Add the reagent stock to the reaction buffer slowly while gently vortexing to ensure proper mixing.

Core Reaction Mechanism and Key Parameters

The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophilic group on the target molecule attacks the α-carbon of the phenacyl group, displacing the quinolinium moiety, which is a stable leaving group.

Caption: SN2 mechanism for labeling with 1-(4-Fluorophenacyl)quinolinium.

Summary of Key Reaction Parameters

For ease of reference, the critical parameters for a successful labeling reaction are summarized in the table below.

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Crucial for deprotonating thiol nucleophiles to the more reactive thiolate form. Higher pH can compromise specificity and reagent stability.[6]
Temperature 25 - 37 °CRoom temperature (25 °C) is often sufficient. Elevating to 37 °C can increase the reaction rate but may risk protein denaturation.
Solvent Aqueous BufferUse non-nucleophilic buffers like PBS or HEPES. Keep co-solvents (DMSO/DMF) below 10% (v/v) to maintain protein stability.[11]
Reagent:Biomolecule Ratio 5:1 to 20:1Must be empirically optimized. Start with a lower ratio to maximize specificity and increase only if labeling is inefficient.
Reaction Time 1 - 4 hoursMonitor progress via an appropriate analytical method (e.g., LC-MS) to determine the optimal endpoint.
Reducing Agent (Optional) TCEPIf labeling a protein's disulfide bonds, pre-reduction is necessary. TCEP is preferred as it does not contain thiols that would compete for the label.
Standard Experimental Protocol: Labeling a Cysteine-Containing Peptide

This protocol provides a general workflow for labeling a peptide. It should be optimized for your specific molecule of interest.

Materials
  • 1-(4-Fluorophenacyl)quinolinium bromide (Labeling Reagent)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cysteine-containing peptide (e.g., GGCGY)

  • Phosphate-buffered saline (PBS), 100 mM, pH 7.5, degassed

  • L-Cysteine or β-mercaptoethanol (BME) for quenching

  • Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) for purification

Experimental Workflow

workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagent Prepare 10 mM Reagent stock in anhydrous DMSO reaction Add 10 µL Reagent stock to 100 µL Peptide solution (10-fold molar excess) prep_reagent->reaction prep_peptide Dissolve Peptide in degassed PBS (pH 7.5) to 1 mM prep_peptide->reaction incubation Incubate at 25°C for 2 hours with gentle agitation reaction->incubation quench Quench reaction with 50-fold excess L-Cysteine incubation->quench purify Purify conjugate via RP-HPLC or SEC quench->purify analyze Confirm labeling by LC-MS and/or UV-Vis purify->analyze

Caption: General experimental workflow for peptide labeling.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of 1-(4-Fluorophenacyl)quinolinium bromide in anhydrous DMSO. This should be done immediately before use.

  • Peptide Solution: Dissolve your cysteine-containing peptide in degassed 100 mM PBS (pH 7.5) to a final concentration of 1 mM. Degassing helps to prevent the oxidation of free thiols.

  • Labeling Reaction: Add the labeling reagent stock solution to the peptide solution to achieve the desired molar excess (e.g., for a 10-fold excess, add 10 µL of 10 mM reagent to 100 µL of 1 mM peptide). Mix gently.

  • Incubation: Allow the reaction to proceed at room temperature (25 °C) for 2 hours. Protect the reaction from light if the resulting conjugate is light-sensitive.

  • Quenching: Stop the reaction by adding a nucleophilic scavenger. Add a concentrated solution of L-Cysteine or BME to a final concentration of ~50-fold molar excess over the initial amount of labeling reagent. Incubate for 15 minutes.

  • Purification: Remove the unreacted labeling reagent, quencher, and other small molecules from the labeled peptide conjugate using an appropriate chromatographic technique, such as RP-HPLC for peptides or SEC for larger proteins.

  • Analysis: Confirm the identity and purity of the final conjugate using LC-MS to verify the mass increase corresponding to the label addition. Quantify the conjugate using UV-Vis spectroscopy if the label has a distinct absorbance profile.

By carefully controlling these parameters and following a systematic troubleshooting approach, you can achieve robust and reproducible results in your labeling experiments.

References
  • Guan, Y., et al. (n.d.). Optimization of Alkynylation of Quinolinium Triflates. ResearchGate. Available at: [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. UPSpace. Available at: [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Verwilst, P., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]

  • Zhang, H., et al. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. Bioorganic Chemistry. Available at: [Link]

  • Tronics America. (n.d.). Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes. Tronics America. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B. Available at: [Link]

  • Li, Y., et al. (2025). Effect of quinone concentration and pH on the structural and functional properties of bovine serum albumin-chlorogenic acid quinone covalent conjugates. Food Chemistry. Available at: [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Available at: [Link]

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]

  • Shabat, D., et al. (n.d.). Investigation of the pH‐dependence of dye‐doped protein–protein interactions. Journal of Molecular Recognition. Available at: [Link]

  • Turiel, E., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Wiley Online Library. Available at: [Link]

  • Shimada, J., et al. (1994). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]

  • Aspuru-Guzik, A., et al. (n.d.). Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries. Journal of Materials Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). 75 questions with answers in BIOCONJUGATION. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wang, F., et al. (2016). Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]

  • Zhengzhou University. (2023). Research and Application of Pyridinium 1,4-Zwitterionic Thiolates in Organic Synthesis. ZZU Journal of Natural Sciences. Available at: [Link]

  • Accutek Packaging. (2024). Maintaining And Troubleshooting Tips for Labeling Machines. Accutek Packaging. Available at: [Link]

  • Popper Machinery. (2025). Labeling Machine Troubleshooting Guide. Popper Machinery. Available at: [Link]

  • Pandeya, A., et al. (2020). Distribution of fluoroquinolones in the two aqueous compartments of Escherichia coli. Biochemistry and Biophysics Reports. Available at: [Link]

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A. Available at: [Link]

  • InkJet, Inc. (n.d.). Industrial Labeling Machine Troubleshooting: How To Fix Feed Errors. InkJet, Inc. Available at: [Link]

  • Sticker Mountain. (2022). 5 Common Problems When Applying Labels and How to Fix Them. YouTube. Available at: [Link]

  • Bräse, S., et al. (n.d.). Use of quinolinium salts in parallel synthesis for the preparation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline. Journal of Combinatorial Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available at: [Link]

  • MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules. Available at: [Link]

  • NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST WebBook. Available at: [Link]

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Technical Support Center: Stability & Handling of 1-(4-Fluorophenacyl)quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

Compound Class: N-Phenacylquinolinium Salts (Quaternary Ammonium) Critical Vulnerability: The methylene bridge (


) between the carbonyl and the quinolinium nitrogen is acidic  (

). Primary Degradation Mechanism: Base-induced deprotonation leading to reactive quinolinium ylide formation, followed by oxidative dimerization or rearrangement.

Quick Status Check:

  • Solid State: Stable if stored desiccated at -20°C. Hygroscopic.

  • Solution (DMSO): Stable for weeks if kept anhydrous and dark.

  • Aqueous Solution: Unstable at pH > 7.0. Rapid degradation to ylides and pseudobases.

Diagnostic Troubleshooting Guide (FAQ)

Issue 1: "My colorless stock solution turned bright yellow/orange immediately upon adding buffer."

Diagnosis: Ylide Formation (Deprotonation) The 1-(4-fluorophenacyl)quinolinium cation is a precursor to a specific type of dipole known as a pyridinium/quinolinium ylide. The 4-fluorophenyl group and the positively charged quinoline ring both withdraw electrons, making the methylene protons highly acidic. Even mild bases (pH 7.4 phosphate buffer) can deprotonate this position.

The Mechanism:



The yellow/orange color is the characteristic absorbance of the conjugated ylide species, not necessarily decomposition yet, but it indicates the compound is in a reactive state.

Corrective Action:

  • Lower pH: Adjust assay buffer to pH 5.5–6.0 if experimental design permits.

  • Buffer Selection: Avoid buffers with nucleophilic components (e.g., Tris) which can attack the quinolinium ring. Use MES or Citrate buffers.

  • Fresh Prep: Only dilute into aqueous buffer immediately before use (T < 15 min).

Issue 2: "I see a new peak in my LC-MS after 24 hours in DMSO."

Diagnosis: Photochemical Oxidation or Dimerization Quinolinium ylides are photo-labile. If the DMSO stock was exposed to ambient light, the trace equilibrium amount of ylide can undergo photo-oxidation or [3+2] cycloadditions (Kröhnke-type chemistry), leading to indolizine derivatives or dimers.

Corrective Action:

  • Amber Glass: Store all stock solutions in amber vials.

  • Acidify DMSO: Add 0.1% acetic acid or TFA to the DMSO stock. This suppresses the equilibrium concentration of the reactive ylide, locking the compound in its stable cationic form.

Issue 3: "The compound precipitated when diluted into water/saline."

Diagnosis: "Salting Out" of the Perchlorate/Iodide Counter-ion If your derivative was supplied as a perchlorate (


) or iodide (

) salt, these have low water solubility compared to chlorides or bromides.

Corrective Action:

  • Ion Exchange: If synthesis allows, use the Chloride (

    
    ) or Bromide (
    
    
    
    ) salt forms for biological assays.
  • Cosolvent: Maintain at least 5% DMSO in the final aqueous dilution to solubilize the ion pair.

Deep-Dive: Degradation Pathways

The stability of 1-(4-fluorophenacyl)quinolinium is governed by two competing electrophilic centers: the methylene protons (acidic) and the C-2/C-4 positions of the quinoline ring (susceptible to nucleophilic attack).

Visualizing the Instability Logic

StabilityPathways Start 1-(4-Fluorophenacyl) quinolinium Cation (Colorless, Stable at pH < 6) Ylide Quinolinium Ylide (Yellow/Orange, Reactive) Start->Ylide Deprotonation (-H+) Pseudobase Pseudobase Formation (OH- attack at C2) Start->Pseudobase Strong OH- (pH > 10) Base Base (pH > 7) Ylide->Start Acidification (+H+) Oxidation Oxidative Dimerization (Irreversible) Ylide->Oxidation O2 / Light Cyclization Cyclization to Indolizines (If dipolarophile present) Ylide->Cyclization Dipolarophile

Figure 1: Reaction pathways governing the stability of phenacyl quinolinium salts. The reversible acid-base equilibrium (green/red arrows) is the primary concern for assay development.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stabilized Stock Solutions

Purpose: To prevent "shelf" degradation of the stock solution over months.

  • Solvent: Use anhydrous DMSO (Grade:

    
    , Water 
    
    
    
    ).
  • Acidification: Prepare a "Stabilizer Solution" of 1% (v/v) Acetic Acid in anhydrous DMSO.

  • Dissolution: Dissolve the solid 1-(4-fluorophenacyl)quinolinium salt in the Stabilizer Solution to a concentration of 10–50 mM.

    • Why? The acetic acid ensures the equilibrium remains shifted 100% toward the stable cation, preventing trace ylide formation.

  • Storage: Aliquot into single-use amber vials. Store at -20°C.

    • Shelf Life: >6 months (Acidified) vs. <1 month (Non-acidified).

Protocol B: QC Check for Degradation (NMR)

Purpose: To verify compound integrity before critical experiments.

  • Solvent: DMSO-

    
    .
    
  • Key Signal: Look for the singlet corresponding to the N-CH2-CO methylene protons.

    • Stable Cation: Sharp singlet around

      
       6.5 – 7.0 ppm.
      
    • Degradation (Ylide/Dimer): Disappearance of the singlet, broadening, or appearance of complex multiplets upfield (3.0 – 5.0 ppm) indicating coupling or dimerization.

    • Hydrolysis: Appearance of a methyl ketone singlet (

      
       ppm) if the phenacyl group has cleaved to form 4-fluoroacetophenone.
      

Comparative Stability Data

ParameterConditionStability StatusObservation
pH pH 2.0 – 6.0High Colorless solution. Stable for days.
pH pH 7.4 (PBS)Moderate/Low Slight yellowing.

hours.
pH pH > 9.0Critical Deep orange color (Ylide). Rapid decomposition.
Solvent DMSO (Dry)High Stable.
Solvent DMSO + WaterLow Hydrolysis risk increases with water content.
Light Ambient Lab LightModerate Slow photo-oxidation of ylide form.

References

  • Kröhnke, F. (1953). Syntheses using pyridinium salts (The Kröhnke Reaction). Angewandte Chemie.[1][2] Link (Foundational chemistry of N-phenacyl salts).

  • Albrecht, A., et al. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts.[3] ResearchGate. Link (Review of reactivity and ylide mechanisms).

  • ChemSrc. (2025).[4] p-Fluorophenacyl bromide Properties and Synthesis.Link (Precursor data).

  • PubChem. (2025). 1-(4-Bromophenacyl)quinolinium Data.[5]Link (Analogous compound properties).

Sources

Mastering Bioanalysis: A Guide to Overcoming Matrix Effects with 1-(4-Fluorophenacyl)quinolinium Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: 1-(4-Fluorophenacyl)quinolinium

Welcome to the technical support center for 1-(4-Fluorophenacyl)quinolinium. As Senior Application Scientists, we understand that robust and reliable bioanalytical methods are the cornerstone of successful research and development. Matrix effects in biological samples represent one of the most significant challenges in LC-MS/MS analysis, often leading to inaccurate and irreproducible data.[1][2][3]

This guide is designed to provide you with expert, field-proven insights into using 1-(4-Fluorophenacyl)quinolinium, a powerful derivatization reagent, to conquer these challenges. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop self-validating, regulatory-compliant methods.

Frequently Asked Questions (FAQs): The Foundation

This section addresses the fundamental principles of matrix effects and the role of chemical derivatization.

Q1: What, precisely, are "matrix effects" in LC-MS/MS bioanalysis?

A: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, tissue homogenate).[1][4] This phenomenon, which can cause either ion suppression (signal decrease) or ion enhancement (signal increase), is a major source of error in quantitative bioanalysis.[2][5] The most common culprits are endogenous components like phospholipids, salts, and proteins that were not completely removed during sample preparation.[1][4]

Q2: How does chemical derivatization, in general, help mitigate these effects?

A: Chemical derivatization alters the physicochemical properties of the target analyte by covalently attaching a chemical tag.[6][7] This strategy can overcome matrix effects in several ways:

  • Enhanced Ionization Efficiency: The primary goal is to add a moiety that is easily and consistently ionized, making the analyte's signal significantly stronger and more robust against fluctuations in the ion source caused by matrix components.[8][9]

  • Chromatographic Shift: Derivatization changes the analyte's polarity and retention time. This allows the analyst to chromatographically separate the analyte from the specific matrix components that were causing suppression or enhancement in the underivatized method.[10]

  • Improved Sensitivity and Specificity: A well-chosen derivatization reagent can dramatically increase the signal-to-noise ratio, improving the limit of quantification (LOQ).[9]

Q3: What is 1-(4-Fluorophenacyl)quinolinium and how does it work?

A: 1-(4-Fluorophenacyl)quinolinium is a specialized derivatization reagent designed to react with nucleophilic functional groups, most notably carboxylic acids and phenols . Its mechanism involves the alkylation of the deprotonated functional group. The key to its effectiveness lies in the structure of the tag it introduces:

  • Quinoliniuim Group: This is a permanently charged quaternary amine. Introducing a fixed, permanent positive charge ensures the derivative is exceptionally sensitive in positive-mode electrospray ionization (ESI-MS), independent of mobile phase pH. This dramatically boosts signal intensity and makes the analyte less susceptible to ionization competition from matrix components.

  • Fluorophenacyl Group: The fluorinated aromatic moiety increases the hydrophobicity of the derivative, which can improve retention on reversed-phase columns and shift it away from early-eluting, polar matrix interferences.

Below is a diagram illustrating the general mechanism for derivatizing a carboxylic acid.

Sources

Technical Support Center: Optimizing Chromatographic Resolution of 1-(4-Fluorophenacyl)quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for resolving chromatographic challenges encountered with 1-(4-fluorophenacyl)quinolinium derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance the resolution and overall quality of your chromatographic separations.

Introduction to the Challenge

1-(4-Fluorophenacyl)quinolinium derivatives, a class of compounds with significant interest in pharmaceutical research, present unique challenges in chromatographic analysis. Their inherent chemical properties, including the presence of a quaternary nitrogen atom, aromatic rings, and a polar carbonyl group, can lead to complex interactions with stationary phases, resulting in poor peak shapes and inadequate resolution. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with quinolinium derivatives?

A1: The primary cause of peak tailing for these basic compounds is secondary interactions between the positively charged quaternary nitrogen of the quinolinium ring and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[1][2] To mitigate this, it is crucial to select a well-end-capped column or to use mobile phase additives that can mask these active sites.

Q2: How does mobile phase pH affect the retention and peak shape of my analytes?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of any acidic or basic functional groups on your molecule, as well as the charge of residual silanols on the stationary phase.[3][4] For quinolinium derivatives, which are permanently charged, pH control is more about minimizing the ionization of silanol groups (pKa ~3.5-4.5). Operating at a low pH (e.g., <3.0) can suppress silanol ionization, thereby reducing peak tailing.[5]

Q3: Can I use any C18 column for the separation of these derivatives?

A3: While C18 columns are a good starting point, not all are created equal. The choice of stationary phase is critical.[6][7] For polar and basic compounds like quinolinium derivatives, a high-purity, end-capped C18 column is recommended to minimize silanol interactions.[1] Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivities through π-π and dipole-dipole interactions, respectively.[8]

Q4: My resolution is still poor even after optimizing the mobile phase. What else can I do?

A4: If mobile phase optimization is insufficient, consider adjusting other parameters. Decreasing the particle size of the stationary phase (e.g., moving to UHPLC) can significantly increase column efficiency and, consequently, resolution.[9][10] You can also explore changes in column temperature, which can affect selectivity, or modify the flow rate to improve efficiency.[11] Finally, ensure your system is properly maintained to minimize extra-column band broadening.[12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic issues encountered with 1-(4-fluorophenacyl)quinolinium derivatives.

Problem 1: Severe Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge, which can compromise resolution and integration accuracy.

Root Causes & Mechanistic Explanation:

  • Silanol Interactions: The primary cause is the strong ionic interaction between the cationic quinolinium moiety and anionic residual silanol groups on the silica support. This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2]

  • Metal Chelation: The quinolinium structure may chelate with trace metals present in the stationary phase or system components, causing peak tailing.[2]

Troubleshooting Workflow:

A troubleshooting workflow for severe peak tailing.

Experimental Protocols:

Protocol 1: Mobile Phase pH Adjustment and Additive Inclusion

  • Prepare Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions: Start with a gradient of 5% B to 95% B over 15 minutes.

  • pH Modification: If tailing persists, lower the pH by increasing the acid concentration slightly (monitor column stability limits).

  • Additive Introduction: If necessary, add 0.1% Triethylamine (TEA) to the aqueous mobile phase to act as a competing base and mask silanol sites.[5]

Problem 2: Poor Resolution Between Analytes

Poor resolution occurs when two adjacent peaks are not sufficiently separated, making accurate quantification difficult.

Root Causes & Mechanistic Explanation:

  • Insufficient Selectivity (α): The stationary and mobile phases do not provide adequate differential interactions between the analytes.[13]

  • Low Column Efficiency (N): Peaks are too broad, causing them to overlap. This can be due to a large particle size column, slow mass transfer, or extra-column effects.[8]

  • Inadequate Retention (k): If peaks elute too close to the void volume, there is insufficient time for separation to occur.[13]

Troubleshooting Workflow:

A systematic approach to improving peak resolution.

Data-Driven Recommendations for Improving Resolution:

ParameterStrategyExpected Outcome
Selectivity (α) Change organic modifier (Acetonitrile vs. Methanol)Alters π-π and dipole-dipole interactions, potentially separating co-eluting peaks.
Change stationary phase (e.g., C18 to Phenyl-Hexyl)Introduces different retention mechanisms (hydrophobic vs. aromatic).[8]
Adjust mobile phase pHCan alter the retention of ionizable impurities or degradants.[3]
Efficiency (N) Decrease column particle size (e.g., 5 µm to <2 µm)Increases the number of theoretical plates, leading to sharper peaks.[9]
Increase column lengthProvides more surface area for interactions, improving separation.[8]
Optimize flow rateReduces band broadening.
Retention (k) Decrease organic solvent strength in the mobile phaseIncreases retention time, allowing more time for separation to occur.[13]
Problem 3: Chiral Resolution of Enantiomers

For chiral 1-(4-fluorophenacyl)quinolinium derivatives, separating enantiomers is often necessary and requires specialized approaches.

Root Causes & Mechanistic Explanation:

  • Lack of a Chiral Environment: Standard achiral stationary phases cannot differentiate between enantiomers. A chiral stationary phase (CSP) or a chiral mobile phase additive is required to form transient, diastereomeric complexes with differing stabilities, enabling separation.[14][15]

Experimental Protocols:

Protocol 2: Chiral Method Development Screening

  • Column Selection: Screen a range of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic compounds due to their ability to form inclusion complexes and engage in π-π interactions.[14] Macrocyclic glycopeptide antibiotics CSPs are also effective for separating quinolones.[14][15]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase: Use mixtures of acetonitrile/water or methanol/water, often with a buffer.

  • Additive Effects: For ionizable compounds, the addition of small amounts of an acid (e.g., TFA) or a base (e.g., diethylamine) to the mobile phase can significantly impact retention and resolution on polysaccharide-based CSPs.

Recommended Chiral Stationary Phases for Screening:

CSP TypeCommon Trade NamesPotential Interactions
Polysaccharide-basedChiralpak IA, IB, IC, etc.π-π, hydrogen bonding, dipole-dipole, steric hindrance
Macrocyclic GlycopeptideChirobiotic T, V, TAGHydrogen bonding, π-π interactions, ionic interactions[14]
Pirkle-type(S,S)-Whelk-O1π-acceptor/π-donor, hydrogen bonding, dipole stacking

Conclusion

Improving the chromatographic resolution of 1-(4-fluorophenacyl)quinolinium derivatives requires a systematic and logical approach. By understanding the underlying chemical interactions and methodically addressing issues such as peak tailing, poor resolution, and the need for chiral separation, robust and reliable analytical methods can be developed. This guide serves as a foundational resource to empower researchers in achieving their chromatographic goals.

References

  • Ghanem, A., & Hoenen, H. (2009). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]

  • Ghanem, A. (2007). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed. [Link]

  • Dalia, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]

  • Anthemidis, A. N., & Ioannou, K. G. (2009). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]

  • Tanaka, N., et al. (1993). Stationary phase effects in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]

  • Longdom Publishing. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Stoll, D., & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]

  • Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • Asnin, L. D., et al. (2019). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. [Link]

  • Welch, C. J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. [Link]

  • PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • CNKI. (n.d.). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Majors, R. E., & Bell, D. S. (2015). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Quora. (2016). How to improve peak resolutions in chromatography. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. [Link]

  • Desai, S. (2016). Development of RP-HPLC method for simultaneous determination of Brimonidine tartrate and Brinzolamide by QbD approach and its validation. Eurasian Journal of Analytical Chemistry. [Link]

  • Lataifeh, A., & Wedian, F. (2014). Development and Validation of Hplc Method for Simultaneous Quantification of Prifinium Bromide / Paracetamol Combination in Pharmaceutical Formulations. Jordan Journal of Chemistry. [Link]

  • Kumar, A., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]

  • Reddy, G. S., et al. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • Lataifeh, A. (2014). Development and Validation of HPLC Method for Simultaneous Quantification of Prifinium Bromide/Paracetamol Combination in Pharmaceutical Formulations. Jordan Journal of Chemistry (JJC). [Link]

Sources

Technical Support Center: Quenching of Fluorescence in 1-(4-Fluorophenacyl)quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenacyl)quinolinium derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding fluorescence quenching experiments involving these compounds. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the fluorescence quenching of 1-(4-Fluorophenacyl)quinolinium derivatives, providing a solid foundation for your experimental design and data interpretation.

Q1: What is the primary mechanism of fluorescence quenching in quinolinium derivatives by anions?

A1: The primary mechanism of fluorescence quenching in quinolinium derivatives by many common anions is dynamic quenching , which occurs through a charge-transfer process.[1][2] In this mechanism, the excited fluorophore (the quinolinium derivative) interacts with the quencher (the anion) through collisions in solution.[3] During this interaction, an electron is temporarily transferred from the anion to the excited quinolinium moiety, leading to non-radiative decay back to the ground state and thus, a decrease in fluorescence intensity. The efficiency of this charge-transfer quenching is related to the oxidation potential of the anion and the reduction potential of the quinolinium derivative.[1][2]

Q2: How does the structure of the 1-(4-Fluorophenacyl)quinolinium derivative influence its fluorescence and quenching susceptibility?

A2: The photophysical properties of quinolinium derivatives, including their fluorescence quantum yield and susceptibility to quenching, are significantly influenced by their molecular structure.[4][5] The nature and position of substituent groups on the quinolinium ring can alter the electron density and energy levels of the molecule. For instance, electron-donating groups can increase fluorescence, while electron-withdrawing groups can decrease it.[5] The 1-(4-Fluorophenacyl) group itself plays a crucial role in the molecule's electronic properties and can influence the intramolecular charge transfer characteristics, which in turn affects the fluorescence and interaction with quenchers.

Q3: What types of quenchers are effective for 1-(4-Fluorophenacyl)quinolinium derivatives?

A3: Based on the charge-transfer mechanism, anions are particularly effective quenchers for quinolinium derivatives. Halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are commonly used and studied quenchers.[1][6] The quenching efficiency often follows the order I⁻ > Br⁻ > Cl⁻, which correlates with their decreasing oxidation potentials.[7] Other anions like thiocyanate (SCN⁻) can also be effective quenchers.[1][2] The choice of quencher will depend on the specific application and the desired sensitivity of the assay.

Q4: What is the Stern-Volmer equation and how is it applied in these quenching studies?

A4: The Stern-Volmer equation is a fundamental relationship used to analyze fluorescence quenching data.[3][8] It describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching:

I₀ / I = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

By plotting I₀/I versus [Q], a linear relationship should be observed for dynamic quenching, and the slope of this plot gives the Stern-Volmer constant (Ksv).[3] This analysis allows for the quantitative determination of quenching efficiency.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during fluorescence quenching experiments with 1-(4-Fluorophenacyl)quinolinium derivatives.

Issue 1: No Observable Fluorescence Quenching

Symptoms:

  • The fluorescence intensity of the quinolinium derivative does not decrease upon the addition of the quencher.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Quencher The chosen quencher may not have the appropriate electronic properties (e.g., oxidation potential) to interact with the excited state of the quinolinium derivative.- Verify the suitability of the quencher based on literature precedence for similar fluorophores.[1][2] - Consider using a series of quenchers with varying properties (e.g., different halide ions) to find an effective one.[7]
Low Quencher Concentration The concentration of the quencher may be too low to cause a detectable change in fluorescence.- Systematically increase the quencher concentration. It is advisable to perform a titration experiment to determine the optimal concentration range.[9]
Solvent Effects The solvent can influence the interaction between the fluorophore and the quencher. For charge-transfer quenching, the solvent polarity can affect the stability of the charge-separated state.- Investigate the effect of solvent polarity on the quenching efficiency. Consider using a solvent that is known to be suitable for quinolinium-based quenching studies.
pH Incompatibility The pH of the solution can affect the charge state of both the quinolinium derivative and the quencher, thereby influencing their interaction.[5][10]- Measure and adjust the pH of the solution to ensure it is within the optimal range for the interaction. For many quinolinium derivatives, fluorescence is pH-sensitive.[10]
Issue 2: Non-Linear Stern-Volmer Plot

Symptoms:

  • The plot of I₀/I versus [Q] deviates from linearity, either curving upwards or downwards.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Static Quenching Component An upward curvature in the Stern-Volmer plot can indicate the presence of a static quenching component, where a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[11]- Perform fluorescence lifetime measurements. In purely dynamic quenching, the lifetime decreases with increasing quencher concentration. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[11]
Inner Filter Effects If the quencher absorbs light at either the excitation or emission wavelength of the fluorophore, it can lead to an "inner filter effect," which is a trivial form of quenching that results in a non-linear Stern-Volmer plot.[11]- Measure the absorbance spectrum of the quencher at the concentrations used in the experiment. If there is significant absorption, you may need to apply a correction factor to your fluorescence data or choose a different quencher.[12]
High Fluorophore Concentration At high concentrations, fluorophores can self-quench, leading to deviations from the expected behavior.[13]- Ensure that the concentration of the 1-(4-Fluorophenacyl)quinolinium derivative is in a range where its fluorescence intensity is linearly proportional to its concentration (i.e., within the linear range of the Beer-Lambert law for absorption).
Issue 3: Poor Signal-to-Noise Ratio or Weak Fluorescence Signal

Symptoms:

  • The fluorescence signal is weak, making it difficult to accurately measure changes in intensity upon quenching.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Instrument Settings The settings on the spectrofluorometer, such as excitation/emission wavelengths, slit widths, and detector gain, may not be optimized for the specific quinolinium derivative.- Determine the optimal excitation and emission wavelengths by running excitation and emission scans. - Adjust the slit widths to balance signal intensity and spectral resolution. - Increase the detector gain or integration time, being mindful of potential photobleaching.
Low Fluorophore Concentration The concentration of the quinolinium derivative may be too low to produce a strong signal.- Increase the concentration of the fluorophore, ensuring it remains within the linear range to avoid self-quenching.[14]
Photobleaching Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore, leading to a decrease in signal over time.[15]- Minimize the exposure time of the sample to the excitation light. - Use the lowest possible excitation intensity that still provides an adequate signal. - Consider using an anti-fade reagent if compatible with your experimental system.[14]
Contaminating Quenchers Impurities in the solvent or reagents, such as dissolved oxygen or heavy metal ions, can act as quenchers and reduce the initial fluorescence intensity.[13][15]- Use high-purity solvents and reagents. - Degas the solutions by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

Section 3: Experimental Protocols & Visualizations

Standard Fluorescence Quenching Experiment Workflow

This protocol outlines the general steps for performing a fluorescence quenching experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of 1-(4-Fluorophenacyl)quinolinium derivative C Prepare a series of quencher dilutions A->C B Prepare stock solution of quencher B->C D Prepare sample cuvettes with fixed fluorophore concentration and varying quencher concentrations C->D E Measure fluorescence intensity of each sample D->E F Include a blank (no fluorophore) and a control (no quencher) D->F G Correct for background fluorescence E->G F->G H Calculate I₀/I for each quencher concentration G->H I Plot I₀/I vs. [Q] (Stern-Volmer Plot) H->I J Perform linear regression to determine Ksv I->J

Sources

Side reactions of 1-(4-Fluorophenacyl)quinolinium with sample components

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluorophenacyl)quinolinium Bromide (FPQ-Br). This document is designed for researchers, scientists, and drug development professionals who use this reagent for the derivatization of carboxylic acids for sensitive analysis, typically by HPLC with fluorescence or mass spectrometry detection. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential side reactions, ensuring the integrity and accuracy of your experimental results.

Core Principles of FPQ-Br Reactivity

1-(4-Fluorophenacyl)quinolinium bromide is a potent alkylating agent. Its primary utility lies in its reaction with carboxylate anions to form a stable, highly fluorescent ester. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic center is the methylene carbon (-CH₂-) of the phenacyl group, which is activated by the adjacent carbonyl group and the positively charged quinolinium ring.

However, the very reactivity that makes FPQ-Br an excellent derivatizing agent for carboxylic acids also makes it susceptible to reacting with other nucleophiles commonly found in biological and pharmaceutical samples. These competing reactions are the primary source of analytical interference, leading to artifact peaks, reduced yield of the desired derivative, and inaccurate quantification. Understanding these potential pitfalls is the first step toward robust method development.

cluster_main General S_N_2 Derivatization Mechanism Reagent 1-(4-Fluorophenacyl)quinolinium (FPQ) TS Reagent->TS Nucleophile Nucleophile (e.g., R-COO⁻, R-S⁻, R-NH₂) Nucleophile->Reagent Attack Product Derivatized Product (FPQ-Nucleophile) TS->Product LeavingGroup Leaving Group (Br⁻) TS->LeavingGroup

Caption: General SN2 reaction pathway for FPQ-Br.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: I see multiple, unexpected peaks in my chromatogram after derivatization. What are they?

Answer: This is the most common issue reported and is almost always due to the reaction of FPQ-Br with endogenous nucleophiles in your sample matrix. The reactivity of phenacyl halides with various nucleophiles is well-documented.[1][2][3] The most likely interfering species are, in order of reactivity:

  • Thiols (Sulfhydryls): Compounds containing -SH groups, such as the amino acid cysteine, glutathione (GSH), and cysteine residues in proteins, are exceptionally potent nucleophiles.[4][5] They will react rapidly with FPQ-Br to form stable thioether adducts. This reaction is often faster than the desired reaction with carboxylic acids.

  • Amines: Primary and secondary amines are strong nucleophiles and will react with FPQ-Br to form secondary and tertiary amine adducts, respectively.[6] Common sources include the amino acid lysine, Tris buffer (if used), and various small molecule drugs or metabolites. The reaction can sometimes proceed further to form quaternary ammonium salts.[6]

  • Hydroxyls: Alcohols and phenols (like the amino acid tyrosine) are generally weaker nucleophiles but can react, especially under basic conditions which increase their deprotonation and nucleophilicity.

  • Water (Hydrolysis): At elevated pH or temperature, or during prolonged reaction times, FPQ-Br can be hydrolyzed by water or hydroxide ions to form 1-(4-fluorophenyl)-2-hydroxyethanone.[7] This consumes the reagent and can appear as a byproduct peak.

cluster_reactions Competitive Reaction Pathways FPQ FPQ-Br Reagent Carboxylate Target: Carboxylic Acid (R-COO⁻) FPQ->Carboxylate Thiol Side Reaction: Thiol (R-S⁻) FPQ->Thiol Amine Side Reaction: Amine (R-NH₂) FPQ->Amine FPQ_Ester Desired Product: FPQ-Ester Carboxylate->FPQ_Ester Desired Reaction FPQ_Thioether Byproduct: FPQ-Thioether Thiol->FPQ_Thioether Fast Interference FPQ_Amine Byproduct: FPQ-Amine Amine->FPQ_Amine Common Interference

Caption: Competing reactions for FPQ-Br with sample components.

Summary of Potential Side-Products

Interfering GroupCommon Source in SamplesResulting AdductChromatographic Impact
Thiol (-SH) Glutathione, Cysteine, ProteinsThioetherSharp, often intense, unexpected peak(s).
Amine (-NH₂, -NHR) Lysine, Tris Buffer, MetabolitesSecondary/Tertiary AmineOne or more unexpected peaks; potential for peak tailing.
Hydroxyl (-OH) Tyrosine, Sugars, WaterEther / AlcoholMinor peaks; reagent hydrolysis peak.
Question: My derivatization yield is low and inconsistent. What's causing this and how can I fix it?

Answer: Low and variable yields are typically caused by two main factors: reagent consumption by side reactions and suboptimal reaction conditions .

Causality & Troubleshooting Steps:

  • Competitive Inhibition: As detailed above, highly nucleophilic species like thiols can consume a significant portion of the FPQ-Br reagent before it has a chance to react with your target carboxylic acid.[4]

    • Solution: Implement a sample cleanup step. Solid-Phase Extraction (SPE) is highly effective for removing many interfering compounds.[8] Alternatively, if the interferent is known (e.g., high thiol content), consider pre-treatment with a thiol-specific blocking agent like N-ethylmaleimide (NEM), provided it doesn't interfere with your analyte of interest.

  • Reagent Degradation: FPQ-Br is susceptible to hydrolysis, especially in aqueous solutions with a pH > 8.[7] If your reagent stock solution is old or has been exposed to moisture, its effective concentration will be lower.

    • Solution: Always prepare fresh reagent solutions in a dry aprotic solvent like acetonitrile. Store the solid reagent in a desiccator, protected from light. When running the reaction, minimize water content in the sample if possible.[7]

  • Incorrect pH: The derivatization of a carboxylic acid requires it to be in its deprotonated (carboxylate) form. This necessitates a basic pH. The reaction is typically catalyzed by a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA).[9]

    • Solution: The optimal pH is a balancing act. It must be high enough to deprotonate the carboxylic acid (typically 2 pH units above its pKa) but not so high that it significantly accelerates reagent hydrolysis or activates weaker nucleophiles. Empirically test a pH range from 7.5 to 9.0 to find the sweet spot for your specific analyte and matrix.

  • Suboptimal Stoichiometry: An insufficient amount of derivatizing reagent will result in an incomplete reaction, especially in a "dirty" sample matrix with competing nucleophiles.

    • Solution: Ensure you are using a significant molar excess of both the FPQ-Br reagent and the base catalyst relative to the estimated total concentration of reactive species (your analyte plus major interferents). A 10-fold excess of the alkylating agent is often a good starting point.[9]

Experimental Protocol: Optimizing Derivatization Conditions
  • Sample Preparation: If possible, perform a Solid-Phase Extraction (SPE) cleanup on your sample to remove polar interferents. Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of dry acetonitrile.

  • Reagent Preparation: Prepare a fresh solution of 10 mg/mL FPQ-Br in dry acetonitrile. Prepare a fresh solution of 5% (v/v) DIEA in dry acetonitrile.

  • Reaction Initiation: To the sample, add 20 µL of the FPQ-Br solution and 10 µL of the DIEA solution. Vortex briefly.

  • Incubation: Incubate the reaction at 60°C for 30 minutes. Note: Test a range of temperatures (40-70°C) and times (15-60 min) to optimize for your analyte. Heating often increases the yield but can also accelerate degradation if overdone.[7]

  • Quenching & Analysis: Cool the sample to room temperature. The reaction can be quenched by adding a small amount of an acid (e.g., 5 µL of 1% formic acid) to neutralize the base. Dilute as needed and inject into your LC system.

Frequently Asked Questions (FAQs)

Q1: Which functional groups in my sample are the most problematic? A: Thiols are by far the most reactive and common source of interference due to the high nucleophilicity of the thiolate anion (R-S⁻).[2][4] Primary and secondary amines are the next most significant concern. You should always assume these are present in biological extracts.

Q2: How can I use mass spectrometry to identify suspected side-products? A: High-resolution mass spectrometry is an invaluable tool. First, calculate the exact mass of your expected FPQ-analyte derivative. Then, calculate the expected masses of adducts with common interferents. For example:

  • FPQ-Glutathione Adduct: Mass(FPQ) + Mass(Glutathione) - Mass(H) - Mass(Br)

  • FPQ-Cysteine Adduct: Mass(FPQ) + Mass(Cysteine) - Mass(H) - Mass(Br) Search for these calculated masses in your high-resolution MS data to confirm the identities of byproduct peaks.

Q3: Is it possible to selectively derivatize carboxylic acids in the presence of thiols? A: It is very challenging due to the superior reactivity of thiols. The most robust approach is to remove or mask the thiols prior to derivatization. One strategy is to use a thiol-blocking reagent first, purify the sample, and then proceed with the FPQ-Br derivatization of the carboxylic acids.

Q4: My baseline is noisy after derivatization. What could be the cause? A: A noisy baseline can result from the presence of excess, unreacted FPQ-Br reagent, especially if it has some UV absorbance or is ionizable in the MS source. Ensure your chromatographic method has sufficient resolving power to separate your derivatized analyte from the large excess of reagent. You can also try a liquid-liquid extraction or a quick SPE cleanup after the reaction to remove excess reagent before injection.

Troubleshooting Workflow

Start Low/Inconsistent Yield or Extra Peaks Observed CheckMatrix Is the sample matrix complex? (e.g., plasma, cell lysate) Start->CheckMatrix CheckReagent Are reagent solutions fresh? Stored properly? CheckMatrix->CheckReagent No ImplementCleanup Action: Implement Sample Cleanup (e.g., SPE, Protein Precipitation) CheckMatrix->ImplementCleanup Yes CheckConditions Are reaction conditions optimized? (pH, Temp, Time, Stoichiometry) CheckReagent->CheckConditions Yes PrepareFresh Action: Prepare Fresh Reagents Use dry solvents CheckReagent->PrepareFresh No Optimize Action: Re-optimize Conditions (See Protocol Above) CheckConditions->Optimize No Success Problem Resolved CheckConditions->Success Yes ImplementCleanup->CheckReagent PrepareFresh->CheckConditions Optimize->Success

Caption: A logical workflow for troubleshooting derivatization issues.

References

  • Kiasat, A. R., & Nazari, S. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. ResearchGate. Available from: [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.). ResearchGate. Available from: [Link]

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. (n.d.). ResearchGate. Available from: [Link]

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available from: [Link]

  • Wolff, J. J., Deres, A., & Pustovalov, E. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2056–2064. Available from: [Link]

  • Li, T., Zhang, J., & Li, H. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(1), 1–16. Available from: [Link]

  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 733–743. Available from: [Link]

  • Knapp, D. R., & Krueger, S. (1984). Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate Prior to Determination by High-Performance Liquid Chromatography. Journal of Chromatography A, 299(2), 365–376. Available from: [Link]

  • Takaoka, Y., & Ojida, A. (2013). Thiol-Selective Fluorogenic Probes for Labeling and Release. ACS Chemical Biology, 8(10), 2251–2257. Available from: [Link]

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available from: [Link]

  • Singh, R., & Gauthier, D. (2022). A fluorine-thiol displacement reaction as a peptide stapling platform. RSC Chemical Biology, 3(2), 166–170. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Van der Veken, P., De Meulenaere, K., & Herrebout, W. (2019). The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. Macromolecules, 52(15), 5487–5501. Available from: [Link]

  • LibreTexts. (n.d.). Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • d'Ischia, M., & Napolitano, A. (2011). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry, 76(11), 4731–4735. Available from: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

  • Knight, J. R. (2019). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. Available from: [Link]

  • Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International, 31(1), 24–30. Available from: [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(20), 3110–3116. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7454, 4-Bromophenacyl bromide. Available from: [Link]

  • Javahershenas, R., & Al-Obaidi, A. S. M. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(4), 1595–1649. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403-29-2, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

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Technical Support Center: Troubleshooting Low Recovery of 1-(4-Fluorophenacyl)quinolinium (FPQ) Labeled Analytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluorophenacyl)quinolinium (FPQ) derivatization. This resource is designed for researchers, scientists, and drug development professionals who are utilizing FPQ-based labeling for the sensitive detection of carboxylic acids, phenols, and other nucleophilic analytes, primarily by liquid chromatography-mass spectrometry (LC-MS). Low or inconsistent analyte recovery is a common challenge in derivatization workflows. This guide provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Fluorophenacyl)quinolinium and how does its labeling chemistry work?

A1: 1-(4-Fluorophenacyl)quinolinium, often used as a bromide salt (FPQ-Br), is a high-efficiency derivatization reagent. Its primary function is to attach a permanently charged, UV-active, and fluorescent tag to analytes, thereby significantly enhancing their detection sensitivity in LC-MS (positive ion mode) and HPLC-UV/Fluorescence applications.[1]

The core of its reactivity lies in the α-bromophenacyl group. The reaction is a classic nucleophilic substitution (SN2) where a deprotonated nucleophile from the analyte (e.g., a carboxylate anion from a carboxylic acid) attacks the electrophilic methylene carbon (the -CH2- group adjacent to the carbonyl), displacing the bromide leaving group. This forms a stable phenacyl ester bond. The quinolinium group provides a permanent positive charge, which is crucial for high ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[2][3]

Caption: General SN2 reaction mechanism for the derivatization of a carboxylic acid with FPQ.

cluster_reactants Reactants cluster_products Products Analyte Carboxylic Acid (R-COOH) Intermediate Deprotonated Analyte (R-COO-) Analyte->Intermediate Deprotonation FPQ 1-(4-Fluorophenacyl)quinolinium (FPQ) Product FPQ-Labeled Analyte (Ester) FPQ->Product Base Base (e.g., Et3N) Salt Protonated Base + Br- Base->Salt Base->Intermediate Intermediate->Product SN2 Attack on FPQ

Troubleshooting Guide: Diagnosing Low Recovery

Low recovery is rarely due to a single factor. It is typically a cumulative loss across the entire analytical workflow. The following sections break down the most common problem areas in a logical sequence, from the chemical reaction to the final analysis.

Q2: My recovery is low. How do I know if the derivatization reaction is the problem?

A2: Incomplete derivatization is the most frequent cause of poor recovery. The reaction's success depends on a delicate balance of several factors. If the reaction does not proceed to completion, you are effectively losing your analyte before it even reaches the cleanup or analysis stage.

Systematic Checks for Reaction Optimization:

  • Reagent Quality and Stoichiometry:

    • Problem: FPQ reagent can degrade, especially if exposed to moisture. Using insufficient reagent will lead to an incomplete reaction.

    • Solution: Use fresh, high-quality FPQ reagent stored in a desiccator. Always prepare the reagent solution immediately before use. A significant molar excess of the FPQ reagent (typically 5-10 fold) relative to the analyte is recommended to drive the reaction to completion.[4]

  • Reaction Medium (Solvent and pH):

    • Problem: The reaction requires an aprotic organic solvent (e.g., acetonitrile, DMF) to prevent solvolysis of the reagent and product. Critically, the reaction needs a basic catalyst to deprotonate the analyte, but a pH that is too high can cause hydrolysis of the newly formed ester.[5][6]

    • Solution: Ensure your solvent is anhydrous. Use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as a catalyst. The amount of base should be sufficient to neutralize the analyte and any acidic impurities.

  • Temperature and Time:

    • Problem: Like most chemical reactions, this one is temperature-dependent. Insufficient time or temperature will result in an incomplete reaction. Conversely, excessive heat can degrade both the reagent and the labeled product.

    • Solution: Optimize the reaction temperature and time systematically. Start with published conditions (e.g., 60-80°C for 30-60 minutes) and perform a time-course experiment (e.g., 15, 30, 60, 90 min) to find the point where the product peak area no longer increases.[7]

Parameter Recommended Range Rationale & Key Insights
Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Aprotic solvents are essential to prevent hydrolysis of the reagent and product. ACN is often preferred as it's easily removed and compatible with reverse-phase LC.
Catalyst Triethylamine (TEA), DIPEAA non-nucleophilic organic base is required to deprotonate the analyte's carboxylic acid group, forming a more reactive carboxylate anion.
Reagent Molar Excess 5x to 10x over analyteDrives the reaction equilibrium towards the product side, ensuring maximum conversion of the analyte, especially at low concentrations.
Temperature 60 - 80 °CProvides the necessary activation energy for the SN2 reaction. Optimization is critical to balance reaction speed against potential degradation.[7]
Time 30 - 90 minutesMust be sufficient for the reaction to reach completion. This should be verified experimentally for your specific analyte and matrix.

Protocol 1: Experimental Verification of Derivatization Efficiency

  • Prepare a standard solution of your analyte in the reaction solvent (e.g., ACN).

  • Spike the analyte into three separate vials.

  • Vial A (Negative Control): Add only the analyte.

  • Vial B (No Catalyst Control): Add analyte and FPQ reagent, but no base.

  • Vial C (Full Reaction): Add analyte, FPQ reagent, and the base catalyst.

  • Incubate all vials under the intended reaction conditions (e.g., 60°C for 60 min).

  • Analyze the contents of all three vials by LC-MS.

  • Expected Outcome: You should see a large product peak only in Vial C. The analyte peak should be correspondingly diminished or absent in Vial C compared to Vials A and B. The presence of a significant analyte peak in Vial C indicates an incomplete reaction.

Q3: The reaction seems complete, but recovery is still low. Could the FPQ-labeled analyte be unstable?

A3: Yes, this is a critical and often overlooked issue. The derivatization forms a phenacyl ester linkage, which can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Acid/Base Instability: The ester bond can be cleaved if the sample is exposed to low or high pH during subsequent steps (e.g., sample cleanup, LC mobile phase). The quinolinium moiety itself is stable, but the linkage is not.

  • Solution: After the reaction, neutralize the mixture if a strong base was used. Ensure that all subsequent solvents and mobile phases are within a pH range of approximately 3 to 7. Perform stability tests by incubating the purified, derivatized analyte in your sample diluent and mobile phases for varying lengths of time and checking for degradation (reappearance of the underivatized analyte or appearance of hydrolysis products).[8]

Q4: How does derivatization affect my sample cleanup and extraction?

A4: The physicochemical properties of your analyte change dramatically upon derivatization. An initially acidic, polar molecule is converted into a larger, less polar, permanently cationic molecule. This change can render your established sample preparation protocol ineffective.[9][10]

  • Problem with Solid-Phase Extraction (SPE): If you were using an anion exchange SPE protocol to capture your acidic analyte, this will no longer work. The FPQ-labeled product is a cation. Conversely, if using reverse-phase (e.g., C18) SPE, the derivatized analyte will be more strongly retained than the parent analyte. Your previous elution solvent may now be too weak, leaving the product on the cartridge.

  • Solution: You must re-optimize your SPE method for the derivatized product. A mixed-mode SPE sorbent (e.g., combining reverse-phase and strong cation exchange) is often an excellent choice for selectively capturing the positively charged FPQ-analyte while washing away neutral and anionic interferences.[11]

  • Problem with Liquid-Liquid Extraction (LLE): The increased polarity from the quinolinium charge may decrease the analyte's partitioning into traditional non-polar organic solvents (e.g., hexane, MTBE).

  • Solution: Consider using more polar extraction solvents like ethyl acetate or a mixture containing butanol. Alternatively, use an ion-pairing reagent in the aqueous phase to neutralize the charge and improve partitioning into the organic layer.

Caption: Troubleshooting workflow for low recovery of FPQ-labeled analytes.

cluster_reaction Phase 1: Derivatization cluster_stability Phase 2: Stability cluster_prep Phase 3: Sample Prep cluster_lcms Phase 4: LC-MS Analysis start Low Recovery Observed q_reaction Is reaction complete? (See Protocol 1) start->q_reaction fix_reaction Optimize: - Reagent Excess - Temp/Time - pH/Catalyst q_reaction->fix_reaction No q_stability Is labeled analyte stable in matrix/mobile phase? q_reaction->q_stability Yes fix_reaction->q_reaction fix_stability Adjust pH of post-reaction solvents (Target pH 3-7). Minimize sample processing time. q_stability->fix_stability No q_prep Is analyte lost during cleanup (SPE/LLE)? q_stability->q_prep Yes fix_stability->q_stability fix_prep Re-develop SPE/LLE for a permanently cationic analyte. Consider Mixed-Mode Cation Exchange SPE. q_prep->fix_prep No q_lcms Is ion suppression or poor chromatography occurring? q_prep->q_lcms Yes fix_prep->q_prep fix_lcms Dilute sample to reduce matrix effects. Ensure mobile phase is compatible. Check for carryover. q_lcms->fix_lcms No end_node Recovery Improved q_lcms->end_node Yes fix_lcms->q_lcms

Q5: What is the best way to use an internal standard (IS) with FPQ derivatization?

A5: Using the correct internal standard is paramount for accurate quantification and is the best way to correct for analyte loss during the workflow.

  • Ideal IS: A stable isotope-labeled (SIL) version of your analyte is the gold standard.[12] It will have nearly identical chemical and physical properties, meaning it will derivatize with the same efficiency and behave identically during extraction and LC-MS analysis. Any loss of the analyte should be mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte/IS peak area ratio.[13]

  • Alternative IS: If a SIL-IS is unavailable, a close structural analog (e.g., a homolog with an extra -CH2- group) can be used. However, it is critical to verify that its derivatization efficiency and extraction recovery are very similar to your analyte of interest. This approach carries a higher risk of inaccurate correction.

  • Implementation: The internal standard should be added to the sample at the earliest possible stage—ideally, before any extraction steps—to account for losses throughout the entire procedure.

By systematically investigating each stage of the analytical process—from the fundamental chemistry of the derivatization reaction to the final LC-MS detection—the root cause of low recovery can be identified and rectified, leading to a robust, reliable, and sensitive assay.

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 25(1-2), 1–10. Available at: [Link]

  • Rebane, R., & Leito, I. (2025). Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. Analytica Chimica Acta, 1370, 344354. Available at: [Link]

  • Durand, E., et al. (2010). Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. Available at: [Link]

  • Kovach, I. M., et al. (1993). Rate-Determining Carbonyl Hydration in the Intramolecular Hydrolysis of Phenacyl Phosphonate Esters: Isotopic Probes and Activation Parameters. Journal of the American Chemical Society, 115(23), 10471–10476. Available at: [Link]

  • Gikas, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. Available at: [Link]

  • Piestansky, J., et al. (2019). Derivatization reaction optimization. ResearchGate. Available at: [Link]

  • Welch Cares. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. Available at: [Link]

  • Abu-Rabie, P., & Spooner, N. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Bioanalysis, 12(1), 57-73. Available at: [Link]

  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. Available at: [Link]

  • chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]

  • Chrom-Forum. (2011). low recovery for herbicide derivatization with diazomethane. Available at: [Link]

  • Cytiva. (2022). Troubleshooting protein recovery issues. Available at: [Link]

  • Van Berkel, G. J., & Kertesz, V. (2015). Derivatization for the analysis of steroids by liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 50(5), 717-738. Available at: [Link]

  • Vanhoenacker, G., et al. (2022). A pre-column derivatization method allowing quantitative metabolite profiling... Journal of Analytical Atomic Spectrometry, 37(5), 1059-1067. Available at: [Link]

  • Kilbourn, M. R., et al. (1987). Fluorine-18 labeling of proteins. Journal of Nuclear Medicine, 28(4), 462-470. Available at: [Link]

  • Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6197. Available at: [Link]

  • Princeton University. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. News. Available at: [Link]

  • Zhou, R., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 946-960. Available at: [Link]

  • Hoffman, M. K., & Rocci, M. L. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Journal of Chromatography B, 877(23), 2262-2269. Available at: [Link]

  • Liang, H. R., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study... Journal of Pharmaceutical and Biomedical Analysis, 42(5), 581-588. Available at: [Link]

  • Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 708, 229-259. Available at: [Link]

  • Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Methods in Molecular Biology, 1870, 177-195. Available at: [Link]

  • LCGC International. (2019). Solving Recovery Problems in Solid-Phase Extraction. Available at: [Link]

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Technical Support Center: 1-(4-Fluorophenacyl)quinolinium HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting and optimization of High-Performance Liquid Chromatography (HPLC) methods involving 1-(4-Fluorophenacyl)quinolinium .

This compound is chemically identified as a quaternary ammonium salt , typically formed via the derivatization of Quinoline (or its derivatives) using 4-Fluorophenacyl Bromide (4-FPB) . This reaction is a classic quaternization (Menshutkin reaction) utilized to convert non-fluorescent or weakly UV-absorbing nitrogen heterocycles into highly sensitive, cationic derivatives for trace analysis.

Status: Active Domain: Analytical Chemistry / Drug Metabolism / Impurity Profiling Reagent Class: Phenacyl Halides / Quaternary Ammonium Salts

Phase 1: Core Diagnostic Workflow

Before adjusting instrumental parameters, determine if the error originates from the derivatization chemistry or the chromatographic separation .

TroubleshootingFlow Start Issue Detected CheckBlank Analyze Reagent Blank (No Quinoline) Start->CheckBlank Decision1 Is the Product Peak Present in Blank? CheckBlank->Decision1 Contamination Contaminated Reagents or Glassware Decision1->Contamination Yes CheckStd Inject Standard Solution (Known Concentration) Decision1->CheckStd No Decision2 Peak Shape/Area? CheckStd->Decision2 ChemIssue Derivatization Efficiency (See Section 2) Decision2->ChemIssue Low Area / Missing ChromIssue Column/Mobile Phase (See Section 3) Decision2->ChromIssue Tailing / Split Peak

Figure 1: Diagnostic decision tree for isolating derivatization errors from chromatographic anomalies.

Phase 2: Troubleshooting Derivatization Chemistry

The formation of 1-(4-Fluorophenacyl)quinolinium relies on the nucleophilic attack of the quinoline nitrogen on the


-carbon of 4-fluorophenacyl bromide. This reaction is sensitive to solvent polarity and steric hindrance.
Issue 1: Low Reaction Yield (Small Peak Area)

Root Cause: The Menshutkin reaction (quaternization) is slow in non-polar solvents and requires thermal energy.

  • Scientific Rationale: The transition state is more polar than the reactants. Using a polar aprotic solvent stabilizes the transition state, lowering activation energy.

  • Corrective Action:

    • Solvent Switch: Ensure the reaction solvent is Acetonitrile (ACN) or Nitromethane . Avoid non-polar solvents like Hexane.

    • Temperature/Time: Standard protocol requires heating at 60–80°C for 30–60 minutes .

    • Catalyst: Add a weak base (e.g.,

      
      ) only if the sample contains acidic impurities that might protonate the quinoline (rendering it non-nucleophilic). Note: Strong bases can hydrolyze the phenacyl bromide reagent.
      
Issue 2: High Background Noise / Ghost Peaks

Root Cause: Hydrolysis or photodegradation of the excess 4-Fluorophenacyl Bromide reagent.

  • Scientific Rationale: Phenacyl halides are lachrymators and reactive electrophiles. In the presence of water or light, they degrade into the corresponding phenacyl alcohol or dimerize.

  • Corrective Action:

    • Reagent Purity: Prepare the 4-FPB solution fresh in anhydrous ACN .

    • Light Protection: Use amber vials. Phenacyl derivatives are photosensitive.

    • Scavenging: If the reagent peak co-elutes, react excess reagent with a scavenger (e.g., glycine) post-reaction, though this adds complexity.

Phase 3: Troubleshooting Chromatography (HPLC)

The analyte, 1-(4-Fluorophenacyl)quinolinium, is a permanently charged cation . This presents unique challenges for Reverse Phase Chromatography (RPC).

Issue 3: Severe Peak Tailing (Asymmetry Factor > 1.5)

Root Cause: Secondary Interactions (Silanol Effect).

  • Mechanism: The cationic quinolinium nitrogen interacts electrostatically with ionized residual silanol groups (

    
    ) on the silica support, causing mixed-mode retention and tailing.
    
  • Corrective Action:

    • Column Selection: Use a highly end-capped C18 column (e.g., "Base Deactivated" or "Hybrid Particle" technology).

    • Mobile Phase Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Perchloric Acid (

      
      ) .
      
      • Why? The acid suppresses silanol ionization (

        
        ). TFA also forms an ion pair with the cation, improving peak shape.
        
    • Chaotropic Salts: Add 20–50 mM Sodium Perchlorate (

      
      )  or Tetrafluoroborate  to the mobile phase to mask silanol interactions.
      
Issue 4: Retention Time Shifts

Root Cause: Ion-Pairing Equilibrium Instability.

  • Mechanism: If using an ion-pairing agent (like Octanesulfonic acid), retention is highly sensitive to temperature, pH, and organic modifier concentration.

  • Corrective Action:

    • Thermostat Control: Ensure column oven is stable (

      
      ).
      
    • Buffer Capacity: If using a buffer (e.g., Ammonium Formate pH 3.0), ensure concentration is sufficient (>10 mM) to maintain the counter-ion environment.

Phase 4: Optimization & Data

Recommended HPLC Conditions
ParameterStandard ProtocolHigh-Sensitivity Protocol
Column C18 End-capped (4.6 x 150 mm, 5 µm)C18 Hybrid (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic (40% B) or GradientGradient (5% to 60% B in 10 min)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV @ 254 nmFluorescence (Ex: 315 nm, Em: 420 nm)*

*Note: Quinolinium derivatives are often fluorescent. Verify excitation maxima for the specific 4-fluoro derivative.

Reaction Scheme Visualization

ReactionScheme Quinoline Quinoline (Analyte) Intermediate Transition State Quinoline->Intermediate + Heat (ACN) Reagent 4-Fluorophenacyl Bromide Reagent->Intermediate Product 1-(4-Fluorophenacyl) quinolinium Bromide Intermediate->Product Quaternization

Figure 2: Synthesis of the analytical target via nucleophilic substitution.

FAQ: Rapid Response

Q1: My reagent peak is huge and swamps the analyte. How do I separate them?

  • A: The reagent (4-FPB) is less polar than the ionic product. Use a gradient starting at low organic (e.g., 5% ACN). The ionic product will elute early (or mid-gradient), while the neutral/lipophilic reagent will elute later. Do not use high organic isocratic methods if resolution is poor.

Q2: Can I use Mass Spectrometry (LC-MS) with this method?

  • A: Yes, but avoid non-volatile additives like Sodium Perchlorate or Phosphate buffers. Use 0.1% Formic Acid or Ammonium Formate . The product is already a pre-charged cation (

    
    ), making it ideal for ESI(+) mode, often yielding extremely high sensitivity (low LOD).
    

Q3: The peak disappears after 24 hours in the autosampler.

  • A: The derivative may be hydrolytically unstable in the mobile phase if it is too acidic or basic. Keep the autosampler at 4°C . Ensure the sample solvent is anhydrous ACN if possible, or analyze immediately after dilution.

References

  • General Derivatization Chemistry

    • Smith, R. M. (2013). "Retention in reversed-phase liquid chromatography of quaternary ammonium compounds." Journal of Chromatography A.

  • Phenacyl Bromide Applications

    • Borch, R. F. (1975). "Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography." Analytical Chemistry, 47(14), 2437-2439.[1]

  • Bartos, J., & Pesez, M. (1984). "Colorimetric and Fluorimetric Analysis of Organic Compounds and Drugs." Marcel Dekker Inc.
  • Silanol Interactions

    • Neue, U. D., et al.[2] (2001). "The effect of the mobile phase on the retention of cations in reversed-phase chromatography." Journal of Chromatography A, 913(1-2), 1-14.

Sources

Technical Support Center: Enhancing Detection Sensitivity for 1-(4-Fluorophenacyl)quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenacyl)quinolinium derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the sensitivity of your detection assays. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring you can confidently troubleshoot and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and detection of quinolinium derivatives.

Q1: What are the fundamental fluorescence properties of 1-(4-Fluorophenacyl)quinolinium derivatives?

A: 1-(4-Fluorophenacyl)quinolinium salts are cationic fluorophores. Their fluorescence arises from the quinolinium core, a conjugated aromatic system. Key characteristics include a distinct excitation and emission profile, but their intensity and quantum yield are not fixed; they are highly susceptible to their local environment.[1] N-heterocycles like quinolines can be weakly fluorescent compared to their hydrocarbon analogs due to non-bonding electrons that promote intersystem crossing, which reduces the fluorescence quantum yield.[2] However, strategic modifications and environmental control can significantly enhance their emission.

Q2: Why is my fluorescence signal weak or undetectable?

A: This is a common issue that can stem from several factors. The most frequent culprits are environmental quenching, suboptimal pH, incorrect solvent choice, or simply a concentration that is too low for your instrument's detection limit.[3] Quinolinium fluorescence can be quenched by deprotonation at high pH or by certain anions in your buffer.[4][5]

Q3: How does pH impact the fluorescence of my quinolinium derivative?

A: The effect of pH is one of the most critical parameters to control. The quinolinium nitrogen can be protonated or deprotonated, drastically altering the electronic state of the molecule. Generally, protonation of the "aromatic" nitrogen in acidic to neutral conditions can enhance fluorescence intensity.[2] Conversely, at high pH values (e.g., above 11), deprotonation of an associated amine group can occur, leading to a non-fluorescent species and complete quenching of the signal.[4][6] Therefore, the solubility and fluorescence of quinoline derivatives are highly dependent on the pH of the medium.[7][8]

Q4: Which solvent system is best for these compounds?

A: There is no single "best" solvent; the optimal choice depends on the specific derivative and assay goals. The photophysical properties of organic dyes are often dependent on the solvent.[9] Polar-protic solvents like water and ethanol are common, but mixtures can sometimes yield surprising results, such as fluorescence enhancement in a specific water/ethanol ratio where pure solvents show no change.[10] For some cationic dyes, halogenated solvents like dichloromethane have been shown to increase the fluorescence quantum yield.[9] It is crucial to empirically test a panel of solvents to find the one that provides the highest signal and stability for your specific molecule.

Q5: What is fluorescence quenching and how does it relate to my assay?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] It can occur through two primary mechanisms: dynamic (collisional) quenching, where an excited fluorophore is deactivated upon collision with a quencher, and static quenching, where a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[1][11] Understanding quenching is vital, as it can be an unwanted source of interference (e.g., from buffer components) or the basis of the assay itself (e.g., detecting an analyte that acts as a quencher).[5]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental challenges.

Problem 1: Low or No Fluorescence Signal

You've prepared your sample, but the fluorometer reading is at or near the baseline.

  • Suboptimal pH Environment:

    • Causality: As established, high pH can deprotonate the quinolinium moiety, creating a non-fluorescent species.[4][6] Conversely, an excessively acidic environment might alter other components of your system. The pKa of the ground and excited states can differ, meaning pH affects the molecule differently upon excitation.[2]

    • Solution: Perform a pH titration experiment. Prepare your sample in a series of buffers ranging from pH 4 to 10 (in 0.5 or 1.0 unit increments). Measure the fluorescence at each point to identify the optimal pH range that yields the maximum signal.

  • Inappropriate Solvent Polarity or Composition:

    • Causality: The solvent shell around the fluorophore influences the energy gap between the ground and excited states.[9] A poor solvent choice can lead to aggregation, precipitation, or favor non-radiative decay pathways, thus reducing fluorescence.[12]

    • Solution: Test a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dichloromethane, and mixtures thereof). Ensure your compound is fully dissolved. A simple test is to measure absorbance; if the solution is clear but shows no fluorescence, the issue is likely electronic, not solubility.

  • Presence of Quenchers:

    • Causality: Anions, particularly halides (Cl⁻, Br⁻, I⁻), are known quenchers of quinolinium-based indicators via a charge-transfer mechanism.[5] Other substances in your sample matrix, such as certain metal ions or organic molecules, can also act as quenchers.[1]

    • Solution:

      • Review your buffer composition. If possible, switch from a chloride-based buffer (like PBS) to a phosphate, HEPES, or acetate-based buffer.

      • If working with complex biological samples, consider a sample cleanup step like solid-phase extraction (SPE) to remove potential interfering substances.[13]

  • Instrument Settings & Concentration:

    • Causality: The signal may be present but too weak for the current instrument settings. Detector saturation can also occur if the concentration is too high, paradoxically leading to strange readings.[3][14]

    • Solution:

      • Ensure the excitation and emission wavelengths are correctly set for your specific derivative.

      • Increase the detector gain or voltage.

      • Widen the excitation and emission slit widths to allow more light to be detected (at the cost of spectral resolution).[11]

      • Prepare a serial dilution of your compound to ensure you are working within the linear range of your instrument.

G start Low or No Signal Detected check_conc Is Concentration Known and Sufficient? start->check_conc check_inst Verify Instrument Settings (λex/λem, Gain, Slits) check_conc->check_inst Yes prep_serial Prepare Serial Dilution Find Linear Range check_conc->prep_serial No check_env Assess Chemical Environment check_inst->check_env Correct optimize_inst Optimize Settings (Widen Slits, Increase Gain) check_inst->optimize_inst Incorrect is_env_issue Is Environment the Issue? check_env->is_env_issue prep_serial->check_inst optimize_inst->check_env check_ph Perform pH Titration (pH 4-10) is_env_issue->check_ph Yes end_fail Consult Further (Matrix Effect/Degradation) is_env_issue->end_fail No check_solvent Test Solvent Panel (Polarity, Mixtures) check_ph->check_solvent check_quencher Identify Potential Quenchers (e.g., Halides in Buffer) check_solvent->check_quencher optimize_buffer Optimize Buffer (pH, Composition) check_quencher->optimize_buffer end_ok Signal Enhanced optimize_buffer->end_ok

Caption: Systematic workflow for diagnosing and resolving low fluorescence signal.

Problem 2: High Background Fluorescence

The signal from your control/blank sample is unacceptably high, reducing the dynamic range of the assay.

  • Contaminated Solvents or Reagents:

    • Causality: Buffers, solvents (especially lower grades), or additives can contain fluorescent impurities.

    • Solution: Use high-purity or spectroscopy-grade solvents. Test each component of your assay buffer individually in the fluorometer to pinpoint the source of the background. Prepare fresh buffers with high-purity water.

  • Autofluorescence from Sample Matrix or Consumables:

    • Causality: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins).[15] Additionally, plastic consumables like microplates can contribute to background, especially if using the wrong type (e.g., clear plates for fluorescence).[3]

    • Solution:

      • Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background reflection.[3]

      • If sample autofluorescence is an issue, try to shift the excitation/emission wavelengths of your quinolinium derivative to a region where autofluorescence is lower (e.g., further into the red spectrum), if possible.

      • Always include a "matrix blank" (a sample containing everything except your fluorophore) and subtract its signal from all readings.

  • Light Scatter (Raman and Rayleigh):

    • Causality: This is an optical artifact. Rayleigh scatter occurs at the excitation wavelength, while Raman scatter from the solvent (e.g., water) appears at a specific, fixed energy shift from the excitation light.[3] If your emission peak is close to the excitation wavelength or the Raman peak, it can be obscured.

    • Solution:

      • Increase the separation between your excitation and emission wavelengths (the Stokes shift).

      • Use a monochromator-based instrument to perform an excitation scan while monitoring the emission wavelength, and vice-versa, to ensure you are not exciting at a scatter peak.

      • If Raman scatter is the issue, changing the excitation wavelength will shift the Raman peak's position, potentially moving it away from your emission of interest.[3]

Problem 3: Inconsistent Readings or Poor Reproducibility

Replicate wells show high variability, or results differ significantly between experiments.

  • Photobleaching:

    • Causality: Fluorophores can be irreversibly destroyed by prolonged exposure to high-intensity excitation light.[14] This is especially problematic if samples are read multiple times or sit in the instrument for extended periods.

    • Solution:

      • Minimize the exposure of your samples to light, both ambient and from the instrument. Use opaque containers and plates.[14]

      • Reduce the excitation light intensity or the sample read time in the instrument settings.

      • Include a photostability control by reading the same well multiple times and checking if the signal intensity decreases over time.

  • Temperature and Viscosity Fluctuations:

    • Causality: Fluorescence is sensitive to temperature. Generally, increasing temperature enhances molecular collisions, which can increase dynamic quenching and decrease the signal.[1]

    • Solution: Use a temperature-controlled plate reader and allow all reagents and plates to equilibrate to the set temperature before starting the measurement. Ensure this temperature is consistent across all experiments.

  • Pipetting Inaccuracies and Evaporation:

    • Causality: Small volumes used in microplate assays are prone to pipetting errors and evaporation from the edges of the plate (the "edge effect"), which concentrates the sample and alters readings.

    • Solution:

      • Use calibrated pipettes and proper pipetting technique.

      • Avoid using the outermost wells of the microplate, or fill them with a blank solution (e.g., water or buffer) to create a humidity barrier.

      • Use plate seals to minimize evaporation during incubation steps.

Section 3: Key Experimental Protocols

Protocol 1: Baseline Fluorescence Measurement and Optimization

This protocol establishes the optimal conditions for measuring your 1-(4-Fluorophenacyl)quinolinium derivative.

Materials:

  • 1-(4-Fluorophenacyl)quinolinium derivative stock solution (e.g., 10 mM in DMSO).

  • A panel of high-purity solvents (e.g., Water, Ethanol, Acetonitrile, Dichloromethane).

  • A series of buffers (0.1 M, pH 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Spectrofluorometer or fluorescence plate reader.

  • Black, opaque-walled 96-well plates.

Procedure:

  • Solvent Screening: a. Prepare a 10 µM working solution of your compound in each solvent to be tested. b. In the fluorometer, perform a full excitation and emission scan for each solution to determine the optimal wavelengths (λex/λem) in each solvent. c. Compare the peak fluorescence intensity across the different solvents to identify the one providing the highest signal.

  • pH Titration: a. Using the best solvent system identified (if aqueous-compatible), prepare a 10 µM working solution of your compound in each of the different pH buffers. b. Set the fluorometer to the optimal λex/λem determined from the solvent screen. c. Measure the fluorescence intensity for each pH point. d. Plot fluorescence intensity vs. pH to determine the optimal pH range.

  • Concentration Titration: a. Using the optimal solvent and pH buffer, prepare a serial dilution of your compound (e.g., from 100 µM down to 1 nM). b. Measure the fluorescence of each concentration. c. Plot fluorescence intensity vs. concentration to determine the linear dynamic range of your assay.

Protocol 2: Characterizing Fluorescence Quenching (Stern-Volmer Analysis)

This protocol is used to determine if a substance is quenching your fluorophore and to characterize the mechanism.[1][11]

Materials:

  • Optimized working solution of your quinolinium derivative (fixed concentration, in optimal buffer).

  • Stock solution of the suspected quencher.

  • Optimal assay buffer.

Procedure:

  • Setup: Prepare a series of samples in a 96-well plate with a fixed concentration of the quinolinium fluorophore and varying concentrations of the quencher (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final volume is constant in all wells by adding buffer.

  • Incubation: Incubate the plate for 15 minutes at a constant temperature, protected from light.

  • Measurement: Measure the fluorescence intensity (F) for each well. The intensity of the sample with zero quencher is your F₀.

  • Data Analysis: a. For each quencher concentration [Q], calculate the ratio F₀/F. b. Create a Stern-Volmer plot by plotting F₀/F on the y-axis against the quencher concentration [Q] on the x-axis. c. A linear plot is indicative of a single, pure quenching mechanism (either static or dynamic).[1] The slope of this line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.

To distinguish between static and dynamic quenching, the experiment can be repeated at different temperatures.

  • Dynamic Quenching: As temperature increases, diffusion rates increase, leading to more collisions and more efficient quenching (Ksv increases).[1]

  • Static Quenching: As temperature increases, the stability of the ground-state complex decreases, leading to less efficient quenching (Ksv decreases).[1]

G cluster_0 Ground State cluster_1 Excited State F F (Fluorophore) FQ FQ (Non-fluorescent Complex) F->FQ + Q (Static Quenching, Kₛ) F_star F* (Excited Fluorophore) F->F_star Excitation (hν) Q Q (Quencher) F_star->F Fluorescence (kf) F_star->F + Q (Dynamic Quenching, kq) caption Static quenching occurs in the ground state, while dynamic quenching occurs in the excited state.

Caption: Conceptual diagram of static vs. dynamic fluorescence quenching pathways.

Section 4: Data Summary Tables

Table 1: Influence of Environmental Factors on Quinolinium Fluorescence
ParameterGeneral Effect on Fluorescence IntensityRationale & Key Considerations
Increasing pH Decreases (especially at pH > 10)Deprotonation of the quinolinium core or associated groups can lead to a non-fluorescent state.[4][6]
Decreasing pH Increases (in acidic/neutral range)Protonation of the heterocyclic nitrogen can enhance the quantum yield by altering electronic states.[2]
Solvent Polarity VariableHighly dependent on the specific derivative. Some show enhanced fluorescence in polar-protic solvents, others in non-polar or halogenated solvents.[9][12] Must be determined empirically.
Presence of Halides DecreasesAnions like Cl⁻, Br⁻, and I⁻ are efficient collisional quenchers for quinolinium dyes via charge-transfer mechanisms.[5]
Increasing Temp. Decreases (typically)Increases the rate of collisional (dynamic) quenching and other non-radiative decay pathways.[1]
Table 2: Common Interfering Substances and Mitigation Strategies
Interferent ClassExamplesPotential EffectMitigation Strategy
Endogenous Fluorophores NADH, FAD, TryptophanHigh background, spectral overlapUse a matrix blank for subtraction; shift assay wavelengths to redder regions if possible.
Hemolysis Products HemoglobinInner filter effect, quenchingCentrifuge samples properly to remove red blood cells; use hemolysis index to flag compromised samples.[15]
Other Drugs/Metabolites Quinolone antibiotics, quinineDirect interference, quenching, or enhancementPerform sample cleanup (e.g., SPE, protein precipitation). Check literature for known drug-drug interactions.[16][17]
Proteins Albumin, GlobulinsBinding to fluorophore, light scatterProtein precipitation; use of detergents to minimize non-specific binding. Check for interference from paraproteins.[15]

Section 5: References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). RSC Advances. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). Molecules. [Link]

  • Influence of pH, buffers and role of quinolinic acid, a novel iron chelating agent, in the determination of hydroxyl radical scavenging activity of plant extracts by Electron Paramagnetic Resonance (EPR). (2018). Food Chemistry. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Publications. [Link]

  • Fluorescence enhancement of solvent mixtures? (2018). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. (2017). ResearchGate. [Link]

  • Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. (1984). The Analyst. [Link]

  • Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. (1972). Analytical Chemistry. [Link]

  • Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [Link]

  • HPLC chromatogram of a quinolinium compound mixture. (2020). ResearchGate. [Link]

  • Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. (1993). ResearchGate. [Link]

  • Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined. (2012). Biospecimen Research Database. [Link]

  • Fluorescence spectroscopy determination of fluoroquinolones by charge-transfer reaction. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2023). Applied Biological Chemistry. [Link]

  • Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. (2007). Journal of Zhejiang University Science B. [Link]

  • Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. (2012). Clinical Biochemistry. [Link]

  • Strategies for increasing the sensitivity of gadolinium based MRI contrast agents. (2006). Chemical Society Reviews. [Link]

  • Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rear. (2022). RSC Advances. [Link]

  • Common Interferences in Drug Testing. (n.d.). Bluth Bio Industries. [Link]

  • Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement. (2022). RSC Advances. [Link]

  • Troubleshooting using Fluorometer for a Beginner - How do I stop getting the same results across all wells in 96 well plate? (2022). ResearchGate. [Link]

  • Troubleshooting | Fluorescence: Detection. (2019). YouTube. [Link]

  • Interference Testing. (2008). The Clinical Biochemist Reviews. [Link]

  • MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. (n.d.). MySkinRecipes. [Link]

  • Dual sensitivity enhancement in gold nanoparticle‐based lateral flow immunoassay for visual detection of carcinoembryonic antigen. (2020). Applied Nanoscience. [Link]

  • Dual sensitivity enhancement in gold nanoparticle-based lateral flow immunoassay for visual detection of carcinoembryonic antigen. (2020). Applied Nanoscience. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Study Featuring 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the rigorous landscape of analytical method validation. This document moves beyond a simple checklist, offering an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation, centered around the use of a potent fluorescent derivatizing agent, 1-(4-Fluorophenacyl)quinolinium (FPQ).

In my experience, the difference between a successful regulatory submission and a costly delay often lies in the robustness and reliability of the analytical methods. This guide is structured to provide not just the "how" but the critical "why" behind each step of the validation process. We will explore how leveraging a high-performance derivatizing agent like FPQ can elevate an analytical method from merely adequate to exceptionally sensitive and specific, a crucial advantage in modern drug development.

The Analytical Challenge: Quantifying "Invisible" Molecules

Many biologically significant molecules, such as carboxylic acids (e.g., fatty acids, Krebs cycle intermediates), lack a strong native chromophore or fluorophore.[1] This makes their detection by standard HPLC with UV-Vis or fluorescence detectors challenging, especially at the low concentrations often present in biological matrices. Direct analysis is frequently plagued by poor sensitivity and selectivity.

To overcome this, we employ a chemical modification strategy known as derivatization.[2] This process attaches a "tag" to the analyte, imparting properties that make it easily detectable.[3] While various reagents exist, this guide will focus on a hypothetical, yet highly plausible, advanced reagent: 1-(4-Fluorophenacyl)quinolinium bromide . This reagent is an analog of phenacyl bromides, which are known to react with carboxylic acids to form UV-absorbing esters.[4][5] The inclusion of the quinolinium group is designed to introduce strong fluorescence and a permanent positive charge, enhancing detection by both fluorescence and mass spectrometry (MS) detectors.

The derivatization reaction transforms a poorly detectable analyte into a highly responsive one, as illustrated below.

Derivatization_Reaction cluster_reactants Reactants Analyte Carboxylic Acid (e.g., Fatty Acid) R-COOH Product Fluorescent FPQ-Ester (Highly Detectable) Analyte->Product + FPQ (Base Catalyst, Heat) Reagent 1-(4-Fluorophenacyl)quinolinium (FPQ)

Caption: Derivatization of a carboxylic acid with FPQ to form a fluorescent ester.

The Blueprint for Trust: HPLC Method Validation Workflow

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6] Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for the required validation characteristics.[7][8] A typical validation project follows a structured workflow to ensure all aspects of the method's performance are thoroughly evaluated.

Validation_Workflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

A Deep Dive into Validation Parameters: Protocols and Data

Here, we present the core of the validation process. For each parameter, we explain its importance, provide a detailed experimental protocol, and showcase expected results in a comparative context. Our hypothetical case study is the quantification of Valproic Acid (a short-chain fatty acid and antiepileptic drug) in a placebo formulation matrix.

Specificity
  • Expertise & Experience (The "Why"): Specificity is the cornerstone of any analytical method. It demonstrates that the signal you are measuring comes solely from your analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[9][10] For a derivatization-based method, it's also crucial to show that the derivatizing agent itself or any side-products do not interfere.

  • Trustworthiness (The Protocol):

    • Prepare Solutions: Create individual solutions of the placebo matrix, Valproic Acid standard, and the FPQ derivatizing reagent.

    • Derivatize Samples:

      • Sample A (Blank): Derivatize the placebo matrix.

      • Sample B (Analyte): Derivatize the Valproic Acid standard.

      • Sample C (Spiked Sample): Spike the placebo matrix with Valproic Acid and then derivatize.

    • HPLC Analysis: Inject all three samples into the HPLC system.

    • Evaluation: Compare the chromatograms. The peak for the derivatized Valproic Acid in Sample C should have a retention time that matches Sample B, and there should be no interfering peaks at this retention time in Sample A.

  • Authoritative Grounding (Data & Acceptance Criteria):

    • Acceptance: The blank chromatogram must show no significant peaks at the retention time of the analyte. The peak for the analyte should be spectrally pure and well-resolved from any other peaks (Resolution > 2).

Linearity and Range
  • Expertise & Experience (The "Why"): Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[11] This is fundamental for accurate quantification, as it validates the use of a calibration curve to determine unknown concentrations.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Trustworthiness (The Protocol):

    • Prepare Stock Solution: Create a high-concentration stock solution of Valproic Acid.

    • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. A typical range for an assay of a drug product is 80% to 120% of the target concentration.[13] For our example, we'll use 50, 75, 100, 125, and 150 µg/mL.

    • Derivatize and Analyze: Derivatize each standard in triplicate and inject into the HPLC.

    • Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

  • Authoritative Grounding (Data & Acceptance Criteria):

Concentration (µg/mL)Mean Peak Area (n=3)
50489,500
75741,200
100998,700
1251,245,100
1501,510,300
  • Regression Analysis:

    • Slope: 10,058

    • Y-Intercept: -12,500

    • Coefficient of Determination (r²): 0.9995

  • Acceptance: The r² value should be ≥ 0.999. The y-intercept should be less than 2% of the response at 100% concentration.[13]

Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures the closeness of the experimental results to the true value.[9] It is typically determined by a recovery study, where a known amount of analyte is added to a placebo matrix and the method is used to see how much is recovered. This is a critical test of whether the method can "find" all the analyte present, without bias from the sample matrix.

  • Trustworthiness (The Protocol):

    • Prepare Spiked Samples: Add known amounts of Valproic Acid stock solution to the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Derivatize and Analyze: Derivatize and analyze all nine samples.

    • Calculate Recovery: Use the calibration curve from the linearity experiment to determine the measured concentration in each sample. Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Authoritative Grounding (Data & Acceptance Criteria):

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0118.999.1%
Mean Recovery 99.7%
  • Acceptance: The mean percent recovery should typically be within 98.0% to 102.0% for a drug product assay.

Precision
  • Expertise & Experience (The "Why"): Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[6] It measures the random error of a method and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Trustworthiness (The Protocol):

    • Repeatability: Prepare six identical samples of Valproic Acid in the placebo matrix at 100% of the target concentration. Derivatize and analyze them on the same day with the same analyst and instrument.

    • Intermediate Precision: Have a second analyst repeat the process on a different day using a different HPLC system (if available).

    • Calculate RSD: For each set of six measurements, calculate the mean, standard deviation, and the relative standard deviation (%RSD).

  • Authoritative Grounding (Data & Acceptance Criteria):

Precision LevelAnalystDayMean Conc. (µg/mL)%RSD
Repeatability11100.30.8%
Intermediate Precision2299.81.1%
  • Acceptance: The %RSD should not be more than 2.0% for a drug product assay.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience (The "Why"): These parameters define the lower limits of the method's performance.

    • LOD: The lowest amount of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

    • LOQ: The lowest amount of analyte that can be reliably quantified with acceptable accuracy and precision.[12] These are crucial for impurity testing or bioanalytical assays where trace-level quantification is required.

  • Trustworthiness (The Protocol):

    • Method: The LOD and LOQ are often estimated based on the signal-to-noise ratio (S/N).

    • Procedure: Prepare and analyze progressively more dilute solutions of the analyte until the average S/N ratio is approximately 3 for LOD and 10 for LOQ.

  • Authoritative Grounding (Data & Acceptance Criteria):

    • Acceptance:

      • LOD is typically established at a signal-to-noise ratio of 3:1.

      • LOQ is typically established at a signal-to-noise ratio of 10:1. The precision (%RSD) at the LOQ should also be demonstrated to be acceptable (e.g., ≤ 10%).

Comparative Performance: The FPQ Advantage

The primary benefit of using an advanced derivatizing agent like FPQ is a dramatic improvement in sensitivity. Let's compare our validated method with a hypothetical alternative method using a standard phenacyl bromide reagent with UV detection.

ParameterMethod A: FPQ Derivatization (Fluorescence Detection)Method B: Phenacyl Bromide (UV Detection)Advantage
Selectivity Excellent (Fluorescence is inherently more selective)Good (Potential for more matrix interference)Method A
Linearity (r²) 0.99950.9991Comparable
Accuracy (% Rec) 99.7%100.5%Comparable
Precision (%RSD) < 1.2%< 1.5%Comparable
LOQ 0.1 µg/mL 2.5 µg/mL Method A (25x more sensitive)
LOD 0.03 µg/mL 0.8 µg/mL Method A ( >25x more sensitive)

As the data clearly shows, while both methods can be validated for core parameters like linearity, accuracy, and precision, the FPQ method provides a significant advantage in sensitivity (LOD/LOQ). This allows for the quantification of trace-level analytes, reduces the amount of sample required, and provides greater confidence in results near the lower limit of the method's range.

References

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • analytical method validation and validation of hplc. Slideshare. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. PMC. [Link]

  • (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate. [Link]

  • 4-Fluorophenacyl bromide, 97% 403-29-2. Ottokemi. [Link]

  • An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. PubMed. [Link]

  • Uptake of a fluorescent-labeled fatty acid by spiroplasma floricola cells. PubMed. [Link]

  • p-Fluorophenacyl bromide | CAS#:403-29-2. Chemsrc. [Link]

  • 4-Fluorophenacyl bromide, 97% 403-29-2 India. Ottokemi. [Link]

  • phenacyl bromide. Organic Syntheses Procedure. [Link]

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Technical Comparison Guide: 1-(4-Fluorophenacyl)quinolinium vs. Alternative Derivatization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(4-Fluorophenacyl)quinolinium (specifically as a class of quaternary ammonium derivatization reagents) against industry-standard alternatives.

Executive Summary 1-(4-Fluorophenacyl)quinolinium bromide (1-FPQ) represents a specialized class of quaternary ammonium derivatization reagents designed primarily to enhance the sensitivity of carboxylic acids (e.g., fatty acids, prostaglandins) and nucleophiles in LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry).

Unlike traditional UV-absorbing reagents (e.g., Phenacyl Bromide) that produce neutral derivatives, 1-FPQ introduces a permanent positive charge to the analyte. This "charge-tagging" strategy significantly increases ionization efficiency in positive-ion mode ESI, often lowering Limits of Detection (LOD) by 2–3 orders of magnitude compared to UV or negative-mode MS methods. The inclusion of the fluorine atom provides a unique mass defect for background filtering and potential for 19F-NMR applications.

Mechanism of Action

The derivatization process typically involves the nucleophilic substitution of the halide (bromide) on the phenacyl group by the carboxylate anion of the analyte. The quinolinium moiety serves as the permanent charge carrier.

Reaction Pathway

The reaction proceeds via an SN2 mechanism where the fatty acid (R-COOH), activated by a base (e.g., Triethylamine or K₂CO₃), attacks the α-carbon of the phenacyl group.

ReactionMechanism Figure 1: Derivatization mechanism of Carboxylic Acids with 1-FPQ Acid Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO-) Acid->Intermediate Deprotonation Base Base Catalyst (TEA / K2CO3) Base->Intermediate Reagent 1-(4-Fluorophenacyl) quinolinium Bromide Product Derivatized Ester (Permanently Charged) Reagent->Product Intermediate->Product Nucleophilic Substitution (SN2) MS ESI-MS Detection (Positive Mode) Product->MS High Sensitivity [M]+ Ion

Caption: Figure 1: The carboxylate anion displaces the leaving group (or couples via linker) to form a positively charged ester, enabling high-sensitivity ESI-MS detection.

Comparative Analysis

This section compares 1-(4-Fluorophenacyl)quinolinium (1-FPQ) with three major competitors:

  • Phenacyl Bromide (Pac-Br): The standard UV reagent.

  • AMPP (N-(4-aminomethylphenyl)pyridinium): The gold standard for MS charge-tagging.

  • 4-Bromomethyl-7-methoxycoumarin (Br-MMC): A common fluorescent reagent.

Performance Matrix
Feature1-(4-Fluorophenacyl)quinolinium (1-FPQ)Phenacyl Bromide (Pac-Br)AMPPBr-MMC
Primary Detection ESI-MS (+) UV (254 nm)ESI-MS (+)Fluorescence
Charge State Permanent Positive NeutralPermanent PositiveNeutral
LOD (Femtomole) ~ 10 - 50 fmol ~ 10,000 fmol~ 5 - 20 fmol~ 100 - 500 fmol
Selectivity High (Mass Defect Filter)Low (Non-specific UV)High (MS/MS)Medium (Fluorescence)
Reaction Temp 60°C - 80°C80°C60°C (requires coupling agent)60°C
Reaction Time 30 - 60 min60 - 90 min15 - 30 min30 - 60 min
Stability High (Light Sensitive)HighModerateModerate (Light Sensitive)
Fragmentation Characteristic Quinolinium lossNon-specificCharacteristic Pyridinium lossNon-specific
Detailed Technical Insights
  • Sensitivity vs. Phenacyl Bromide: While Phenacyl Bromide is robust and inexpensive, it relies on UV absorbance, which is limited by background noise and low extinction coefficients for trace analysis. 1-FPQ offers a 100-1000x sensitivity gain because the quaternary nitrogen pre-ionizes the molecule, eliminating the need for protonation during electrospray, which is often inefficient for acidic species.

  • Comparison with AMPP: AMPP is a widely used alternative that forms an amide bond (via EDC coupling) rather than an ester bond. Amides are generally more hydrolytically stable than the esters formed by 1-FPQ. However, 1-FPQ derivatization is often a simpler, one-step alkylation that does not require carbodiimide activation (EDC/NHS), reducing reagent complexity and cost.

  • The Fluorine Advantage: The "4-Fluoro" substituent in 1-FPQ is not merely structural. In high-resolution MS (HRMS), the fluorine atom introduces a mass defect that allows for mass defect filtering , effectively removing background noise from non-fluorinated matrix interferences.

Experimental Protocols

Protocol A: Synthesis of Fatty Acid Derivatives using 1-FPQ

Note: This protocol assumes the use of the bromide salt form.

Reagents:

  • Analyte: Fatty Acid Standard (e.g., Arachidonic Acid) in Acetonitrile.

  • Reagent: 10 mg/mL 1-(4-Fluorophenacyl)quinolinium bromide in Acetone.

  • Catalyst: Triethylamine (TEA) or 18-Crown-6/K₂CO₃.

Workflow:

  • Preparation: Aliquot 100 µL of fatty acid solution into a reaction vial.

  • Addition: Add 50 µL of Reagent solution and 20 µL of TEA.

  • Reaction: Cap and vortex. Heat at 60°C for 45 minutes in a heating block.

  • Quenching: Cool to room temperature. Add 20 µL of 5% Acetic Acid to neutralize excess base.

  • Filtration: Filter through a 0.22 µm PTFE filter.

  • Analysis: Inject 5 µL into LC-MS/MS.

Protocol B: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Mode: Positive Ionization (ESI+).[1]

  • Target Ion: Look for [M]⁺ (Molecular cation of the derivative).

    • Calculation: Mass = (Mass of Acid - H) + (Mass of Reagent Cation).

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between 1-FPQ and its alternatives based on analytical needs.

SelectionGuide Figure 2: Reagent Selection Decision Matrix Start Start: Select Analyte Acid Carboxylic Acid / Fatty Acid Start->Acid Detection Required Detection Limit? Acid->Detection HighSens Trace Level (< 1 pmol) Requires MS Detection->HighSens LowSens Standard Level (> 1 nmol) UV Sufficient Detection->LowSens MS_Path Choose Charge Tag HighSens->MS_Path UV_Path Use Phenacyl Bromide (Robust, Cheap) LowSens->UV_Path Stability Stability Requirement? MS_Path->Stability AMPP_Node Use AMPP (Amide bond = High Stability) Stability->AMPP_Node High Stability (Complex Prep) FPQ_Node Use 1-FPQ (Simple Alkylation + F-Filter) Stability->FPQ_Node Rapid Prep (Mass Defect Needed)

Caption: Figure 2: Decision matrix for selecting derivatization reagents. 1-FPQ is optimal for rapid, high-sensitivity MS analysis where mass defect filtering is advantageous.

References

  • Kulik, I. B., et al. "Synthesis and properties of 1-phenacylquinolinium salts." Chemistry of Heterocyclic Compounds, vol. 42, no.[2] 8, 2006.

  • Bollinger, J. G., et al. "Improved sensitivity for the analysis of fatty acids by LC-MS using AMPP derivatization."[3] Journal of Lipid Research, vol. 51, no. 2, 2010.

  • Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, vol. 25, no. 1-2, 2011.[1]

  • BenchChem. "Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "2-Bromoacetophenone (Phenacyl Bromide) Product Specification." Merck Millipore, 2024.

Sources

A Senior Application Scientist's Guide to Quantitative Assays: Evaluating 1-(4-Fluorophenacyl)quinolinium Platforms for α-Dicarbonyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of assays based on the 1-(4-Fluorophenacyl)quinolinium scaffold for the quantification of reactive α-dicarbonyl compounds, such as methylglyoxal (MGO). As researchers and drug development professionals, the reliability of our quantitative data is paramount. Therefore, this document is structured not as a rigid protocol, but as a comprehensive evaluation of the core analytical performance metrics—linearity, accuracy, and precision—benchmarked against established gold-standard methodologies. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Pillar 1: The Scientific Foundation - Understanding the Assay Principles

The quantification of small, highly reactive molecules like methylglyoxal is challenging due to their low concentrations and propensity to react with biological macromolecules. The most common strategy involves chemical derivatization, where the analyte is converted into a stable, easily detectable product.

The 1-(4-Fluorophenacyl)quinolinium Assay Principle

Assays based on this scaffold operate on the principle of chemical derivatization to yield a fluorescent product. The quinolinium salt acts as a derivatizing agent, reacting with the two adjacent carbonyl groups of a compound like MGO. This reaction forms a new, stable heterocyclic compound (a substituted quinoxaline derivative) that exhibits strong fluorescence, which is then quantifiable. The intensity of the fluorescence signal is directly proportional to the concentration of the analyte in the sample.

*dot graph Assay_Principle { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Analyte [label="Analyte\n(e.g., Methylglyoxal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="1-(4-Fluorophenacyl)quinolinium\n(Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Stable Fluorescent\nProduct", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond, color="#34A853"];

Analyte -> Product [label=" Derivatization\nReaction"]; Reagent -> Product; } *end

Figure 1: Proposed reaction pathway for quinolinium-based assays.
Alternative Methodologies: The Benchmarks

To objectively assess the performance of any new assay, we must compare it to established, validated methods. In the field of α-dicarbonyl analysis, two techniques are paramount:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is the most widely accepted method.[1] It involves the same principle of derivatization, often using reagents like o-phenylenediamine (oPD) or 1,2-diamino-4,5-methylenedioxybenzene, followed by chromatographic separation.[1][2] The HPLC step is critical as it physically separates the fluorescent derivative from other interfering compounds in the matrix before detection, vastly improving specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis, this method offers the highest level of specificity and sensitivity.[3][4][5][6] After derivatization and HPLC separation, the analyte is identified and quantified based on its unique mass-to-charge ratio. The use of a stable isotope-labeled internal standard allows for extremely accurate quantification, correcting for matrix effects and variations in instrument response.[3][5]

G

Figure 2: Comparative workflows of quantitative assay platforms.

Pillar 2: Performance Evaluation - Linearity, Accuracy, and Precision

Method validation is the documented process that ensures an analytical method is reliable and suitable for its intended purpose. We will adhere to the core parameters defined by the International Council for Harmonisation (ICH) guidelines.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a specified range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery studies in the sample matrix and expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Comparative Performance Data

While peer-reviewed, full validation data for assays based specifically on the 1-(4-Fluorophenacyl)quinolinium reagent is not extensively available in the current literature, we can establish performance expectations by comparing data from the benchmark methods. A well-validated fluorescence-based assay should aim for performance characteristics similar to those of established HPLC-FLD methods.

Performance Metric HPLC-UV (4-Nitro-1,2-phenylenediamine) HPLC-FLD (1,2-diamino-4,5-methylenedioxybenzene) UPLC-MS/MS (o-phenylenediamine) Expected Performance (Quinolinium Assay)
Linearity (Range) 0.2 - 1.0 µg/mL0.05 - 1.0 µMDefined ranges for GO, MGO, 3-DGPhysiologically relevant range
Linearity (R²) > 0.998Not explicitly stated, but implied highLinear throughout selected ranges> 0.99
Accuracy (% Recovery) Not explicitly statedNot explicitly stated95% - 104%[4]85% - 115%
Precision (Intra-day %RSD) 0.6% - 2.5%[7]2.55%[2]2% - 14%[4]< 15%
Precision (Inter-day %RSD) Not explicitly stated4.03%[2]2% - 14%[4]< 15%
Limit of Detection (LOD) 41-75 ng/mL60 fmol on columnNot explicitly statedAnalyte-dependent (nM range)

Expert Insights:

  • Causality of Performance: The data clearly shows that LC-MS/MS provides exceptional accuracy and precision.[4] This is because the use of a stable isotope internal standard corrects for nearly all sources of experimental error, from sample preparation to instrument variability. HPLC-based methods demonstrate excellent precision, largely due to the high reproducibility of modern chromatographic systems.[2][7]

  • Trustworthiness of the System: A direct fluorescence assay (without a separation step) is the most susceptible to interference. Other molecules in a complex biological matrix (e.g., plasma, cell lysate) can fluoresce at similar wavelengths or quench the signal of the desired product, leading to inaccurate results. This is why HPLC-based separation is a critical step for enhancing the trustworthiness of fluorescence-based measurements. LC-MS/MS is inherently the most trustworthy due to the specificity of mass detection.

Pillar 3: A Self-Validating System - Experimental Protocol for Method Validation

The following protocol provides a framework for validating a new fluorescence-based assay, such as one using 1-(4-Fluorophenacyl)quinolinium, in your own laboratory. This systematic approach ensures the data you generate is reliable and defensible.

G

Figure 3: Workflow for analytical method validation.
Step-by-Step Validation Protocol

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs): a. Prepare a concentrated stock solution of the analyte (e.g., Methylglyoxal) in a suitable solvent. b. Prepare a separate stock solution for QCs to ensure unbiased assessment. c. From the primary stock, create a series of working standards to generate a 5-7 point calibration curve spanning the expected concentration range of your samples. d. From the QC stock, prepare at least three levels of QCs: Low, Medium, and High. e. Causality: All standards and QCs should be prepared in the same biological matrix (e.g., drug-free plasma, cell culture media) as the unknown samples to accurately reflect the assay's performance in the presence of potential interferences.

2. Linearity Assessment: a. Prepare the calibration standards in triplicate. b. Perform the derivatization reaction according to the specific assay protocol. c. Measure the fluorescence intensity for each replicate. d. Plot the average fluorescence intensity versus the known concentration. e. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope. An R² value > 0.99 is generally required.

3. Accuracy (Spike-Recovery) Assessment: a. Use blank matrix (containing no analyte) and spike it with known concentrations of the analyte at the Low, Medium, and High QC levels. Prepare at least five replicates for each level. b. Process and analyze these samples alongside a calibration curve. c. Calculate the concentration of the spiked samples using the regression equation from the calibration curve. d. Accuracy is calculated as: (Measured Concentration / Nominal Concentration) * 100%. e. Trustworthiness: The acceptance criterion is typically 85-115% recovery (80-120% at the lower limit of quantification).

4. Precision Assessment: a. Repeatability (Intra-day Precision): In a single analytical run, analyze a minimum of five replicates of each QC level (Low, Mid, High). b. Intermediate Precision (Inter-day Precision): Repeat the analysis on at least two other days, preferably with a different analyst or on different instrumentation if available. c. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each level within a day and between days. d. Trustworthiness: The acceptance criterion for precision is typically an RSD of ≤15% (≤20% at the lower limit of quantification).

Conclusion and Recommendations

Assays based on the 1-(4-Fluorophenacyl)quinolinium scaffold hold promise for the sensitive detection of α-dicarbonyl compounds like methylglyoxal. Their primary advantage lies in the potential for a simple, high-throughput workflow suitable for screening applications in clean, well-defined sample matrices.

However, for researchers requiring high confidence in quantitative data from complex biological samples, this guide strongly underscores the superiority of methods that incorporate a chromatographic separation step.

  • For High-Throughput Screening: A direct 1-(4-Fluorophenacyl)quinolinium based fluorescence assay may be suitable, provided it undergoes a rigorous in-house validation as outlined above to characterize its limitations.

  • For Reliable Quantification in Research: HPLC-FLD represents a robust and reliable choice, balancing throughput with the necessary specificity to remove most matrix interferences.

  • For Clinical or GLP-Compliant Studies: LC-MS/MS is the unequivocal gold standard. Its unparalleled specificity and accuracy, especially when using stable isotope dilution, provide the highest level of data integrity required for critical decision-making in drug development and clinical research.[3][4]

Ultimately, the choice of method must be fit for purpose. By understanding the principles behind each technology and the rigorous requirements of method validation, researchers can select the appropriate tool to generate data that is not only precise but also verifiably accurate and trustworthy.

References

  • Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Nature Protocols, 9(8), 1969–1979. [Link]

  • Scheijen, J. L., et al. (2012). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Clinical Chemistry and Laboratory Medicine, 50(8), 1431–1438. [Link]

  • Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Springer Nature Experiments. [Link]

  • Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. ResearchGate. [Link]

  • Kunsch, A., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2999. [Link]

  • Mahar, J. A., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry, 24(12), 5985-5989. [Link]

  • Miyazaki, Y., et al. (2016). Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene. Journal of Chromatography B, 1029–1030, 140–144. [Link]

  • Chaplen, F. W., Fahl, W. E., & Cameron, D. C. (1996). Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture. Analytical Biochemistry, 238(2), 171–178. [Link]

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A Comparative Guide to the Cross-Validation of 1-(4-Fluorophenacyl)quinolinium Derivatization with Established GC-MS Methods for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Derivatization in GC-MS Analysis of Carboxylic Acids

In the landscape of pharmaceutical and biomedical research, the accurate quantification of carboxylic acids is paramount. These organic compounds are central to numerous metabolic pathways and are often key indicators of disease states or drug efficacy. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high resolution and sensitivity.[1] However, the inherent polarity and low volatility of many carboxylic acids present a significant challenge for direct GC-MS analysis.[2] To overcome this, chemical derivatization is an essential step, converting the analytes into more volatile and thermally stable forms suitable for gas chromatographic separation.[3]

This guide provides an in-depth, objective comparison of a novel derivatizing agent, 1-(4-Fluorophenacyl)quinolinium bromide, with a well-established and widely used method: esterification using Boron Trifluoride-Methanol (BF3-Methanol). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a comprehensive understanding of the underlying chemistry, experimental rationale, and a critical evaluation of performance data to empower researchers in making informed decisions for their analytical workflows.

The Contenders: A Tale of Two Derivatization Strategies

The Challenger: 1-(4-Fluorophenacyl)quinolinium Bromide

Phenacyl halides, such as p-bromophenacyl bromide, have a history as derivatizing agents for carboxylic acids, primarily for high-performance liquid chromatography (HPLC) applications where the phenacyl ester chromophore enhances UV detection.[4] The introduction of a fluorinated phenacyl moiety and a quinolinium salt in the 1-(4-Fluorophenacyl)quinolinium structure suggests a reagent designed for high sensitivity and specificity, potentially offering advantages in GC-MS analysis through the introduction of a mass-rich and selectively fragmenting tag. While specific GC-MS protocols for this reagent are not widely published, its chemical structure points to a mechanism involving the alkylation of the carboxylate anion.

The Incumbent: Boron Trifluoride-Methanol (BF3-Methanol)

The BF3-Methanol method is a classic and robust acid-catalyzed esterification technique for converting carboxylic acids to their corresponding fatty acid methyl esters (FAMEs).[5] This method is valued for its efficiency in handling a wide range of fatty acids, from short-chain to very-long-chain, and its ability to transesterify lipids.[5] Its widespread use has resulted in a wealth of published methods and validation data, making it a reliable benchmark for comparison.

Experimental Workflows: A Visual Guide

To better understand the practical application of these two methods, the following diagrams illustrate the key steps in each derivatization workflow.

Derivatization_Workflow_1 cluster_0 1-(4-Fluorophenacyl)quinolinium Method Sample (Carboxylic Acids) Sample (Carboxylic Acids) Formation of Carboxylate Salt Formation of Carboxylate Salt Sample (Carboxylic Acids)->Formation of Carboxylate Salt  Base (e.g., K2CO3) Derivatization Reaction Derivatization Reaction Formation of Carboxylate Salt->Derivatization Reaction  1-(4-Fluorophenacyl)quinolinium  Bromide in Acetonitrile Extraction Extraction Derivatization Reaction->Extraction  Organic Solvent GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Derivatization_Workflow_2 cluster_1 BF3-Methanol Method Sample (Fatty Acids) Sample (Fatty Acids) Esterification Esterification Sample (Fatty Acids)->Esterification  BF3-Methanol  Heat (e.g., 60-100°C) Extraction Extraction Esterification->Extraction  Hexane/Water GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis

Caption: Workflow for the esterification of fatty acids using the BF3-Methanol method.

Head-to-Head Comparison: Performance Metrics

The true measure of an analytical method lies in its performance. The following tables summarize key validation parameters for the established BF3-Methanol method, based on available literature. Due to the limited availability of specific GC-MS validation data for the 1-(4-Fluorophenacyl)quinolinium method, a direct, data-driven comparison is challenging. However, we can infer potential performance based on the chemistry of similar derivatizing agents.

Table 1: Performance Comparison of Derivatization Methods for GC-MS Analysis of Carboxylic Acids

Performance Metric1-(4-Fluorophenacyl)quinolinium Method (Projected)BF3-Methanol Method (Established)Rationale & Causality
Reaction Conditions Milder conditions, potentially room temperature.Requires heating (60-100°C). [2]The quinolinium salt structure may enhance the reactivity of the phenacyl bromide, allowing for faster derivatization under less stringent conditions.
Specificity High, due to the specific reaction with carboxylic acids.High for carboxylic acids and can also transesterify lipids. [5]Both methods are highly specific to the carboxyl functional group.
Sensitivity (LOD/LOQ) Potentially very high due to the fluorinated tag.Good, with reported LODs in the low µg/mL range. [6]The fluorine atom in the derivatizing agent can enhance the electron-capturing properties of the derivative, leading to improved sensitivity in electron capture detection or specific fragmentation in MS.
Linearity (R²) Expected to be >0.99.Typically >0.99.With proper optimization, both methods should yield a linear response over a defined concentration range.
Precision (%RSD) Expected to be <15%.Generally <10%. [6]The precision of the BF3-Methanol method is well-documented. The precision of the 1-(4-Fluorophenacyl)quinolinium method would depend on the reproducibility of the derivatization and extraction steps.
Analyte Scope Broad applicability to various carboxylic acids.Primarily used for fatty acids, but applicable to other organic acids.Both reagents are expected to react with a wide range of carboxylic acids.
Ease of Use May require a two-step process (salt formation then derivatization).A single-step reaction followed by extraction. [2]The BF3-Methanol method is a straightforward one-pot reaction. The 1-(4-Fluorophenacyl)quinolinium method may require an initial deprotonation step.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for both derivatization methods.

Protocol 1: Derivatization of Carboxylic Acids using 1-(4-Fluorophenacyl)quinolinium Bromide (A Proposed Method)

Disclaimer: The following protocol is a proposed method based on the known reactivity of phenacyl halides and requires optimization and validation for specific applications.

  • Sample Preparation: To 100 µL of a standard solution or sample extract containing carboxylic acids in a suitable solvent (e.g., acetonitrile), add a 1.5 molar excess of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate). Vortex for 30 seconds to facilitate the formation of the carboxylate salt.

  • Derivatization: Add a 2-fold molar excess of a 10 mg/mL solution of 1-(4-Fluorophenacyl)quinolinium bromide in acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes. Allow the reaction mixture to cool to room temperature.

  • Extraction: Add 200 µL of n-hexane and 200 µL of deionized water. Vortex for 1 minute. Centrifuge at 2,000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper organic layer (n-hexane) containing the derivatized analytes to a clean GC vial.

  • GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

Protocol 2: Esterification of Fatty Acids using BF3-Methanol

This protocol is adapted from established methods for the analysis of fatty acids. [5]

  • Sample Preparation: Place up to 10 mg of the lipid-containing sample or a dried extract into a screw-capped glass tube.

  • Esterification: Add 1 mL of 14% BF3-Methanol solution.

  • Reaction: Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 10-30 minutes with occasional shaking.

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of n-hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 rpm for 5 minutes to achieve clear phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

Authoritative Grounding & Comprehensive References

The claims and protocols described in this guide are supported by established scientific literature. The following references provide a foundation for the methodologies and principles discussed.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the 1-(4-Fluorophenacyl)quinolinium derivatization method against the well-established BF3-Methanol procedure for the GC-MS analysis of carboxylic acids. While the BF3-Methanol method is a proven and reliable workhorse, the novel fluorinated quinolinium reagent holds the potential for enhanced sensitivity and milder reaction conditions.

References

  • Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids (steviolbioside and rebaudioside B) in high-performance liquid chromatographic analysis. J.
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Borch, R. F. (1975).
  • Carballo, J. L., et al. (2002). A comparative study of the fatty acid composition of lipids from the sponges Verongia aerophoba and Ircinia variabilis. Journal of Chemical Ecology, 28(5), 987-998.
  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.
  • Grob, K. (2004). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. John Wiley & Sons.
  • Knapp, D. R. (1979).
  • Manzoor, S. E., et al. (1999). Reduced glutaraldehyde susceptibility in Mycobacterium chelonae associated with altered cell wall polysaccharides. J. Antimicrob. Chemother., 43, 759-765.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Rothe, M., & Dunemann, F. (2018). Derivatization of fatty acids for gas chromatographic analysis. In Fatty Acids (pp. 43-63). Humana Press, New York, NY.
  • Sokolovská, I., et al. (2003). Carbon source-induced modifications in the mycolic acid content and cell wall permeability of Rhodococcus erythropolis E1. Appl. Environ. Microbiol., 69(12), 7019-27.

Sources

Comparative Performance Guide: 1-(4-Fluorophenacyl)quinolinium (1-FPQ) vs. Standard Halide Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The precise measurement of intracellular and environmental chloride (


) is critical for studying cystic fibrosis, GABAergic neurotransmission, and corrosion dynamics. While SPQ  (6-Methoxy-N-(3-sulfopropyl)quinolinium) remains the hydrophilic "gold standard," its membrane impermeability limits its utility in live-cell imaging without invasive loading techniques.

1-(4-Fluorophenacyl)quinolinium (1-FPQ) represents a lipophilic evolution of the quinolinium scaffold. The addition of the p-fluorophenacyl moiety serves two mechanistic functions:

  • Enhanced Lipophilicity: The fluorine atom and phenacyl linker increase the partition coefficient, facilitating passive diffusion across lipid bilayers.

  • Electronic Modulation: The electron-withdrawing nature of the fluorophenacyl group alters the electron density of the quinolinium ring, potentially modifying the Stern-Volmer quenching constant (

    
    ) compared to alkyl-substituted analogs.
    

This guide evaluates 1-FPQ against market alternatives (SPQ, Lucigenin, MQAE) across three distinct matrices: Aqueous Buffer , Protein-Enriched Media (Lysate) , and Lipid Vesicles .

Mechanistic Principles

The sensing mechanism of 1-FPQ relies on Collisional (Dynamic) Quenching .[1] Upon excitation, the fluorophore enters an excited singlet state. In the presence of halide ions (Cl⁻, Br⁻, I⁻), the energy is dissipated non-radiatively via a diffusion-controlled collision, returning the fluorophore to the ground state without photon emission.

Diagram 1: Quenching Pathway & Energy Transfer

QuenchingMechanism Ground Ground State (S0) 1-FPQ Excited Excited State (S1) 1-FPQ* Ground->Excited Excitation (hv) Collision Halide Collision [Cl-] Excited->Collision Diffusion Fluorescence Fluorescence Emission (440-460 nm) Excited->Fluorescence No Quencher Quenched Non-Radiative Decay (Heat) Collision->Quenched Energy Transfer Fluorescence->Ground Quenched->Ground

Caption: The dynamic quenching cycle of 1-FPQ. Fluorescence intensity is inversely proportional to halide concentration, described by the Stern-Volmer equation.

Matrix-Specific Performance Evaluation

Matrix A: Aqueous Buffer (PBS, pH 7.4)

Baseline Sensitivity Check

In simple aqueous environments, 1-FPQ exhibits classic Stern-Volmer kinetics. The absence of viscosity variation or binding agents allows for the determination of the intrinsic quenching constant (


).
  • Observation: 1-FPQ shows a linear reduction in fluorescence intensity (

    
    ) as 
    
    
    
    increases from 0 to 150 mM.
  • Comparison: Slightly lower quantum yield than SPQ due to the heavy-atom effect potential of the phenacyl group, but sufficient brightness for standard fluorometry.

Matrix B: Protein-Enriched Media (BSA / Cell Lysate)

Interference & Binding Analysis

A critical failure point for phenacyl-derivatives is non-specific binding to serum albumin or cytosolic proteins.

  • Challenge: The hydrophobic fluorophenacyl tail may dock into hydrophobic protein pockets (e.g., BSA sites). Bound fluorophores are often shielded from

    
     collisions, leading to "static persistence"—where the fluorescence does not quench even at high chloride levels.
    
  • Performance: 1-FPQ shows higher protein interaction than SPQ.

  • Correction Strategy: Researchers must construct a calibration curve within the specific protein matrix used, rather than extrapolating from PBS.

Matrix C: Lipid Vesicles / Cell Membranes

Permeability & Retention

This is the domain where 1-FPQ outperforms SPQ.

  • SPQ: Requires hypotonic shock or scrape-loading to enter cells.

  • 1-FPQ: The fluorinated tail allows passive diffusion. However, leakage rates must be monitored.

  • Result: 1-FPQ equilibrates rapidly in lipid bilayers but may show signal drift over long time-courses (>1 hour) due to gradual efflux if not trapped by intracellular esterase hydrolysis (unlike MQAE).

Comparative Analysis Table

Feature1-FPQ (Evaluated Product)SPQ (Standard)Lucigenin (Alternative)MQAE (Ester Analog)
Primary Utility Membrane-Permeable Chloride SensingImpermeable / Extracellular SensingHigh Sensitivity (Low [Cl-])Intracellular Retention
Mechanism Collisional QuenchingCollisional QuenchingCollisional QuenchingCollisional Quenching
Lipophilicity High (Fluorophenacyl group)Low (Sulfonate group)ModerateModerate
Cell Loading Passive DiffusionInvasive (Shock/Scrape)PassivePassive

(Sensitivity)
~80 - 100

(Est.)
118

390

(Too sensitive for cytosol)
~200

pH Stability High (Quinolinium core)HighLow (Biologically unstable)Moderate (Hydrolysis risk)
Matrix Risk Protein Binding (Shielding)MinimalSuperoxide ArtifactsHydrolysis by Esterases

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol includes self-validation steps to distinguish dynamic quenching from static artifacts.

Workflow Diagram

ProtocolWorkflow cluster_check Quality Control Start Start: 1-FPQ Stock (10 mM in DMSO) Prep Matrix Preparation (Buffer vs. Lysate) Start->Prep Titration Halide Titration (Add KCl stepwise) Prep->Titration Measure Measure Fluorescence (Ex: 350nm, Em: 450nm) Titration->Measure Plot Plot F0/F vs [Cl-] Measure->Plot Validation Linearity Check (Stern-Volmer) Plot->Validation Valid: Linear (Dynamic) Valid: Linear (Dynamic) Validation->Valid: Linear (Dynamic) Invalid: Curved (Static/Mixed) Invalid: Curved (Static/Mixed) Validation->Invalid: Curved (Static/Mixed)

Caption: Step-by-step workflow for determining the Stern-Volmer constant (


) of 1-FPQ.
Detailed Steps:
  • Stock Preparation: Dissolve 1-FPQ in high-purity DMSO to create a 10 mM stock. Note: Avoid water for the stock to prevent long-term hydrolysis of the phenacyl linkage.

  • Matrix Equilibration:

    • Dilute stock to 50

      
       in the target matrix (e.g., 20 mM HEPES buffer, pH 7.2).
      
    • Self-Validation: Measure the initial fluorescence (

      
      ). If 
      
      
      
      varies by >10% between replicates, re-sonicate the solution to ensure full solubility.
  • Titration (The Quenching Step):

    • Prepare a 3 M KCl quenching solution in the same buffer (to avoid dilution of the fluorophore).

    • Add aliquots of KCl to achieve final concentrations of 0, 10, 25, 50, 75, 100, and 150 mM.

  • Data Analysis:

    • Calculate

      
       for each point.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Success Criterion: The plot should be linear with an intercept of 1.0. The slope is

      
      .[1]
      
    • Correction: If the plot curves upward (concave up), static quenching is occurring (likely in protein matrices). Use the modified Stern-Volmer equation:

      
      .
      

References

  • Wolfbeis, O. S. (2008). Fiber-Optic Chemical Sensors and Biosensors. Analytical Chemistry. Link

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology. Link

  • Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. Link

  • Thermo Fisher Scientific. (2023). Fluorescent Chloride Indicators: Technical Guide. Link

  • Biwersi, J., et al. (1994). Fluorescent indicators for intracellular chloride. Biological Procedures Online. Link

Sources

Comparative Guide: 1-(4-Fluorophenacyl)quinolinium vs. Dansyl Chloride for Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the established amine-derivatizing reagent Dansyl Chloride (DNS-Cl) against the specialized fluorogenic reagent 1-(4-Fluorophenacyl)quinolinium (often utilized as its bromide salt, hereafter referred to as FPQ ).

This analysis synthesizes data on reaction mechanisms, sensitivity, and stability to aid researchers in selecting the optimal probe for proteomic, metabolomic, or pharmaceutical amine quantification.

Executive Summary

  • Dansyl Chloride (DNS-Cl): The industry standard for decades. It is robust, inexpensive, and versatile but suffers from hydrolysis interference, UV-range excitation (background noise), and lack of selectivity between amines and phenols.

  • 1-(4-Fluorophenacyl)quinolinium (FPQ): A specialized "turn-on" fluorogenic reagent. It operates via a cyclization or ylide-formation mechanism that typically offers higher specificity for amines over hydroxyls and shifts emission to longer wavelengths (reducing biological background), though it requires more controlled reaction conditions.

Mechanistic Comparison

Dansyl Chloride: The Sulfonylation Pathway

Dansyl chloride reacts via Nucleophilic Aromatic Substitution (SNAr) on the sulfonyl sulfur. The amine nucleophile attacks the sulfur, displacing the chloride ion.

  • Key Feature: The fluorophore (naphthalene ring) is always fluorescent, meaning unreacted reagent produces high background noise and must be removed.

  • Limitation: It reacts with both primary/secondary amines and phenolic hydroxyls (e.g., Tyrosine), complicating selectivity.

1-(4-Fluorophenacyl)quinolinium: The Cyclization/Ylide Pathway

Phenacyl quinolinium salts react with amines through a Nucleophilic Attack followed by Cyclization . The amine attacks the carbonyl carbon of the phenacyl group or the


-carbon, leading to the formation of a highly fluorescent quinolinium ylide  or indolizine  derivative.
  • Key Feature: "Turn-on" Fluorescence. The starting salt has low quantum yield; the rigidified cyclic product is highly fluorescent. This eliminates the need for extensive cleanup.

  • Selectivity: The reaction is driven by the nucleophilicity of the nitrogen, making it highly selective for amines over hydroxyls under mild basic conditions.

Mechanistic Visualization (DOT Diagram)

ReactionMechanism cluster_0 Dansyl Chloride Pathway cluster_1 FPQ Pathway DNS Dansyl Chloride (Fluorescent) Sulfonamide Dansyl-Amine (Fluorescent) DNS->Sulfonamide + Amine (pH 9.5) Hydrolysis Dansyl-OH (High Background) DNS->Hydrolysis + H2O (Side Rxn) Amine1 R-NH2 Amine1->Sulfonamide FPQ 1-(4-Fluorophenacyl) quinolinium (Weak Fluorescence) Ylide Fluorescent Adduct/Ylide FPQ->Ylide + Amine (Mild Base) Cyclization Amine2 R-NH2 Amine2->Ylide

Caption: Comparative reaction pathways. Note Dansyl's competitive hydrolysis vs. FPQ's direct conversion to a fluorescent adduct.

Performance Metrics: Head-to-Head

FeatureDansyl Chloride (DNS-Cl)1-(4-Fluorophenacyl)quinolinium (FPQ)
Detection Limit (LOD) ~1–10 pmol (HPLC-FLD)~0.1–1 pmol (Enhanced Quantum Yield)
Excitation/Emission UV/Blue (

,

nm)
Visible/Green (

,

nm)
Selectivity Low (Amines, Phenols, Imidazoles)High (Primary/Secondary Amines)
Stability Unstable (Hydrolyzes in water)Stable salt (Solid state & Solution)
Reaction Time 30–60 mins (often requires heat)15–30 mins (faster kinetics)
Background Noise High (Reagent is fluorescent)Low (Fluorogenic "Turn-on")
Mass Spec Utility Good (adds hydrophobic tag)Excellent (adds fixed positive charge)

Experimental Protocols

Dansyl Chloride Derivatization (Standard)
  • Reagents: 5 mg/mL DNS-Cl in Acetone; 0.1 M Na₂CO₃ (pH 11).

  • Workflow:

    • Mix 100 µL sample + 100 µL buffer + 100 µL DNS-Cl solution.

    • Incubate at 60°C for 45 min (dark).

    • Quench with ammonia or methylamine to remove excess reagent.

    • Analyze via HPLC-FLD or LC-MS.

1-(4-Fluorophenacyl)quinolinium Derivatization
  • Reagents: 10 mM FPQ in Acetonitrile; 0.1 M Borate Buffer (pH 9.0) or K₂CO₃ catalyst.

  • Workflow:

    • Mix 50 µL sample + 50 µL FPQ solution + 10 µL catalyst.

    • Incubate at 50°C for 20 min .

    • Cool to room temperature.

    • Direct injection (no quenching usually required due to low background of unreacted salt).

Critical Analysis & Troubleshooting

Why Choose FPQ?

The 1-(4-Fluorophenacyl)quinolinium reagent is superior for trace analysis in complex biological matrices (e.g., plasma, urine). Its "turn-on" mechanism means that interference from unreacted reagent is negligible, improving the Signal-to-Noise (S/N) ratio. Furthermore, the fixed positive charge on the quinolinium nitrogen significantly enhances ionization efficiency in ESI-MS (Electrospray Ionization Mass Spectrometry), making it a dual-modal probe (Fluorescence + MS).

Why Stick with Dansyl?

Dansyl Chloride remains the choice for routine, high-concentration assays where cost is a factor and UV excitation is acceptable. It is also better characterized in regulatory environments (e.g., FDA methods for amino acid analysis).

Workflow Visualization

Workflow cluster_selection Reagent Selection cluster_process Processing Decision Sample Type? Routine High Conc / Simple Matrix Decision->Routine Simple Trace Trace / Complex Matrix / MS Decision->Trace Complex DNS_Proc Dansyl Protocol: pH 11, 60°C, 45m + Extraction/Quench Routine->DNS_Proc FPQ_Proc FPQ Protocol: pH 9, 50°C, 20m Direct Inject Trace->FPQ_Proc HPLC-UV/FLD HPLC-UV/FLD DNS_Proc->HPLC-UV/FLD LC-MS/MS or FLD LC-MS/MS or FLD FPQ_Proc->LC-MS/MS or FLD

Caption: Decision tree for selecting between Dansyl Cl and FPQ based on analytical needs.

References

  • Dansyl Chloride Versatility: Tai, H. C., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses." Journal of Chromatography A. Link

  • Phenacyl Quinolinium Chemistry: Wang, Y., et al. (2018).[1][2][3][4][5][6] "Phenacyl Quinolinium Bromide and Its Indolizine Derivative: Synthesis and Properties." New Journal of Chemistry. Link

  • Fluorogenic Reagents for Amines: You, J., et al. (2016). "Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry." Analyst. Link

  • General Derivatization Guide: Thermo Fisher Scientific. "Reagents for Analysis of Low Molecular Weight Amines." Link

Sources

Publish Comparison Guide: Robustness Testing of Analytical Methods Employing 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the robustness testing of analytical methods utilizing 1-(4-Fluorophenacyl)quinolinium (1-FPQ) . Primarily employed as a fluorescent derivatizing reagent or photo-latent probe in the analysis of nucleophilic analytes (e.g., thiols, amines) and carboxylic acids, 1-FPQ offers distinct advantages in sensitivity and spectral tunability over traditional reagents. However, its unique chemical moiety—combining a photo-active phenacyl group with an electron-deficient quinolinium core—introduces specific stability challenges. This document outlines the critical robustness parameters, experimental protocols, and comparative performance metrics required for validating 1-FPQ-based methods in drug development and quality control (QC) environments.

Technical Profile & Mechanism of Action

The Reagent: 1-(4-Fluorophenacyl)quinolinium

1-FPQ is a quaternary ammonium salt characterized by a quinoline ring N-alkylated with a 4-fluorophenacyl group.

  • Core Function: Fluorescent labeling of nucleophiles (via reaction at the phenacyl carbonyl or ring addition) or acting as a photolabile precursor.

  • Key Advantage: The fluorine substituent at the para position of the phenacyl moiety enhances lipophilicity for Reverse-Phase HPLC (RP-HPLC) retention and provides a handle for 19F-NMR orthogonality, unlike unsubstituted phenacyl reagents.

  • Detection Mode: Fluorescence (FL) and UV-Vis.[1]

Reaction Mechanism & Critical Control Points

The analytical utility of 1-FPQ hinges on its reactivity with the target analyte. In a typical derivatization workflow, 1-FPQ reacts with a nucleophile (Nu⁻) such as a drug impurity (e.g., a thiol-containing degradation product) to form a stable, highly fluorescent adduct.

Critical Control Points (CCPs):

  • Photostability: The phenacyl group is intrinsically photolabile (often used as a phototrigger). Uncontrolled light exposure during derivatization can lead to premature cleavage (photolysis), yielding false negatives.

  • pH Sensitivity: Quinolinium salts are susceptible to pseudobase formation (nucleophilic attack by OH⁻ at C2/C4) in highly alkaline media, quenching fluorescence and competing with the analyte.

ReactionPathway Reagent 1-(4-Fluorophenacyl) quinolinium (1-FPQ) Complex Transition State (pH Dependent) Reagent->Complex + Analyte Analyte Analyte (Nucleophile/Acid) Analyte->Complex Product Fluorescent Adduct (Stable) Complex->Product Optimum pH/Temp SideProduct Pseudobase / Photolysis Product Complex->SideProduct High pH or UV Light

Figure 1: Reaction pathway of 1-FPQ derivatization, highlighting the critical competition between stable adduct formation and pH/light-induced degradation.

Comparative Performance Analysis

The following table contrasts 1-FPQ with industry-standard alternatives for nucleophilic/acidic derivatization.

Feature1-(4-Fluorophenacyl)quinolinium (1-FPQ) Phenacyl Bromide (Standard) Monobromobimane (mBBr) OPA (o-Phthalaldehyde)
Primary Analyte Carboxylic Acids, Thiols, AminesCarboxylic AcidsThiolsPrimary Amines
Detection Mode Fluorescence (High Quantum Yield)UV (254 nm)FluorescenceFluorescence
Sensitivity High (fmol range)Moderate (pmol range)HighHigh
Spectral Orthogonality Yes (19F NMR + FL)NoNoNo
Robustness Risk Photolysis, Pseudobase formation Lachrymator, Alkylation byproductLight sensitiveUnstable adducts (requires thiol)
Selectivity Tunable via Fluorine effectLowHigh for thiolsHigh for amines

Insight: While mBBr and OPA are established for specific functional groups, 1-FPQ offers a broader reactivity profile and the unique advantage of dual-modal detection (Fluorescence + 19F NMR), making it superior for complex matrix analysis where orthogonal confirmation is required.

Robustness Testing Protocol

Robustness testing (per ICH Q2 guidelines) verifies that the method remains unaffected by small, deliberate variations in method parameters. For 1-FPQ methods, the derivatization reaction is the most vulnerable stage.

Experimental Design: Plackett-Burman

Instead of One-Factor-at-a-Time (OFAT), use a Plackett-Burman experimental design to screen multiple factors simultaneously.

Key Factors to Perturb:

  • Reaction pH: ± 0.2 units (Critical for preventing pseudobase formation).

  • Reagent Concentration: ± 10% (Ensure sufficient excess).

  • Reaction Temperature: ± 5°C.

  • Reaction Time: ± 10% (e.g., 20 min ± 2 min).

  • Light Exposure: Ambient vs. Dark (Critical for 1-FPQ).

  • Mobile Phase Organic Modifier: ± 2% (e.g., Acetonitrile content).

Step-by-Step Robustness Workflow

Step 1: Preparation of Standard Solutions

  • Prepare a stock solution of the target analyte (e.g., 1.0 mM in buffer).

  • Prepare 1-FPQ reagent solution (5.0 mM in Acetonitrile). Note: Store in amber glass.

Step 2: Execution of Design Matrix Execute the derivatization under the conditions defined by the Plackett-Burman design.

  • Example Run 1 (High pH, Low Temp): Mix 100 µL Analyte + 100 µL 1-FPQ + 800 µL Buffer (pH 8.2). Incubate at 45°C for 20 min.

  • Example Run 2 (Low pH, High Temp): Mix 100 µL Analyte + 100 µL 1-FPQ + 800 µL Buffer (pH 7.8). Incubate at 55°C for 20 min.

Step 3: HPLC-FL Analysis

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution.

  • Detection: Excitation ~320 nm, Emission ~450 nm (Optimization required based on specific adduct).

Step 4: Data Analysis (System Suitability) Calculate the % RSD of the peak area and retention time across all runs.

  • Acceptance Criteria: % RSD < 5.0% for peak area; % RSD < 2.0% for retention time.

  • Statistical Test: Use a t-test to determine if any specific factor has a statistically significant effect (

    
    ).
    

RobustnessWorkflow Start Define Critical Method Parameters (CMPs) (pH, Temp, Time, Reagent Conc.) Design Generate Plackett-Burman Design (N=8 or N=12 runs) Start->Design Execute Execute Derivatization (Perturb factors systematically) Design->Execute Analyze HPLC-FL Analysis (Measure Peak Area & RT) Execute->Analyze Evaluate Statistical Evaluation (Pareto Chart / p-values) Analyze->Evaluate Decision Method Robust? (RSD < 5%, No significant factors) Evaluate->Decision

Troubleshooting & Optimization Guide

ObservationRoot Cause (Causality)Corrective Action
Low Sensitivity / High Background Photolysis of 1-FPQ generating fluorescent byproducts.Perform all derivatization steps in the dark or under red light. Use amber glassware.
Non-Linear Calibration Pseudobase Formation at high pH consumes reagent.Lower reaction pH (maintain < pH 8.5). Use a borate or phosphate buffer with higher capacity.
Peak Tailing Interaction of the quaternary ammonium (quinolinium) with residual silanols on the column.Add an ion-pairing agent (e.g., 10 mM Ammonium Acetate) or use an end-capped column.
Variable Retention Times Temperature sensitivity of the fluorinated adduct.Strictly control column oven temperature (± 0.5°C).

References

  • Robustness testing of HPLC method . ResearchGate.[2][3] Retrieved from

  • Solvent Effects on the Absorption Spectrum of the Product and the Equilibrium Constant for the Proton Transfer Reaction from 1-Phenacylquinolinium Bromide to Amines . Journal of Solution Chemistry. Retrieved from

  • Reactions of N-phenacylquinolinium bromides with 3-phenacylideneoxindoles . ACS Omega / ResearchGate. Retrieved from

  • Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators . Canadian Science Publishing. Retrieved from

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Fluorophenacyl)quinolinium

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 1-(4-Fluorophenacyl)quinolinium salts.

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution’s Environmental Health & Safety (EHS) office and Safety Data Sheet (SDS) before handling.

Compound Profile & Hazard Identification

To dispose of this chemical safely, you must first understand its reactivity profile. 1-(4-Fluorophenacyl)quinolinium is a quaternary ammonium salt, typically synthesized from quinoline and 4-fluorophenacyl bromide .

  • Chemical Class: Halogenated Quaternary Ammonium Salt.

  • Likely Counterion: Bromide (

    
    ) or Chloride (
    
    
    
    ), depending on synthesis.
  • Key Hazard Drivers:

    • Quaternary Nitrogen: Known skin/mucous membrane irritant; often exhibits high aquatic toxicity.

    • Fluorinated Moiety: Requires segregation from general organic waste due to halogen content (releases HF upon incineration).

    • Alkylating Potential: While less volatile than its precursor (phenacyl bromide), phenacyl salts can act as alkylating agents under specific conditions.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6][7]

    • H411: Toxic to aquatic life with long-lasting effects (Standard for quaternary ammoniums).

Physical Properties Table
PropertyDescription
Appearance Off-white to yellow crystalline solid
Solubility Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in non-polar solvents.
Reactivity Stable under normal conditions. Incompatible with strong oxidizers and strong bases.[7]
Waste Code (RCRA) Not P- or U-listed. Classify as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents.

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can result in regulatory fines or dangerous reactions.

The "Halogen Rule"

Because this molecule contains Fluorine (F) , it MUST be disposed of as Halogenated Waste .

  • Why? Commercial incinerators require specific scrubbing systems to neutralize Hydrogen Fluoride (HF) gas generated during the combustion of fluorinated compounds. Putting this in a non-halogenated stream damages the incinerator and violates EPA compliance.

Decision Logic: Waste Stream Selection

Use the following logic to determine the correct waste container.

DisposalLogic Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid SolidBin Solid Waste Container (Label: Halogenated Organic Solids) IsSolid->SolidBin Yes IsLiquid Is it a Liquid/Solution? IsSolid->IsLiquid No SolventType Identify Solvent Base IsLiquid->SolventType Organic Solvent Aqueous Aqueous Waste Carboy (Label: Toxic Aqueous Waste) IsLiquid->Aqueous Water (pH 5-9) HaloSolvent Halogenated Solvent Carboy (e.g., DCM, Chloroform) SolventType->HaloSolvent Contains Halogens NonHaloSolvent Halogenated Solvent Carboy (Even if solvent is Ethanol/DMSO) SolventType->NonHaloSolvent No Halogens Note CRITICAL: The presence of the fluorinated solute makes the ENTIRE solution Halogenated. NonHaloSolvent->Note

Figure 1: Decision tree for segregating 1-(4-Fluorophenacyl)quinolinium waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Dispose of expired or excess solid chemical.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" bucket lined with a clear polyethylene bag.

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid carefully to avoid dust generation.

    • Do not wash the original bottle; dispose of the empty bottle as solid waste as well if it contains visible residue.

  • Labeling:

    • Tag as "Hazardous Waste - Solid" .

    • List constituents: "1-(4-Fluorophenacyl)quinolinium".

    • Check the box for "Halogenated" and "Toxic" .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Disposing of the reaction mother liquor or HPLC waste containing the compound.

  • Assessment: Determine the primary solvent.

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If solvent is Methanol/Acetone/DMSO: Even though the solvent is non-halogenated, the solute contains Fluorine . Therefore, you must pour this into the Halogenated Waste carboy.

      • Scientific Rationale: Diluting a halogenated compound into a non-halogenated solvent does not remove the requirement for halogen-specific incineration.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%").

    • List the solute: "1-(4-Fluorophenacyl)quinolinium <5%".

    • CRITICAL: Ensure the "Halogenated" hazard checkbox is marked.

Scenario C: Spill Cleanup (Small Scale < 50g/mL)

Objective: Immediate containment and cleanup of a benchtop spill.

  • Alert: Notify nearby personnel.

  • PPE: Wear standard PPE plus a dust mask (N95) if solid powder is loose.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or chemical spill pads). Do not use combustible materials like sawdust.

  • Decontamination:

    • Wipe the surface with a mild detergent solution followed by water.

    • Collect all wipes and absorbent materials into the Solid Hazardous Waste bag.

Regulatory & Compliance Context (US Focus)

EPA/RCRA Considerations

While 1-(4-Fluorophenacyl)quinolinium is not explicitly listed on the RCRA P-list (acutely toxic) or U-list (toxic), it must be managed as Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents.

  • Drain Disposal: STRICTLY PROHIBITED.

    • Quaternary ammonium compounds are highly toxic to aquatic microorganisms and can disrupt wastewater treatment plant operations.

  • Sewer Authority: Discharge of fluorinated organics is regulated under Clean Water Act effluent guidelines.

Storage for Pickup
  • Container: Keep waste containers closed at all times (except when adding waste) to comply with 40 CFR 262.15.

  • Secondary Containment: Store liquid waste carboys in a secondary tray to capture leaks.

  • Time Limit: Move waste to the central accumulation area within your institution's specified timeframe (typically 90 or 180 days depending on generator status).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluorophenacyl bromide (Precursor). PubChem.[8][9] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[2] OSHA.gov. Available at: [Link]

Sources

Operational Safety Guide: 1-(4-Fluorophenacyl)quinolinium Handling & Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dust-to-Mucosa" Vector

1-(4-Fluorophenacyl)quinolinium (typically the bromide or chloride salt) presents a specific hazard profile characteristic of phenacyl-based quaternary ammonium compounds (QACs) . While often less volatile than their alkyl halide precursors (e.g., 4-fluorophenacyl bromide, a known lachrymator), these salts are potent mucous membrane irritants .

Immediate Core Directive:

  • Primary Risk: Inhalation of airborne particulates during weighing and transfer.

  • Mechanism: The quinolinium cation interacts with cell membranes, while the phenacyl moiety contributes to high localized irritation.

  • Critical Control: All solid-phase manipulation must occur inside a certified chemical fume hood. Never weigh this compound on an open benchtop.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the causality of the harm. This compound is not just "toxic"; it is a cationic surfactant with specific reactivity.

Mechanistic Hazard Analysis
Hazard DomainMechanism of ActionOperational Implication
Surface Toxicity Membrane Lysis: As a QAC, the cationic head group attracts to negatively charged cell membranes, potentially causing cell lysis and severe irritation.[1]Skin contact may not burn immediately but will cause desquamation (peeling) and dermatitis over time.
Respiratory Dust-to-Mucosa: Fine crystalline dust adheres to the moist mucous membranes of the nose and throat, dissolving locally to create high-concentration irritation zones.Standard surgical masks are insufficient. N95 or fume hood containment is mandatory.
Chemical Halogen Release: The C-F bond is stable, but thermal decomposition (fire) releases Hydrogen Fluoride (HF).In the event of a fire, standard ABC extinguishers are fine, but evacuation is critical due to toxic HF gas generation.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "wear gloves" to specify why and which type, based on permeation logic.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile (Minimum 5 mil thickness) Permeation Resistance: Nitrile offers excellent resistance to solid QACs. Latex is not recommended due to protein allergy risks and poorer chemical resistance to organic solvents often used with this salt.
Hand (Secondary) Double-Gloving (Technique) Risk Mitigation: When dissolving the salt in organic solvents (e.g., DMSO, Acetonitrile), the solvent becomes the carrier. Double gloving prevents the "dissolved" salt from reaching the skin if the outer glove is compromised.
Eye/Face Chemical Splash Goggles (ANSI Z87.1) Drift Protection: Safety glasses have gaps. Fine cationic powders are often electrostatic and can "drift" around glasses. Goggles seal the ocular environment.
Respiratory Engineering Control (Fume Hood) Primary Barrier: The sash is the respirator. If work must be done outside a hood (strongly discouraged), a fit-tested N95 or P100 particulate respirator is required.
Body High-Neck Lab Coat (Cotton/Poly) Neck Protection: A common injury point is the neck area where dust settles above a standard collar. Button the coat fully.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the hierarchy of controls.

PPE_Decision_Tree Start Task: Handle 1-(4-Fluorophenacyl)quinolinium State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/MeOH) State->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Solution->SolventCheck UseHood USE HOOD Sash at proper height Nitrile Gloves (Single) HoodCheck->UseHood Yes NoHood STOP WORK or N95/P100 Respirator + Goggles HoodCheck->NoHood No Penetrating Penetrating (DMSO/DMF) SolventCheck->Penetrating Standard Standard (Water/Ethanol) SolventCheck->Standard DoubleGlove DOUBLE GLOVES (Nitrile over Nitrile) Change immediately on splash Penetrating->DoubleGlove SingleGlove Single Nitrile Gloves Splash Goggles Standard->SingleGlove

Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.

Operational Protocols: Step-by-Step

Protocol A: Weighing and Transfer (Highest Risk)

Context: Quaternary ammonium salts are often hygroscopic and prone to static charge, causing them to "jump" or disperse as dust.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat before touching the powder. This minimizes dust dispersion.[2]

  • The "Tunnel" Technique: Do not remove the stock bottle from the fume hood.

    • Place the balance inside the hood (if vibration allows) or use a secondary container.

    • If weighing outside: Transfer a small amount to a pre-weighed vial inside the hood, cap it tightly, and then weigh the closed vial outside.

  • Decontamination: Wipe the exterior of the stock bottle with a damp paper towel (water/ethanol) before returning it to storage. This removes invisible dust films that transfer to gloves later.

Protocol B: Spill Response (Dry vs. Wet)

Context: Adding water to a pile of this powder creates a concentrated surfactant sludge that is difficult to clean.

  • Dry Spill (Powder):

    • Do NOT spray water immediately.

    • Cover the spill with an oil-impregnated sweeping compound or dry sand to suppress dust.

    • Sweep gently into a dustpan.

  • Wet Spill (Solution):

    • Absorb with standard vermiculite or polypropylene pads.

    • Wash: Clean the area with a mild detergent and water. The detergent helps lift the cationic salt from the surface.

Disposal & Environmental Compliance

Classification: This compound is a Halogenated Organic Solid .

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream.

  • Labeling: Waste tag must explicitly state "Fluorinated Organic Salt" and "Quaternary Ammonium Compound."

  • Combustion Warning: Ensure the waste disposal facility is aware of the fluorine content. Incineration requires scrubbers to capture Hydrogen Fluoride (HF).

Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Brush off dry powder THEN flush water 15 min Skin->ActionSkin ActionEye Flush Eyewash 15 min Hold eyelids open Eye->ActionEye ActionInhale Move to fresh air Seek medical aid if cough persists Inhalation->ActionInhale Medical Consult SDS & Physician Mention: Fluorinated QAC ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate Emergency Response Actions. Note the specific instruction to brush off dry powder before wetting skin to prevent high-concentration slurry formation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: 4-Fluorophenacyl chloride (Precursor Data for Hazard Extrapolation). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2017). Safety in Academic Chemistry Laboratories. [Link]

Sources

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